Product packaging for Dapivirine hydrochloride(Cat. No.:CAS No. 244768-47-6)

Dapivirine hydrochloride

Cat. No.: B8765402
CAS No.: 244768-47-6
M. Wt: 365.9 g/mol
InChI Key: RHIYZDNOTUMYCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dapivirine hydrochloride is the salt form of Dapivirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) developed for HIV-1 prevention research . Its primary research application is in the development of topical microbicides, most notably as the active pharmaceutical ingredient in a monthly intravaginal ring designed to reduce the risk of HIV-1 infection in women . The compound exerts its action by specifically inhibiting the HIV-1 reverse transcriptase enzyme. It functions by binding to the enzyme and preventing the viral RNA from being converted into DNA, thereby blocking a critical early step in the viral replication cycle . As a locally acting agent in the vaginal ring format, Dapivirine offers a unique research model for studying sustained, topical drug delivery. It provides high local concentrations in vaginal tissues while minimizing systemic exposure, a key advantage for investigating prevention strategies with potentially reduced side effects and lower risk of developing resistance compared to systemic administration . Clinical trials of the dapivirine ring have demonstrated its promise, showing a significant reduction in the risk of HIV-1 acquisition . This product is intended For Research Use Only and is not approved for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H20ClN5 B8765402 Dapivirine hydrochloride CAS No. 244768-47-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

244768-47-6

Molecular Formula

C20H20ClN5

Molecular Weight

365.9 g/mol

IUPAC Name

4-[[4-(2,4,6-trimethylanilino)pyrimidin-2-yl]amino]benzonitrile;hydrochloride

InChI

InChI=1S/C20H19N5.ClH/c1-13-10-14(2)19(15(3)11-13)24-18-8-9-22-20(25-18)23-17-6-4-16(12-21)5-7-17;/h4-11H,1-3H3,(H2,22,23,24,25);1H

InChI Key

RHIYZDNOTUMYCA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C.Cl

Origin of Product

United States

Foundational & Exploratory

Physicochemical Properties of Dapivirine Hydrochloride: A Technical Guide for Preformulation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Dapivirine (TMC120) is a potent, non-nucleoside reverse transcriptase inhibitor (NNRTI) belonging to the diarylpyrimidine class of compounds.[1][2] It is a leading candidate in HIV prevention, particularly for use as a topical microbicide in formulations such as vaginal rings and films to prevent sexual transmission of HIV-1.[3] The hydrochloride salt, dapivirine hydrochloride, is often considered during formulation development.

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental to the preformulation stage of drug development. These properties govern the drug's biopharmaceutical behavior, stability, and the design of an effective and safe dosage form. This technical guide provides an in-depth overview of the core physicochemical properties of dapivirine and its hydrochloride salt, presenting key data, experimental protocols, and relevant workflows to support preformulation studies.

Core Physicochemical Properties

The fundamental physicochemical characteristics of dapivirine and its hydrochloride salt are summarized below. These parameters are critical for predicting the drug's behavior in various formulation systems.

Table 1: Summary of General Physicochemical Properties

PropertyDapivirineThis compoundReference(s)
Chemical Name 4-[[4-[(2,4,6-trimethylphenyl) amino]-2-pyrimidinyl]amino]-benzonitrile4-[[4-[(2,4,6-trimethylphenyl)amino]-2-pyrimidinyl]amino]benzonitrile hydrochloride[1][4]
Molecular Formula C₂₀H₁₉N₅C₂₀H₂₀ClN₅[5][6]
Molecular Weight 329.4 g/mol 365.86 g/mol [5][6]
Appearance Crystalline solidNot specified, presumed solid[1]
CAS Number 244767-67-7244768-47-6[5]
Ionization Constant (pKa) 5.30 (Weakly basic)Not explicitly measured, but the basic nature is key.[7]
Log P (o/w) 5.35Not explicitly measured, expected to be lower due to salt form.[7]
Melting Point Melting endotherm at 220°CNot specified[8]
Solubility

Dapivirine is characterized by its poor aqueous solubility, a critical factor influencing its dissolution rate and bioavailability.[3] Its solubility is pH-dependent due to the presence of a weakly basic diaminopyrimidine group.[7] The solubility increases as the pH decreases and the degree of ionization increases.[7]

Table 2: Solubility of Dapivirine in Various Media

Solvent/MediumSolubility (µg/mL)ConditionsReference(s)
Unbuffered Water0.084Not specified[9]
Phosphate Buffer pH 7.00.018Not specified[9]
Acetate Buffer pH 4.20.499Not specified[9]
10/90 Isopropanol/Water0.556Not specified[9]
20/80 Isopropanol/Water2.76Not specified[9]
30/70 Isopropanol/Water24.14Not specified[9]
50/50 Isopropanol/Water645.0Not specified[9]
Dimethyl Sulfoxide (DMSO)~200Purged with inert gas[1]
Dimethylformamide (DMF)~300Purged with inert gas[1]
1:3 DMF:PBS (pH 7.2)~250Not specified[1]
Solid-State Properties

Crystallinity and Polymorphism Dapivirine exists as a crystalline solid.[3] Studies have identified the existence of packing polymorphism, with forms I and IV being persistent at room temperature.[10][11] Form I is the thermodynamically stable form.[10] Importantly for formulation, no significant differences in the thermodynamic solubility between these two polymorphic forms were observed in media relevant to in vitro release testing.[10] However, the potential for polymorphism should always be considered during development, as different forms can affect stability, dissolution, and manufacturability.

Thermal Properties Differential Scanning Calorimetry (DSC) of pure dapivirine shows a distinct melting endotherm at 220°C.[8] Thermal analysis is crucial for detecting polymorphism and understanding the drug's behavior during heat-related manufacturing processes, such as hot-melt extrusion.

Mechanism of Action

Dapivirine functions by inhibiting HIV-1 reverse transcriptase, an essential enzyme for viral replication.[12] As a non-nucleoside inhibitor, it binds to an allosteric pocket on the enzyme, distinct from the active site. This binding induces a conformational change in the enzyme, disrupting its catalytic activity and blocking the conversion of viral RNA into DNA, thus halting the viral life cycle.[12][13]

HIV_Inhibition_Pathway Mechanism of HIV-1 Reverse Transcription Inhibition by Dapivirine cluster_cell Host Cell viral_rna Viral RNA rt_enzyme Reverse Transcriptase (RT Enzyme) viral_dna Viral DNA Synthesis rt_enzyme->viral_dna Catalyzes replication_blocked Replication Blocked viral_dna->replication_blocked Is Prevented hiv_virion HIV-1 Virion hiv_virion->viral_rna Enters cell & releases RNA dapivirine Dapivirine (NNRTI) dapivirine->rt_enzyme Binds to allosteric site

Mechanism of HIV-1 reverse transcriptase inhibition by dapivirine.

Key Experimental Protocols & Workflows

Detailed and reproducible methodologies are essential for characterizing API properties. The following sections describe standard protocols for determining the key physicochemical parameters of this compound.

Determination of pKa and Log P

The ionization constant (pKa) and partition coefficient (Log P) are critical for predicting solubility and absorption. A common method involves titration in a mixed co-solvent system and extrapolation to aqueous conditions.[7]

pKa_LogP_Workflow Workflow for pKa and Log P Determination start Prepare Dapivirine HCl in Mixed Co-solvent (ACN, Dioxane, Methanol in KCl) titration Perform Potentiometric Titration (e.g., Sirius T3) start->titration measure Measure Apparent pKa and Log P values titration->measure repeat Repeat Titration at Multiple Co-solvent Ratios measure->repeat extrapolate Apply Yasuda-Shedlovsky Extrapolation repeat->extrapolate finish Determine Aqueous pKa and Log P extrapolate->finish

Workflow for pKa and Log P Determination.

Protocol:

  • Sample Preparation: Dissolve dapivirine in a mixed solvent system, for example, a mixture of 20% acetonitrile, 20% dioxane, and 20% methanol (v/v) in 0.15 M potassium chloride.[7]

  • Titration: Perform an automated potentiometric titration using an instrument like the Sirius T3.[7] This measures the apparent ionization constant in the co-solvent.

  • Repeat: Repeat the measurement at several different co-solvent concentrations.

  • Extrapolation: Plot the measured pKa values against the co-solvent concentration and extrapolate to 0% co-solvent using the Yasuda-Shedlovsky method to determine the true aqueous pKa value.[7] A similar procedure is used for Log P determination.

Equilibrium Solubility Measurement

The shake-flask method is the gold standard for determining equilibrium solubility.

Solubility_Workflow Workflow for Equilibrium Solubility Measurement start Add Excess Solid Dapivirine HCl to Test Medium mix Seal and Vortex Mix (e.g., 20 seconds) start->mix incubate Incubate with Agitation (e.g., 37°C, 60 rpm, 72h) mix->incubate equilibrate Equilibrate to Room Temp. incubate->equilibrate centrifuge Centrifuge to Separate Undissolved Solid (e.g., 7500 rpm, 3 min) equilibrate->centrifuge sample Collect Supernatant centrifuge->sample analyze Quantify Dapivirine Conc. (e.g., HPLC-UV) sample->analyze finish Calculate Solubility analyze->finish

Workflow for Equilibrium Solubility Measurement.

Protocol:

  • Sample Preparation: Add an excess amount of solid, micronized dapivirine to a known volume (e.g., 10 mL) of the test medium (e.g., buffer, co-solvent mixture) in a sealed tube.[7]

  • Mixing: Vortex the sealed tube for approximately 20 seconds to ensure initial dispersion.[7]

  • Incubation: Place the tube in an orbital shaking incubator at a controlled temperature (e.g., 37°C) and speed (e.g., 60 rpm) for an extended period (e.g., 72 hours) to ensure equilibrium is reached.[7]

  • Separation: After incubation, allow the samples to equilibrate to room temperature and then centrifuge at high speed (e.g., 7500 rpm) to pellet the excess, undissolved solid.[7]

  • Analysis: Carefully collect an aliquot of the clear supernatant, dilute as necessary, and quantify the concentration of dissolved dapivirine using a validated analytical method such as HPLC-UV.

References

The Genesis of an HIV Prevention Tool: A Technical Guide to the Discovery and Synthesis of Dapivirine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the discovery, development, and synthetic pathways of dapivirine hydrochloride, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI). Tailored for researchers, scientists, and drug development professionals, this document details the scientific journey from a promising compound to a critical tool in the global effort to prevent HIV transmission.

Discovery and Development

Dapivirine (formerly known as TMC120) was originally developed by Janssen Therapeutics as an antiretroviral agent.[1][2] It belongs to the diarylpyrimidine (DAPY) class of NNRTIs, which are known for their high potency against HIV-1.[2] The International Partnership for Microbicides (IPM) acquired the worldwide rights to develop dapivirine as a microbicide for HIV prevention, particularly for women in resource-limited settings.[2]

The primary formulation of dapivirine is a flexible vaginal ring that provides sustained, localized release of the drug over a month. This delivery method is designed to offer a discreet and long-acting option for women to reduce their risk of sexually acquiring HIV.

Extensive clinical trials have demonstrated the safety and efficacy of the dapivirine vaginal ring. The Phase III trials, ASPIRE (MTN-020) and The Ring Study (IPM-027), showed a significant reduction in HIV-1 acquisition among women who used the ring.[1]

Mechanism of Action

As a non-nucleoside reverse transcriptase inhibitor, dapivirine functions by binding directly to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase enzyme. This allosteric binding induces a conformational change in the enzyme, inhibiting its function and thereby preventing the conversion of viral RNA into DNA, a crucial step in the HIV replication cycle.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the construction of the core diarylpyrimidine structure followed by salt formation. A representative synthetic pathway is outlined below.

Synthesis of the Key Intermediate: 4-((4-chloro-2-pyrimidinyl)amino)benzonitrile

The synthesis of dapivirine typically proceeds through a key chlorinated intermediate, 4-((4-chloro-2-pyrimidinyl)amino)benzonitrile.

  • Step 1: Formation of the Hydroxypyrimidine Intermediate. The synthesis often begins with the condensation of a guanidine derivative, such as 4-aminobenzonitrile, with a suitable three-carbon unit. For instance, the reaction of 4-aminobenzonitrile with 2-(methylsulfanyl)pyrimidin-4-ol in a high-boiling solvent like diglyme yields 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile.

  • Step 2: Chlorination. The hydroxyl group of the pyrimidine ring is then converted to a chlorine atom. This is typically achieved by treating the hydroxypyrimidine intermediate with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[3] The reaction is often carried out in a solvent such as toluene at elevated temperatures.[4]

Final Assembly of Dapivirine

The final step in the synthesis of the dapivirine base is a nucleophilic aromatic substitution reaction. The key intermediate, 4-((4-chloro-2-pyrimidinyl)amino)benzonitrile, is reacted with 2,4,6-trimethylaniline. This condensation reaction is typically carried out in a solvent like dioxane at reflux temperature.[3]

Formation of this compound

To improve its solubility and facilitate formulation, the dapivirine base is converted to its hydrochloride salt. This is achieved by treating a solution of the dapivirine base in a suitable organic solvent with hydrochloric acid. The resulting this compound precipitates and can be isolated by filtration.

Physicochemical Properties

A summary of the key physicochemical properties of dapivirine and its hydrochloride salt is presented in the table below.

PropertyDapivirine (Base)This compound (Predicted)References
Molecular Formula C₂₀H₁₉N₅C₂₀H₂₀ClN₅[5]
Molecular Weight 329.4 g/mol 365.87 g/mol [5]
pKa (Strongest Basic) 5.87.91[5][6]
logP 5.27 (at pH 9)3.72[5][6]
Water Solubility Insoluble0.0258 mg/mL[5][6]
Melting Point Not specifiedNot specified

Experimental Protocols

While specific, proprietary industrial synthesis protocols are not publicly available, the following represents a generalized experimental procedure based on the known chemistry of diarylpyrimidine synthesis.

Representative Synthesis of 4-((4-chloro-2-pyrimidinyl)amino)benzonitrile
  • Preparation of 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile: A mixture of 2-(methylsulfanyl)pyrimidin-4-ol and 4-aminobenzonitrile in diglyme is heated at reflux for several hours. After cooling, the product is isolated by filtration and purified by recrystallization.

  • Chlorination: To a suspension of 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile in toluene, phosphorus oxychloride is added. The mixture is heated to 70°C and stirred for 6-8 hours.[4] After completion of the reaction, the excess POCl₃ is carefully quenched, and the product is isolated and purified.

Representative Synthesis of Dapivirine

A solution of 4-((4-chloro-2-pyrimidinyl)amino)benzonitrile and 2,4,6-trimethylaniline in 1,4-dioxane is heated at reflux. The reaction progress is monitored by a suitable chromatographic technique (e.g., TLC or HPLC). Upon completion, the reaction mixture is cooled, and the crude product is isolated. Purification is typically achieved by column chromatography or recrystallization.

Representative Preparation of this compound

The purified dapivirine base is dissolved in a suitable solvent (e.g., isopropanol). A solution of hydrochloric acid in the same or a miscible solvent is added dropwise with stirring. The precipitated this compound is collected by filtration, washed with a cold solvent, and dried under vacuum.

Analytical Characterization

The identity and purity of synthesized this compound are confirmed using a variety of analytical techniques.

Analytical TechniquePurpose
High-Performance Liquid Chromatography (HPLC) To determine the purity of the compound and quantify its concentration.
Mass Spectrometry (MS) To confirm the molecular weight of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy To elucidate the chemical structure of the molecule.
Infrared (IR) Spectroscopy To identify the functional groups present in the molecule.

Visualizing the Synthesis and Development Pathway

The following diagrams illustrate the key pathways in the synthesis and development of this compound.

dapivirine_synthesis cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product 2_methylsulfanyl_pyrimidin_4_ol 2-(Methylsulfanyl)pyrimidin-4-ol hydroxypyrimidine 4-((4-Hydroxypyrimidin-2-yl)amino)benzonitrile 2_methylsulfanyl_pyrimidin_4_ol->hydroxypyrimidine Condensation (Diglyme, Reflux) 4_aminobenzonitrile 4-Aminobenzonitrile 4_aminobenzonitrile->hydroxypyrimidine chloropyrimidine 4-((4-Chloro-2-pyrimidinyl)amino)benzonitrile hydroxypyrimidine->chloropyrimidine Chlorination (POCl3) dapivirine_base Dapivirine (Base) chloropyrimidine->dapivirine_base Condensation (Dioxane, Reflux) dapivirine_hcl This compound dapivirine_base->dapivirine_hcl Salt Formation (HCl) trimethylaniline 2,4,6-Trimethylaniline trimethylaniline->dapivirine_base

Caption: Synthetic pathway of this compound.

dapivirine_development discovery Discovery by Janssen Therapeutics licensing Licensing to International Partnership for Microbicides (IPM) discovery->licensing formulation Formulation Development (Vaginal Ring) licensing->formulation preclinical Preclinical Studies (Safety and Efficacy) formulation->preclinical clinical_trials Phase I, II, III Clinical Trials (ASPIRE, The Ring Study) preclinical->clinical_trials regulatory Regulatory Submission and Approval clinical_trials->regulatory

Caption: Development pipeline of the dapivirine vaginal ring.

References

Dapivirine Hydrochloride: A Technical Guide on its Activity Against HIV-1 Subtypes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antiviral activity of dapivirine hydrochloride against various subtypes of the human immunodeficiency virus type 1 (HIV-1). Dapivirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been developed as a microbicide for the prevention of HIV-1 infection in women.[1] This document summarizes key quantitative data, details experimental protocols from pivotal studies, and presents visual representations of its mechanism of action and relevant experimental workflows.

Quantitative Antiviral Activity of Dapivirine

Dapivirine has demonstrated potent in vitro activity against a broad range of HIV-1 isolates, including different clades.[2] The following tables summarize the 50% inhibitory concentrations (IC50) of dapivirine against wild-type and resistant strains of HIV-1, as well as the clinical efficacy observed in major clinical trials.

Table 1: In Vitro Inhibitory Activity of Dapivirine against Wild-Type HIV-1

HIV-1 Isolate/SubtypeCell LineIC50 (ng/mL)Reference
HIV-1 LAI (Subtype B)TZM-blMedian: 17.6 (for NNRTI-resistant)[3][4]
Recombinant Subtype CTZM-blNot specified, used as reference[3][4]
HIV-1 BaLJT-CCR5 T cellsIC99: 3.3[5]

Table 2: Dapivirine Activity against NNRTI-Resistant HIV-1

Mutation(s)Fold Change (FC) in IC50 vs. Wild-TypeReference
L100ISignificant increase in resistance (>500-fold)[3]
K103NSignificant increase in resistance (>500-fold)[3]
E138AModest reduction in susceptibility (3.0 and 4.2-fold)[6]
V90I, V106I, Y181C, Y188LAssociated with resistance/cross-resistance[3]

Note: Fold change values can vary depending on the specific viral backbone and experimental system used.

Table 3: Clinical Efficacy of the Dapivirine Vaginal Ring for HIV-1 Prevention

Clinical TrialEfficacy (Reduction in HIV-1 Acquisition)PopulationReference
ASPIRE (MTN-020)27% (overall)Women in Africa[1][7]
The Ring Study (IPM-027)31% (overall)Women in Africa[1]
ASPIRE (age >21)56%Women over 21 in Africa[7]
HOPE (Open-label extension)HIV-1 incidence of 2.7 per 100 person-yearsPrevious ASPIRE participants[8]

Mechanism of Action

Dapivirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It binds to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, which is distinct from the active site. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA, a critical step in the HIV-1 replication cycle.

Dapivirine Mechanism of Action cluster_virus HIV-1 Virion cluster_cell Host Cell Viral RNA Viral RNA Reverse Transcriptase Reverse Transcriptase Viral RNA->Reverse Transcriptase Template Viral DNA Viral DNA Reverse Transcriptase->Viral DNA Reverse Transcription Inhibition Inhibition Reverse Transcriptase->Inhibition Dapivirine Dapivirine Dapivirine->Reverse Transcriptase Binds to allosteric site

Caption: Mechanism of action of dapivirine as an NNRTI.

Experimental Protocols

In Vitro Antiviral Activity Assay (TZM-bl Reporter Gene Assay)

This assay is commonly used to determine the in vitro efficacy of antiretroviral drugs against HIV-1.

Objective: To quantify the 50% inhibitory concentration (IC50) of dapivirine against various HIV-1 isolates.

Materials:

  • TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing integrated Tat-responsive luciferase and β-galactosidase reporter genes)

  • HIV-1 viral stocks (wild-type and mutant strains)

  • This compound

  • Cell culture medium (e.g., DMEM supplemented with FBS, penicillin-streptomycin)

  • Luciferase assay reagent

  • 96-well cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed TZM-bl cells into 96-well plates at a predetermined density and incubate overnight to allow for cell adherence.

  • Drug Preparation: Prepare serial dilutions of dapivirine in cell culture medium.

  • Infection: Add the diluted dapivirine to the cells, followed by the addition of a standardized amount of HIV-1 virus stock.

  • Incubation: Incubate the plates for 48 hours at 37°C in a CO2 incubator.

  • Lysis and Luminescence Reading: After incubation, lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Calculate the percentage of viral inhibition for each drug concentration relative to the virus control (no drug). The IC50 value is determined by non-linear regression analysis of the dose-response curve.

TZM_bl_Assay_Workflow A Seed TZM-bl cells in 96-well plate C Add Dapivirine and HIV-1 to cells A->C B Prepare serial dilutions of Dapivirine B->C D Incubate for 48 hours C->D E Lyse cells and measure luciferase activity D->E F Calculate IC50 E->F

Caption: Workflow for the TZM-bl reporter gene assay.

Genotypic Resistance Analysis

This protocol outlines the steps for identifying resistance-associated mutations in the HIV-1 reverse transcriptase gene from patient samples.

Objective: To determine the presence of NNRTI resistance mutations in HIV-1 isolates from clinical trial participants.

Materials:

  • Plasma samples from HIV-1 positive individuals

  • Viral RNA extraction kit

  • Reverse transcriptase and DNA polymerase for RT-PCR

  • Primers specific for the HIV-1 pol gene (RT region)

  • Sanger sequencing or Next-Generation Sequencing (NGS) platform

  • Sequence analysis software

Procedure:

  • Viral RNA Extraction: Isolate viral RNA from plasma samples.

  • RT-PCR: Perform reverse transcription polymerase chain reaction (RT-PCR) to amplify the reverse transcriptase coding region of the HIV-1 pol gene.

  • Sequencing: Sequence the amplified DNA product using either Sanger sequencing for population-based analysis or NGS for deep sequencing to detect minor variants.[9]

  • Sequence Analysis: Align the obtained sequences to a wild-type reference sequence to identify mutations.

  • Resistance Interpretation: Compare the identified mutations to known NNRTI resistance-associated mutations.[6]

Genotypic_Resistance_Workflow A Extract viral RNA from plasma B Amplify RT gene via RT-PCR A->B C Sequence the amplified DNA B->C D Align sequences and identify mutations C->D E Interpret resistance profile D->E

Caption: Workflow for genotypic resistance analysis.

Resistance and Cross-Resistance

The development of drug resistance is a concern for all antiretrovirals. For dapivirine, several mutations in the reverse transcriptase gene have been associated with reduced susceptibility. In vitro studies have shown that suboptimal concentrations of dapivirine can lead to the emergence of common NNRTI resistance mutations.[10][11]

Key mutations associated with dapivirine resistance or cross-resistance include V90I, L100I, K103N, V106I, E138K, Y181C, and Y188L.[3] Of note, the L100I and K103N mutations have been linked to high-level resistance.[3] The E138A mutation, which can occur naturally in some HIV-1 subtype C viruses, has been shown to cause a modest decrease in dapivirine susceptibility.[6]

Clinical studies, such as the ASPIRE trial, have monitored for the emergence of drug resistance in women who acquired HIV-1 while using the dapivirine ring. The frequency of NNRTI mutations was not significantly different between the dapivirine and placebo groups, suggesting that the ring did not preferentially select for resistant strains.[6][9]

Conclusion

This compound exhibits potent antiviral activity against a range of HIV-1 subtypes, although its efficacy can be compromised by the presence of specific NNRTI resistance mutations. Clinical trials have demonstrated its moderate effectiveness in reducing the risk of HIV-1 acquisition in women when delivered via a vaginal ring. The data and protocols presented in this guide provide a technical foundation for researchers and drug development professionals working on HIV-1 prevention and treatment strategies. Further research is ongoing to optimize the use of dapivirine and to understand its activity against a wider diversity of HIV-1 strains.

References

Preclinical Safety and Toxicology Profile of Dapivirine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Dapivirine (TMC120), chemically known as 4-{[4-(2,4,6-trimethylanilino)-2-pyrimidinyl]amino}benzonitrile, is a diarylpyrimidine non-nucleoside reverse transcriptase inhibitor (NNRTI).[1][2][3] It was developed by Janssen Therapeutics and is primarily investigated for the prevention of HIV-1 infection, particularly as a female-controlled microbicide formulated in a long-acting vaginal ring.[1][2] The mechanism of action involves non-competitively binding to the HIV-1 reverse transcriptase enzyme, a critical component in the viral replication cycle, thereby inhibiting its function and preventing the virus from multiplying.[2][4]

A comprehensive understanding of a drug candidate's preclinical safety and toxicology profile is fundamental to its development. These studies are essential for identifying potential target organ toxicities, establishing a safe starting dose for first-in-human clinical trials, and providing a foundation for risk assessment throughout clinical development. This document provides an in-depth summary of the available preclinical safety and toxicology data for dapivirine hydrochloride, with a focus on systemic toxicity, local tolerance, and reproductive safety.

Systemic Toxicology

Systemic toxicology studies are designed to evaluate the effects of a substance on the entire organism after absorption and distribution.

Acute Toxicity

Acute toxicity studies assess the adverse effects occurring within a short time following the administration of a single high dose. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, dapivirine has been classified as harmful if swallowed.[3]

Table 1: Acute Oral Toxicity of Dapivirine

Parameter Classification Hazard Statement

| GHS Classification | Acute Toxicity, Oral (Category 4)[3] | H302: Harmful if swallowed[3] |

Specific LD50 values from preclinical animal studies were not available in the reviewed literature.

Repeat-Dose Toxicity

Information regarding sub-chronic (e.g., 28-day or 90-day) and chronic repeat-dose toxicity studies in animal models (rodent and non-rodent) was not detailed in the available literature. Such studies are critical for identifying potential cumulative toxicity and establishing the No-Observed-Adverse-Effect Level (NOAEL) for long-term exposure. However, extensive clinical trials with the dapivirine vaginal ring, which results in low systemic drug concentrations, have demonstrated a favorable safety profile in humans.[5][6][7]

Genotoxicity and Carcinogenicity

  • Genotoxicity: No specific data from standard preclinical genotoxicity assays (e.g., Ames test, in vitro chromosomal aberration test, in vivo micronucleus test) were identified in the reviewed sources.

  • Carcinogenicity: Information from long-term carcinogenicity studies in animals was not available in the reviewed literature.

Reproductive and Developmental Toxicology

Reproductive and developmental toxicity studies investigate potential adverse effects on fertility, pregnancy, and offspring. While specific preclinical study data with quantitative endpoints (e.g., NOAELs) are not detailed in the provided search results, it has been noted that animal studies of dapivirine have not shown adverse effects on pregnancy or offspring.[8] The safety of the dapivirine vaginal ring has been further evaluated in pregnant and breastfeeding populations in clinical trials, such as the DELIVER and MTN-043 studies, which have shown a favorable safety profile and low drug exposure in infants.[9][10]

The following diagram illustrates a standard workflow for developmental and reproductive toxicity (DART) testing as recommended by international guidelines, such as ICH S5(R3).[11]

cluster_0 Standard DART Testing Workflow (ICH S5 Guidelines) FEED Fertility & Early Embryonic Development (FEED) EFD Embryo-Fetal Development (EFD) FEED_start FEED_end PPND Pre- & Postnatal Development (PPND) EFD_start EFD_end PPND_start PPND_end start Premating gestation Gestation start->gestation parturition Parturition gestation->parturition lactation Lactation parturition->lactation f1_maturity F1 Maturation lactation->f1_maturity FEED_start->FEED_end Covers premating through implantation EFD_start->EFD_end Covers implantation through fetal development PPND_start->PPND_end Covers implantation through lactation and F1 sexual maturity

ICH guideline workflow for reproductive toxicity.

Local Tolerance

Local tolerance studies are crucial for products applied directly to tissues, such as vaginal or rectal formulations. Dapivirine has been evaluated for local tolerance using both in vivo and alternative models.

Key Findings

Studies evaluating vaginal gel formulations containing dapivirine demonstrated excellent local tolerance. In both the Slug Mucosal Irritation (SMI) test and the rabbit vaginal irritation test, dapivirine gels were found to be non-irritating, with results comparable to the placebo gel.[12][13] In contrast, the spermicide Conceptrol®, used as a positive control, caused severe irritation in both test systems.[12][13]

Table 2: Summary of Local Tolerance Studies for Dapivirine Vaginal Gels

Test System Formulation Key Observations Result
Rabbit Vaginal Irritation Test Dapivirine Gels (0.05%) No macroscopic or microscopic signs of vaginal or cervical irritation after 10 days of application.[12][13] Non-irritating
Placebo Gel No signs of irritation.[12][13] Non-irritating
Conceptrol® (Positive Control) Evidence of vaginal and cervical irritation.[12][13] Irritating
Slug Mucosal Irritation (SMI) Test Dapivirine Gels (0.05%) Low mucus production, no significant protein or enzyme release.[12][13] Non-irritating
Placebo Gel Low mucus production, no significant protein or enzyme release.[12][13] Non-irritating

| | Conceptrol® (Positive Control) | Increased mucus production, protein release, and enzyme release.[12][13] | Severe Irritation |

Experimental Protocols

5.2.1 Rabbit Vaginal Irritation Test

  • Test System: New Zealand white rabbits.

  • Methodology: A 10-day intravaginal application of the test formulations (dapivirine gels, placebo gel, and Conceptrol®).

  • Dose Administration: Gels were administered daily into the vaginal vault.

  • Endpoints: The vaginal and cervical mucosa were evaluated at the end of the 10-day period. Assessment included macroscopic examination for signs of erythema, edema, and discharge, followed by microscopic (histopathological) examination of tissue sections to assess for epithelial changes, inflammation, and other signs of irritation.[12][13]

  • Outcome: Formulations were classified based on the degree of irritation observed.

5.2.2 Slug Mucosal Irritation (SMI) Test

  • Test System: The slug Arion lusitanicus.

  • Methodology: The irritation potential was assessed by repeated application of the test formulations to the slug mucosa over five successive days.[12][13]

  • Endpoints:

    • Mucus Production: The amount of mucus produced by the slug upon contact with the formulation was quantified as a primary indicator of irritation.

    • Membrane Damage: Damage to the mucosal membrane was estimated by measuring the release of proteins and enzymes (e.g., lactate dehydrogenase, alkaline phosphatase) into the produced mucus.[12][13]

  • Outcome: A classification prediction model, combining the endpoints of mucus production and membrane damage, was used to classify the formulations into one of four irritation classes, ranging from non-irritating to severe.[12][13]

The following diagram illustrates the experimental workflow for the comprehensive local tolerance assessment of dapivirine formulations.

Local Tolerance Assessment Workflow formulations Test Formulations (Dapivirine Gel, Placebo, Control) smi_test Alternative Model: Slug Mucosal Irritation (SMI) Test formulations->smi_test rabbit_test In Vivo Model: Rabbit Vaginal Irritation Test formulations->rabbit_test smi_endpoints SMI Endpoints: - Mucus Production - Protein Release - Enzyme Release smi_test->smi_endpoints rabbit_endpoints Rabbit Endpoints: - Macroscopic Exam - Microscopic Exam rabbit_test->rabbit_endpoints classification Final Classification (Non-irritating vs. Irritating) smi_endpoints->classification rabbit_endpoints->classification

References

An In-depth Technical Guide to the Molecular Binding Interactions of Dapivirine Hydrochloride with the NNRTI Pocket

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between the non-nucleoside reverse transcriptase inhibitor (NNRTI) dapivirine hydrochloride and the NNRTI binding pocket of HIV-1 reverse transcriptase (RT). This document details the binding mode, presents quantitative binding data, outlines relevant experimental protocols, and visualizes key pathways and workflows.

Introduction to Dapivirine and its Mechanism of Action

Dapivirine is a diarylpyrimidine (DAPY) derivative that acts as a potent, non-competitive inhibitor of HIV-1 reverse transcriptase.[1] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), dapivirine does not bind to the active site of the enzyme but to a distinct, allosteric site known as the NNRTI binding pocket (NNIBP).[2] This binding event induces conformational changes in the enzyme, which ultimately disrupts the catalytic activity of the polymerase, inhibiting the conversion of the viral RNA genome into DNA.[3] Dapivirine has shown efficacy in preclinical and clinical studies, particularly as a microbicide for the prevention of HIV-1 transmission.[4][5]

The binding of NNRTIs like dapivirine to the NNIBP results in significant conformational changes in the reverse transcriptase enzyme. This includes the repositioning of the "thumb" and "fingers" subdomains, which alters the geometry of the polymerase active site and the primer grip. These structural changes prevent the proper binding and positioning of the incoming deoxynucleotide triphosphate (dNTP) and the template-primer, thereby halting DNA synthesis.[3]

cluster_0 HIV-1 Reverse Transcription cluster_1 Dapivirine Inhibition RT HIV-1 Reverse Transcriptase (RT) dsDNA Double-Stranded DNA RT->dsDNA synthesizes NNIBP NNRTI Binding Pocket (Allosteric Site) vRNA Viral RNA Template vRNA->RT binds dNTPs dNTPs dNTPs->RT substrate Dapivirine Dapivirine Dapivirine->NNIBP binds to RT_inactive Conformationally Altered RT (Inactive) NNIBP->RT_inactive induces conformational change in RT RT_inactive->dsDNA blocks synthesis

Figure 1: Mechanism of Dapivirine Inhibition.

Molecular Binding Interactions in the NNRTI Pocket

The NNRTI binding pocket is a hydrophobic pocket located approximately 10 Å from the polymerase active site of the p66 subunit of HIV-1 RT. Theoretical studies and comparisons with structurally similar NNRTIs reveal that dapivirine's binding is characterized by a network of hydrophobic interactions, hydrogen bonds, and π-π stacking.

Key amino acid residues that form the NNRTI binding pocket and are crucial for the interaction with dapivirine and other DAPY analogs include:

  • Lys101: The 2-aminopyrimidine group of dapivirine is predicted to form two hydrogen bonds with the backbone carbonyl oxygen and amino hydrogen of Lys101.

  • Tyr181 and Tyr188: These aromatic residues are critical for the binding of many NNRTIs. Dapivirine is thought to engage in strong H-π and π-π stacking interactions with the aromatic rings of Tyr181 and Tyr188.

  • Leu100, Lys103, and Trp229: These residues also contribute to the hydrophobic and π-π stacking interactions that stabilize the dapivirine-NNIBP complex.

The flexibility of the DAPY scaffold, including dapivirine, is a key feature that allows it to adapt to mutations within the NNRTI binding pocket, thereby retaining activity against some resistant strains.

Quantitative Data

The potency of dapivirine has been quantified through various in vitro assays, which typically measure its concentration-dependent inhibition of viral replication or reverse transcriptase activity. The most common metrics are the 50% inhibitory concentration (IC50) and the 50% effective concentration (EC50). While specific Ki (inhibition constant) and Kd (dissociation constant) values for dapivirine are not widely reported in publicly available literature, the IC50 and EC50 values provide a strong indication of its binding affinity and antiviral potency.

ParameterValueAssay SystemReference
IC50 24 nMHIV Reverse Transcriptase Enzyme Assay[1]
IC50 1.46 nMCell-based assay (X4- and R5-utilizing HIV-1 strains)[1]
IC50 0.1 nMInhibition of virus transmission to T cells[1]
IC90 100 nMInhibition of HIV infection in ectocervical explants[1]

Table 1: In Vitro Potency of Dapivirine

Mutations in the NNRTI binding pocket can significantly reduce the binding affinity of dapivirine, leading to drug resistance. The following table summarizes the impact of key mutations on dapivirine's activity, expressed as fold change (FC) in IC50 compared to wild-type virus.

Mutation(s)Fold Change (FC) in IC50Resistance LevelReference
K101E, E138K, K103N/S, F227C, Y181C, K101E/G190ALowLow[2]
L100I/V, M230L, K101E/K103N, Y181C/G190AIntermediateIntermediate[2]
Y188L, K101P, Y181I/V, K101E/Y181C, K103N/Y181CHighHigh[2]
E138A3.0 - 4.2Low[6]

Table 2: Impact of Resistance Mutations on Dapivirine Susceptibility

Experimental Protocols

HIV-1 Reverse Transcriptase Inhibition Assay

This enzymatic assay directly measures the ability of a compound to inhibit the DNA polymerase activity of purified HIV-1 RT.

Materials:

  • Purified recombinant HIV-1 Reverse Transcriptase

  • Poly(rA)-oligo(dT) template-primer

  • Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., [³H]-dTTP)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 2 mM dithiothreitol, 5 mM MgCl₂)

  • This compound stock solution in DMSO

  • EDTA solution

  • Scintillation fluid and scintillation counter

Protocol:

  • Prepare serial dilutions of dapivirine in the assay buffer.

  • In a microtiter plate, combine the poly(rA)-oligo(dT) template-primer, unlabeled dNTPs, and [³H]-dTTP in the assay buffer.

  • Add the dapivirine dilutions to the appropriate wells. Include control wells with DMSO only (no inhibitor) and wells without the enzyme (background).

  • Initiate the reaction by adding the purified HIV-1 RT to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding an EDTA solution.

  • Transfer the reaction mixtures to a filter membrane (e.g., DE81 ion-exchange paper) to capture the radiolabeled DNA product.

  • Wash the filters to remove unincorporated [³H]-dTTP.

  • Place the filters in scintillation vials with scintillation fluid.

  • Measure the radioactivity in a scintillation counter.

  • Calculate the percent inhibition for each dapivirine concentration relative to the no-inhibitor control and determine the IC50 value using non-linear regression analysis.

TZM-bl Cell-Based Antiviral Assay

This is a widely used cell-based assay to determine the ability of a drug to inhibit HIV-1 entry and replication in a single round of infection. The TZM-bl cell line is a HeLa-derived cell line that expresses CD4, CCR5, and CXCR4 and contains an integrated HIV-1 LTR-driven luciferase reporter gene.

Materials:

  • TZM-bl cells

  • Complete growth medium (DMEM supplemented with FBS, penicillin-streptomycin)

  • HIV-1 virus stock (e.g., laboratory-adapted strains or pseudoviruses)

  • This compound stock solution in DMSO

  • DEAE-Dextran

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Seed TZM-bl cells in a 96-well plate and incubate overnight to allow for cell adherence.

  • Prepare serial dilutions of dapivirine in growth medium.

  • Pre-incubate the virus stock with the dapivirine dilutions for a set time (e.g., 1 hour) at 37°C.

  • Remove the growth medium from the TZM-bl cells and add the virus-dapivirine mixtures to the wells. Include virus-only controls and cells-only (no virus) controls.

  • Incubate the plate for 48 hours at 37°C.

  • After incubation, remove the medium and lyse the cells.

  • Add the luciferase assay reagent to each well according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Calculate the percent inhibition of viral replication for each dapivirine concentration relative to the virus-only control and determine the EC50 value.

start Start prep_cells Seed TZM-bl cells in 96-well plate start->prep_cells incubate1 Incubate overnight prep_cells->incubate1 infect Infect TZM-bl cells with virus-drug mixture incubate1->infect prep_drug Prepare serial dilutions of Dapivirine preincubate Pre-incubate virus with Dapivirine dilutions prep_drug->preincubate prep_virus Prepare HIV-1 virus stock prep_virus->preincubate preincubate->infect incubate2 Incubate for 48 hours infect->incubate2 lyse Lyse cells and add luciferase reagent incubate2->lyse read Measure luminescence lyse->read analyze Calculate % inhibition and determine EC50 read->analyze end End analyze->end

Figure 2: TZM-bl Assay Workflow.

Molecular Docking of Dapivirine

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This protocol outlines a general workflow for docking dapivirine into the NNRTI binding pocket of HIV-1 RT.

Software:

  • Molecular modeling software (e.g., AutoDock, Schrödinger Maestro, MOE)

  • Protein Data Bank (PDB) for receptor structure

  • Ligand structure file for dapivirine (e.g., from PubChem)

Protocol:

  • Receptor Preparation:

    • Obtain a high-resolution crystal structure of HIV-1 RT from the PDB. As no co-crystal structure with dapivirine is publicly available, a structure with a closely related DAPY analog like rilpivirine (e.g., PDB ID: 2ZD1) or etravirine can be used.

    • Remove water molecules, co-factors, and any existing ligands from the structure.

    • Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.

    • Perform energy minimization of the receptor structure to relieve any steric clashes.

  • Ligand Preparation:

    • Obtain the 3D structure of dapivirine.

    • Assign correct bond orders and add hydrogen atoms.

    • Generate possible conformers and perform energy minimization of the ligand.

  • Docking Simulation:

    • Define the binding site (grid box) based on the location of the co-crystallized NNRTI in the template structure. The grid box should encompass the entire NNRTI binding pocket.

    • Set the docking parameters, including the search algorithm (e.g., genetic algorithm) and the number of docking runs.

    • Run the docking simulation to generate a series of possible binding poses for dapivirine.

  • Analysis of Results:

    • Analyze the predicted binding poses based on their docking scores and binding energies.

    • Visualize the top-ranked poses to examine the intermolecular interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) between dapivirine and the amino acid residues of the NNRTI pocket.

    • Compare the predicted interactions with known structure-activity relationship data and resistance mutations.

start Start get_receptor Download HIV-1 RT structure (PDB) start->get_receptor get_ligand Obtain Dapivirine 3D structure start->get_ligand prep_receptor Prepare Receptor: - Remove water/ligands - Add hydrogens - Energy minimization get_receptor->prep_receptor define_grid Define Binding Site (Grid Box) prep_receptor->define_grid prep_ligand Prepare Ligand: - Add hydrogens - Energy minimization get_ligand->prep_ligand run_docking Run Docking Simulation prep_ligand->run_docking define_grid->run_docking analyze Analyze Results: - Score poses - Visualize interactions run_docking->analyze end End analyze->end

Figure 3: Molecular Docking Workflow.

Conclusion

This compound is a potent NNRTI that effectively inhibits HIV-1 reverse transcriptase by binding to the allosteric NNRTI pocket. Its binding is characterized by a combination of hydrogen bonds and extensive hydrophobic and π-π stacking interactions with key residues. While dapivirine shows high potency against wild-type HIV-1, its efficacy can be compromised by specific mutations within the binding pocket. The experimental protocols outlined in this guide provide a framework for the continued investigation of dapivirine and the development of next-generation NNRTIs with improved resistance profiles. The combination of enzymatic assays, cell-based models, and computational approaches is essential for a comprehensive understanding of the molecular interactions that drive the efficacy of this important antiretroviral agent.

References

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of dapivirine and related diarylpyrimidine (DAPY) analogues as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. Through a comprehensive review of published data, this document outlines the critical structural modifications that influence antiviral potency, resistance profiles, and cytotoxic effects. Detailed experimental protocols for key biological assays are provided to facilitate further research and development in this critical area of antiretroviral therapy.

Introduction: The Enduring Challenge of HIV-1 and the Role of NNRTIs

Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge, necessitating the continuous development of novel and effective antiretroviral agents. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of highly active antiretroviral therapy (HAART), allosterically inhibiting the viral reverse transcriptase (RT) enzyme, a critical component of the viral replication cycle. Diarylpyrimidine (DAPY) derivatives, including dapivirine, represent a key class of second-generation NNRTIs, prized for their high potency and resilience against common resistance mutations. Understanding the intricate relationship between the chemical structure of these compounds and their biological activity is paramount for the rational design of next-generation inhibitors with improved therapeutic profiles.

The Diarylpyrimidine Scaffold: A Privileged Structure for HIV-1 Inhibition

The general structure of diarylpyrimidine analogues consists of a central pyrimidine ring flanked by two aryl "wings" (a left wing and a right wing) and connected by a flexible linker. The SAR of this class of compounds is rich and complex, with modifications at each of these positions significantly impacting antiviral activity and resistance profiles.

The Left Wing: Probing the Hydrophobic Pocket

The left wing of the DAPY scaffold typically interacts with a hydrophobic pocket within the NNRTI binding site of the HIV-1 reverse transcriptase. Modifications in this region are critical for optimizing van der Waals interactions and potency.

The Right Wing: Enhancing Potency and Overcoming Resistance

The right wing of the DAPY scaffold extends towards the solvent-exposed region of the NNRTI binding pocket. This region is a key area for introducing modifications that can enhance potency against wild-type and mutant strains of HIV-1, as well as improve physicochemical properties such as solubility.

The Central Pyrimidine Core and Linker: Fine-Tuning Flexibility and Interactions

The central pyrimidine core and the linker that connects it to the right wing are crucial for the overall conformation of the molecule within the binding pocket. Modifications in this region can influence the torsional angles and the orientation of the aryl wings, thereby affecting the interactions with key amino acid residues.

Quantitative Structure-Activity Relationship (SAR) Data

The following tables summarize the in vitro anti-HIV-1 activity and cytotoxicity of selected dapivirine and diarylpyrimidine analogues from various studies. These data provide a quantitative basis for understanding the impact of structural modifications on biological activity.

Table 1: Anti-HIV-1 Activity and Cytotoxicity of Diarylpyrimidine Analogues with Modifications on the Right Wing

Compound IDR Group (Right Wing Modification)EC50 (nM) vs. HIV-1 WT (IIIB)CC50 (μM) in MT-4 cellsSelectivity Index (SI = CC50/EC50)
Dapivirine 4-amino-2,6-dimethylbenzonitrile1.6>238>148,750
Etravirine 4-bromo-6-(2,6-dimethyl-4-cyanophenylamino)pyrimidin-2-ylamino]benzonitrile4.02.2550
Rilpivirine 4-((4-((E)-2-cyanoethenyl)-2,6-dimethylphenyl)amino)pyrimidin-2-ylamino)benzonitrile0.7>10>14,285
Compound 27 [1]5-(morpholinomethyl)2.437.015,417
Compound 33 [1]5-(4-methylpiperazin-1-yl)methyl)2.412.85,333
Compound 20 [1]5-((4-acetylpiperazin-1-yl)methyl)3.86.11,605
Compound 11c [2]4-(morpholinomethyl)benzonitrile3.5≥173≥49,428
Compound 9k [3]4-(1,1-dioxidothiomorpholino)methyl)benzonitrile1.4--
Compound 4a [4]4-(1,3,2-dioxaborinan-2-yl)9>238>26,444

Table 2: Activity of Selected Diarylpyrimidine Analogues Against Resistant HIV-1 Strains

Compound IDEC50 (nM) vs. L100IEC50 (nM) vs. K103NEC50 (nM) vs. Y181CEC50 (nM) vs. Y188LEC50 (nM) vs. E138K
Etravirine 7.910.114.321.616.9
Compound 20 [1]5.36.810.114.211.3
Compound 27 [1]10.212.518.925.615.8
Compound 33 [1]15.819.328.736.422.1
Compound 11c [2]----7.5
Compound 9k [3]-4.1--7.7
Compound 4a [4]1865648-21

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to evaluate the anti-HIV-1 activity and cytotoxicity of dapivirine and its analogues.

Anti-HIV-1 Activity Assay in MT-4 Cells

This assay determines the 50% effective concentration (EC50) of a compound required to protect MT-4 cells from HIV-1 induced cytopathogenicity.

Materials:

  • MT-4 human T-cell line

  • HIV-1 (IIIB strain) viral stock

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 100 U/mL penicillin-streptomycin

  • Test compounds dissolved in DMSO

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., acidified isopropanol)

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed MT-4 cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

  • Compound Addition: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound dilutions to the appropriate wells. Include wells with no compound as virus controls and wells with uninfected cells as cell controls.

  • Virus Infection: Add 50 µL of a diluted HIV-1 stock (at a multiplicity of infection of approximately 0.01) to the wells containing cells and compounds. Do not add virus to the cell control wells.

  • Incubation: Incubate the plates for 5 days at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell protection for each compound concentration relative to the virus and cell controls. The EC50 value is determined as the compound concentration that protects 50% of the cells from virus-induced death.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This assay measures the 50% inhibitory concentration (IC50) of a compound against the enzymatic activity of recombinant HIV-1 RT.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)

  • Poly(rA)•oligo(dT)12-18 template-primer

  • [³H]-dTTP (tritiated deoxythymidine triphosphate)

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 60 mM KCl, 2 mM DTT, 5 mM MgCl2, 0.1% Triton X-100)

  • Test compounds dissolved in DMSO

  • 96-well plates

  • Scintillation counter and scintillation fluid

  • DE81 filter paper

Procedure:

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the reaction buffer, poly(rA)•oligo(dT)12-18, and [³H]-dTTP.

  • Compound Addition: Add serial dilutions of the test compounds to the reaction mixture. Include wells with no compound as enzyme controls and wells with no enzyme as background controls.

  • Enzyme Addition: Initiate the reaction by adding the recombinant HIV-1 RT to each well.

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Reaction Termination and DNA Precipitation: Spot the reaction mixtures onto DE81 filter paper. Wash the filter paper several times with 5% sodium phosphate buffer to remove unincorporated [³H]-dTTP, followed by a final wash with ethanol.

  • Quantification: Dry the filter paper and place it in scintillation vials with scintillation fluid. Measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of RT inhibition for each compound concentration relative to the enzyme control. The IC50 value is the compound concentration that inhibits 50% of the RT activity.

Cytotoxicity Assay (MTT Assay)

This assay determines the 50% cytotoxic concentration (CC50) of a compound, which is the concentration that reduces the viability of uninfected cells by 50%.

Materials:

  • MT-4 cells (or other relevant cell line)

  • Culture medium (as described in 4.1)

  • Test compounds dissolved in DMSO

  • 96-well microtiter plates

  • MTT solution (5 mg/mL in PBS)

  • MTT solvent

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed MT-4 cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

  • Compound Addition: Add 100 µL of serial dilutions of the test compounds to the appropriate wells. Include wells with no compound as cell controls.

  • Incubation: Incubate the plates for 5 days at 37°C in a 5% CO2 incubator.

  • MTT Assay: Follow the same procedure as described in step 5 of the Anti-HIV-1 Activity Assay (section 4.1).

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell control. The CC50 value is the compound concentration that reduces cell viability by 50%.

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the structural activity relationship and evaluation of diarylpyrimidine NNRTIs.

HIV_RT_Inhibition cluster_virus HIV-1 Life Cycle cluster_inhibition NNRTI Mechanism of Action Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription Integration Integration Viral DNA->Integration Provirus Provirus Integration->Provirus Viral Proteins Viral Proteins Provirus->Viral Proteins Dapivirine Dapivirine Dapivirine->Viral DNA Inhibits formation of NNIBP Non-Nucleoside Inhibitor Binding Pocket (NNIBP) Dapivirine->NNIBP Binds to RT Reverse Transcriptase (RT)

Caption: Mechanism of HIV-1 Reverse Transcriptase Inhibition by Dapivirine.

NNRTI_Workflow cluster_discovery Drug Discovery & Design cluster_evaluation In Vitro Evaluation cluster_optimization Lead Optimization Lead Identification Lead Identification SAR Studies SAR Studies Lead Identification->SAR Studies Chemical Synthesis Chemical Synthesis SAR Studies->Chemical Synthesis RT Inhibition Assay RT Inhibition Assay Chemical Synthesis->RT Inhibition Assay Antiviral Activity Assay Antiviral Activity Assay RT Inhibition Assay->Antiviral Activity Assay Cytotoxicity Assay Cytotoxicity Assay Antiviral Activity Assay->Cytotoxicity Assay Data Analysis Data Analysis Cytotoxicity Assay->Data Analysis Iterative Design Iterative Design Data Analysis->Iterative Design Iterative Design->Chemical Synthesis Feedback Loop

Caption: Experimental Workflow for NNRTI Drug Discovery and Development.

SAR_DAPY cluster_lw Left Wing Modifications cluster_c Central Core & Linker cluster_rw Right Wing Modifications DAPY Diarylpyrimidine (DAPY) Scaffold Left Wing Central Core Right Wing LW_Mod Hydrophobic Groups (e.g., substituted phenyl) C_Mod Linker Flexibility (e.g., -NH-, -O-) RW_Mod Polar/Flexible Groups (e.g., cyano, morpholino) LW_Effect Impacts: - Potency - van der Waals interactions LW_Mod->LW_Effect C_Effect Impacts: - Conformation - Binding orientation C_Mod->C_Effect RW_Effect Impacts: - Potency vs. mutants - Solubility - Resistance profile RW_Mod->RW_Effect

References

Dapivirine Hydrochloride: A Technical Guide to its Solubility Characteristics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of dapivirine, with a focus on its hydrochloride salt. Dapivirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) being developed as a microbicide for the prevention of HIV-1 transmission. Understanding its solubility is critical for formulation development, bioavailability, and overall therapeutic efficacy. This document compiles available quantitative solubility data, details relevant experimental protocols, and presents a visual workflow for solubility determination.

Executive Summary

Quantitative Solubility Data

The solubility of dapivirine has been determined in several solvent systems. The data is summarized in the tables below. It is important to note the distinction between the experimental data for dapivirine (free base) and the predicted data for dapivirine hydrochloride. Generally, the salt form of a drug is expected to have higher aqueous solubility than the free base.

Table 1: Experimental Solubility of Dapivirine (Free Base)
Solvent SystemTemperatureSolubilityReference
Aqueous Buffers
Acetate Buffer (pH 4.2)37°C> 15 µg/mL[1]
Phosphate Buffer (pH 7.0)37°C< 15 µg/mL[1]
Organic Solvents
Dimethyl Sulfoxide (DMSO)Not Specified~200 µg/mL[2]
Dimethylformamide (DMF)Not Specified~300 µg/mL[2]
1-Octanol37°C> 15 µg/mL[1]
Mixed Solvent Systems
Isopropanol/Water (10:90 v/v)37°C~5 µg/mL[1]
Isopropanol/Water (20:80 v/v)37°C~20 µg/mL[1]
Isopropanol/Water (30:70 v/v)37°C~60 µg/mL[1]
Isopropanol/Water (40:60 v/v)37°C~150 µg/mL[1]
Isopropanol/Water (50:50 v/v)37°C~400 µg/mL[1]
DMF:PBS (pH 7.2) (1:3)Not Specified~250 µg/mL[2]
Table 2: Predicted Solubility of Dapivirine and its Hydrochloride Salt
CompoundSolventSolubilitySource
DapivirineWater0.017 mg/mLALOGPS[3]
This compoundWater0.0258 mg/mLALOGPS[4]

Experimental Protocols

The determination of drug solubility is a fundamental aspect of pre-formulation studies. The shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its reliability and simplicity.[5]

Shake-Flask Method for Solubility Determination

This protocol is based on the methodology described for determining dapivirine solubility.[1]

Objective: To determine the equilibrium solubility of a compound in a specific solvent.

Materials:

  • Dapivirine or this compound

  • Selected solvent(s) (e.g., purified water, buffers of various pH, organic solvents)

  • Polypropylene centrifuge tubes

  • Vortex mixer

  • Orbital shaking incubator

  • Syringe filters (e.g., 0.2 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)

  • Analytical balance

Procedure:

  • Preparation: Add an excess amount of the solid drug to a polypropylene centrifuge tube. The exact amount will depend on the expected solubility; for dapivirine, 5-20 mg is typically used for 10 mL of solvent.[1]

  • Solvent Addition: Add a precise volume (e.g., 10 mL) of the desired test medium to the tube.

  • Initial Mixing: Seal the tubes and vortex mix for a short period (e.g., 20 seconds) to ensure initial dispersion of the solid.[1]

  • Equilibration: Place the sealed tubes in an orbital shaking incubator set to a constant temperature (e.g., 37°C) and agitation speed (e.g., 60 rpm). The samples should be incubated for a sufficient time to reach equilibrium, which is typically 24 to 72 hours.[1][5]

  • Phase Separation: After incubation, remove the tubes and allow them to stand to let undissolved solids sediment. Centrifugation can also be used to facilitate separation.

  • Sample Collection: Carefully withdraw a sample from the supernatant, ensuring no solid particles are disturbed.

  • Filtration: Filter the collected sample through a syringe filter (e.g., 0.2 µm PTFE) to remove any remaining undissolved microparticles.

  • Quantification: Analyze the concentration of the dissolved drug in the filtrate using a validated analytical method, such as HPLC-UV.[1][6] The concentration of the saturated solution represents the equilibrium solubility.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Weigh Excess Solid Drug B Add Defined Volume of Solvent A->B C Vortex Mix B->C D Incubate with Shaking (e.g., 72h at 37°C) C->D E Sedimentation / Centrifugation D->E F Collect Supernatant E->F G Filter Sample F->G H Quantify by HPLC G->H I Equilibrium Solubility H->I

Caption: Workflow for Shake-Flask Solubility Determination.

Conclusion

The solubility of dapivirine, particularly its hydrochloride salt, is a critical parameter influencing its development as an anti-HIV microbicide. This guide has summarized the available experimental solubility data for the free base and predicted data for the hydrochloride salt, highlighting the poor aqueous solubility of the parent compound. The provided experimental protocol for the shake-flask method offers a standardized approach for researchers to conduct their own solubility assessments. The visual workflow further clarifies this process. Further experimental studies on the solubility of this compound in a broader range of pharmaceutically relevant solvents are warranted to support advanced formulation and drug delivery strategies.

References

Dapivirine Hydrochloride: An Early-Stage Investigation into its Broad-Spectrum Antiviral Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dapivirine, a well-documented non-nucleoside reverse transcriptase inhibitor (NNRTI), has been extensively studied and developed for the prevention of HIV-1 transmission. However, emerging research has unveiled its potential as a broad-spectrum antiviral agent, demonstrating notable efficacy against unrelated viral families. This technical guide provides a comprehensive overview of the early-stage investigations into the broader antiviral activities of dapivirine hydrochloride, with a primary focus on its well-established anti-HIV properties and its more recently discovered anti-influenza capabilities. This document synthesizes available quantitative data, details key experimental methodologies, and visualizes the proposed mechanisms of action to support further research and development in this promising area.

Introduction to this compound

Dapivirine (TMC120) is a diarylpyrimidine derivative that acts as a potent NNRTI of the human immunodeficiency virus type 1 (HIV-1).[1] Its primary mechanism of action against HIV-1 involves the allosteric inhibition of the reverse transcriptase enzyme, a critical component in the viral replication cycle.[2] This has led to its successful development and approval in the form of a vaginal ring for the prevention of female-to-male HIV-1 transmission.[3][4]

Recent drug repurposing efforts have identified dapivirine as a potential antiviral against other pathogens, notably influenza A and B viruses.[5][6] This discovery opens a new avenue for the potential application of dapivirine as a broad-spectrum antiviral, particularly given its distinct mechanism of action against influenza which does not overlap with its anti-HIV activity.[5]

Quantitative Antiviral and Cytotoxicity Data

The in vitro efficacy of dapivirine has been quantified against various strains of influenza A and B viruses. The following tables summarize the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values derived from key studies.

Table 1: In Vitro Anti-Influenza Virus Activity of Dapivirine
Virus StrainType/SubtypeEC50 (µM)[5]
A/California/07/2009H1N11.2 ± 0.1
A/WSN/1933H1N11.5 ± 0.2
A/Puerto Rico/8/1934H1N11.8 ± 0.2
A/Denver/1/1957H1N11.7 ± 0.1
A/New Caledonia/20/99H1N11.9 ± 0.3
A/Solomon Islands/3/2006H1N12.1 ± 0.2
A/Brisbane/59/2007H1N12.2 ± 0.1
A/Victoria/3/1975H3N21.6 ± 0.1
A/Texas/1/1977H3N21.7 ± 0.2
A/Port Chalmers/1/1973H3N21.8 ± 0.1
A/Aichi/2/1968H3N21.9 ± 0.3
A/Udorn/307/1972H3N22.0 ± 0.2
A/Wisconsin/67/2005H3N22.1 ± 0.1
B/Brisbane/60/2008B1.1 ± 0.1
B/Florida/4/2006B1.3 ± 0.2

Data presented as mean ± standard deviation from at least two independent experiments.

Table 2: Cytotoxicity of Dapivirine in Various Cell Lines
Cell LineIncubation Time (hours)CC50 (µM)[5]
MDCK4814.3 ± 0.3
A5494819.8 ± 2.1
MDCK2427.9 ± 0.7
HEK2932425.3 ± 1.4
A5492430.8 ± 1.0

Data presented as mean ± standard deviation.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these early-stage findings. The following are protocols for key experiments cited in the investigation of dapivirine's anti-influenza activity.

Plaque Reduction Assay for Antiviral Activity (EC50 Determination)
  • Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well plates and grown to 90-100% confluency.

  • Virus Infection: The cell monolayer is washed with phosphate-buffered saline (PBS) and infected with approximately 100 plaque-forming units (PFU) of the influenza virus strain of interest.

  • Compound Treatment: Following a 1-hour adsorption period at 37°C, the virus inoculum is removed. The cells are then overlaid with a medium containing 1% agar, 2 μg/mL TPCK-trypsin, and varying concentrations of this compound.

  • Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for 48-72 hours, or until visible plaques are formed.

  • Plaque Visualization and Quantification: The agar overlay is removed, and the cell monolayer is fixed with 10% formaldehyde and stained with 0.5% crystal violet. The number and size of plaques are quantified.

  • EC50 Calculation: The EC50 value is calculated as the concentration of dapivirine that inhibits the number of plaques by 50% compared to the untreated virus control.

Neutral Red Uptake Assay for Cytotoxicity (CC50 Determination)
  • Cell Seeding: Cells (e.g., MDCK, A549, HEK293) are seeded in 96-well plates and incubated until they reach approximately 80-90% confluency.

  • Compound Exposure: The growth medium is replaced with a medium containing serial dilutions of this compound.

  • Incubation: The plates are incubated for a specified period (e.g., 24 or 48 hours) at 37°C in a 5% CO2 atmosphere.

  • Neutral Red Staining: The treatment medium is removed, and the cells are incubated with a medium containing neutral red dye for 2-3 hours. This dye is taken up and accumulates in the lysosomes of viable cells.

  • Dye Extraction: The neutral red medium is removed, and the cells are washed with PBS. The incorporated dye is then extracted from the cells using a destaining solution (e.g., 50% ethanol, 1% acetic acid).

  • Absorbance Measurement: The absorbance of the extracted dye is measured at a wavelength of 540 nm using a microplate reader.

  • CC50 Calculation: The CC50 value is determined as the concentration of dapivirine that reduces the absorbance by 50% compared to the untreated control cells.

Time-of-Addition Assay
  • Cell Infection: Confluent MDCK cell monolayers are infected with influenza A virus (e.g., A/WSN/1933) at a specific multiplicity of infection (MOI).

  • Staggered Compound Addition: Dapivirine (at a concentration several-fold higher than its EC50) is added at different time points relative to the time of infection (e.g., -2 to 0 hours, 0 to 12 hours, 2 to 12 hours, 4 to 12 hours, etc.).

  • Virus Titration: At a fixed time post-infection (e.g., 12 hours), the supernatant is collected, and the viral titer is determined by a plaque assay.

  • Analysis: The reduction in viral titer at each time point of addition is compared to the untreated control to determine the specific stage of the viral replication cycle that is inhibited by the compound.

Visualizations: Workflows and Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate key experimental workflows and the proposed antiviral mechanism of dapivirine against influenza virus.

G cluster_pre Pre-infection cluster_infection Infection cluster_post Post-infection cluster_harvest Harvest & Titer pre_treat Dapivirine (-2h to 0h) infect Infect Cells with Influenza (t=0h) pre_treat->infect post_treat_0 Dapivirine (0h-12h) infect->post_treat_0 post_treat_2 Dapivirine (2h-12h) infect->post_treat_2 post_treat_4 Dapivirine (4h-12h) infect->post_treat_4 post_treat_6 Dapivirine (6h-12h) infect->post_treat_6 harvest Harvest Virus (t=12h) post_treat_0->harvest post_treat_2->harvest post_treat_4->harvest post_treat_6->harvest titer Plaque Assay to Determine Viral Titer harvest->titer

Caption: Time-of-Addition Experimental Workflow.

G cluster_virus Influenza Virus cluster_cell Host Cell vRNP Viral Ribonucleoprotein (vRNP) Complex entry Viral Entry (Endocytosis) vRNP->entry 1. cytoplasm Cytoplasm entry->cytoplasm 2. nucleus Nucleus cytoplasm->nucleus 3. vRNP Nuclear Import replication Viral RNA Replication & Transcription nucleus->replication 4. synthesis Viral Protein Synthesis replication->synthesis 5. Dapivirine Dapivirine Dapivirine->Inhibition Inhibition->nucleus Inhibits

Caption: Proposed Anti-Influenza Mechanism of Dapivirine.

Mechanism of Action

Anti-HIV Activity

Dapivirine's mechanism against HIV-1 is well-characterized. As an NNRTI, it binds to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase. This binding induces a conformational change in the enzyme, thereby inhibiting the conversion of viral RNA into DNA and halting the viral replication process.

Anti-Influenza Activity

The antiviral mechanism of dapivirine against influenza viruses is distinct from its action on HIV-1. Studies indicate that dapivirine inhibits an early stage of the influenza virus replication cycle.[5] Time-of-addition experiments have demonstrated that the compound is most effective when added after viral entry but before viral RNA and protein synthesis.[5] Further mechanistic studies revealed that dapivirine restricts the nuclear entry of the viral ribonucleoprotein (vRNP) complex.[5][6] By preventing the vRNP from entering the host cell nucleus, dapivirine effectively blocks viral RNA replication and transcription, as well as subsequent viral protein synthesis.[5]

Discussion and Future Directions

The discovery of dapivirine's potent in vitro activity against a wide range of influenza A and B virus strains is a significant finding in the field of antiviral research.[5] Its novel mechanism of action, targeting the nuclear import of the vRNP complex, is a particularly attractive feature, as it suggests a low probability of cross-resistance with existing anti-influenza drugs like neuraminidase inhibitors (e.g., oseltamivir) and M2 ion channel blockers (e.g., amantadine).[5] Indeed, studies have shown a synergistic antiviral effect when dapivirine is combined with oseltamivir carboxylate.[5]

While the current data on the broad-spectrum antiviral activity of dapivirine is primarily focused on HIV and influenza viruses, its efficacy against these two distinct viral families underscores the potential for a wider range of antiviral applications. To date, there is a notable absence of published research investigating the efficacy of dapivirine against other significant viral pathogens such as Herpes Simplex Virus (HSV), Hepatitis B or C Virus (HBV, HCV), Respiratory Syncytial Virus (RSV), or Flaviviruses.

Future research should therefore be directed towards:

  • Expanded In Vitro Screening: A systematic evaluation of dapivirine's antiviral activity against a diverse panel of RNA and DNA viruses to fully delineate its spectrum of activity.

  • Mechanism of Action Studies: For any newly identified antiviral activities, detailed mechanistic studies will be crucial to understand the molecular targets and pathways involved.

  • In Vivo Efficacy and Safety: Preclinical in vivo studies in appropriate animal models are necessary to assess the therapeutic potential and safety profile of dapivirine for non-HIV viral infections.

  • Structural and Formulation Optimization: Depending on the identified viral targets, medicinal chemistry efforts could be employed to optimize the structure of dapivirine to enhance its potency and selectivity for non-HIV viruses. Additionally, novel formulations may be required to ensure effective delivery to the site of infection for different viral diseases.

Conclusion

This compound represents a promising lead compound for the development of broad-spectrum antiviral therapies. Its established safety profile in the context of HIV prevention, coupled with its newly discovered and potent anti-influenza activity, provides a strong rationale for its further investigation. The detailed data and protocols presented in this guide are intended to facilitate and encourage the scientific community to explore the full therapeutic potential of this versatile molecule. The expansion of research into other viral families is a critical next step in determining whether dapivirine can be repurposed as a true broad-spectrum antiviral agent.

References

Methodological & Application

Application Note and Protocol for the LC-MS/MS Determination of Dapivirine Hydrochloride in Cell Lysates

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantification of dapivirine hydrochloride in cell lysates using a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol includes procedures for cell lysis, sample extraction, and chromatographic and mass spectrometric conditions. This method is suitable for researchers, scientists, and drug development professionals investigating the intracellular pharmacokinetics of dapivirine.

Introduction

Dapivirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been investigated for the prevention of HIV-1 infection.[1][2] Understanding the intracellular concentration of dapivirine is crucial for evaluating its efficacy and mechanism of action. This protocol describes a robust LC-MS/MS method for the accurate determination of dapivirine in cell lysates, adapted from established methods for other biological matrices.[1][3][4]

Chemical and Physical Properties of Dapivirine

PropertyValueReference
Molecular FormulaC₂₀H₁₉N₅
Molecular Weight329.4 g/mol
pKa5.8[5]
logP5.27 (at pH 9)[5]
Water Solubility0.017 mg/mL[6]
Chemical Structure4-[[4-(2,4,6-trimethylanilino)pyrimidin-2-yl]amino]benzonitrile

Experimental Protocols

Materials and Reagents
  • This compound (analytical standard)

  • Dapivirine-d8 (internal standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Trypsin-EDTA

  • BCA Protein Assay Kit

Equipment
  • Liquid chromatograph (e.g., Shimadzu, Waters)

  • Tandem mass spectrometer (e.g., Sciex, Thermo Fisher Scientific)

  • Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Centrifuge

  • Vortex mixer

  • Pipettes

  • Autosampler vials

  • Cell scraper

  • Homogenizer (optional)

Experimental Workflow

Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cell_culture Cell Culture and Dosing cell_harvest Cell Harvesting cell_culture->cell_harvest cell_lysis Cell Lysis cell_harvest->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant extraction Protein Precipitation and Extraction cell_lysis->extraction lc_separation LC Separation extraction->lc_separation Inject Supernatant ms_detection MS/MS Detection lc_separation->ms_detection data_analysis Data Analysis and Quantification ms_detection->data_analysis

Figure 1: Experimental workflow for dapivirine quantification in cell lysates.
Cell Culture and Dosing

  • Culture cells to the desired confluency in appropriate cell culture flasks or plates.

  • Treat cells with known concentrations of this compound for the desired time points.

  • For each time point, prepare a control group of untreated cells.

Cell Harvesting and Lysis
  • Aspirate the cell culture medium and wash the cells twice with ice-cold PBS.

  • Harvest the cells by scraping or trypsinization.

  • Centrifuge the cell suspension at 1000 x g for 5 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in a known volume of ice-cold PBS (e.g., 1 mL).

  • Count an aliquot of the cells to determine the cell number.

  • Lyse the cells by three cycles of freeze-thaw. This involves freezing the cell suspension in liquid nitrogen or a -80°C freezer, followed by thawing at room temperature. This method avoids the use of detergents that can interfere with LC-MS/MS analysis.

  • Homogenize the cell lysate using a homogenizer or by passing it through a fine-gauge needle to ensure complete lysis.

  • Take an aliquot of the cell lysate for protein quantification using a BCA protein assay.

Sample Preparation for LC-MS/MS Analysis

The following protein precipitation protocol is recommended for the extraction of dapivirine from cell lysates.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of cell lysate.

  • Add 200 µL of ice-cold acetonitrile containing the internal standard (dapivirine-d8, 50 ng/mL). The organic solvent will precipitate the proteins.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions
ParameterSetting
Column Reversed-phase C18, 50 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 0-0.5 min: 20% B; 0.5-2.0 min: 20-95% B; 2.0-2.5 min: 95% B; 2.5-2.6 min: 95-20% B; 2.6-3.5 min: 20% B
Mass Spectrometry Conditions
ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 550°C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas Medium
MRM Transitions See Table below
MRM Transitions for Dapivirine and Internal Standard
CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
Dapivirine 330.2158.1 (Quantifier)15035
330.2119.1 (Qualifier)15045
Dapivirine-d8 (IS) 338.2166.115035

Data Presentation

Calibration Curve

A calibration curve should be prepared in the same matrix as the samples (cell lysate from untreated cells) to account for matrix effects.

Concentration (ng/mL)Peak Area Ratio (Dapivirine/IS)
1Example Value
5Example Value
10Example Value
50Example Value
100Example Value
500Example Value
1000Example Value
Quality Control Samples

Quality control (QC) samples at low, medium, and high concentrations should be prepared and analyzed with each batch of samples to ensure the accuracy and precision of the method.

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
Low 15Example ValueExample ValueExample Value
Medium 150Example ValueExample ValueExample Value
High 750Example ValueExample ValueExample Value

Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship of the analytical process.

Analytical_Process cluster_input Inputs cluster_process Process cluster_output Outputs cell_lysate Cell Lysate extraction Protein Precipitation cell_lysate->extraction internal_standard Internal Standard internal_standard->extraction solvents Extraction Solvents solvents->extraction centrifugation Centrifugation extraction->centrifugation injection LC-MS/MS Injection centrifugation->injection peak_areas Peak Areas injection->peak_areas concentration Dapivirine Concentration peak_areas->concentration

Figure 2: Logical flow of the analytical process.

Conclusion

This application note provides a comprehensive and detailed protocol for the determination of dapivirine in cell lysates by LC-MS/MS. The described method is sensitive, specific, and suitable for supporting preclinical research and drug development studies involving dapivirine. Adherence to this protocol will enable researchers to obtain reliable and reproducible data on the intracellular concentrations of this important antiretroviral agent.

References

Application Notes and Protocols for Formulating Dapivirine Hydrochloride for Sustained Release in In Vitro Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dapivirine, a non-nucleoside reverse transcriptase inhibitor, is a leading candidate for topical HIV prevention. Formulating dapivirine hydrochloride for sustained release is crucial for ensuring patient adherence and long-term efficacy. This document provides detailed application notes and protocols for the formulation and in vitro evaluation of sustained-release this compound delivery systems, with a focus on vaginal rings, nanoparticles, and hydrogels.

Sustained-Release Vaginal Ring Formulations

Vaginal rings offer a discreet and long-acting platform for dapivirine delivery. Silicone elastomer and polyurethane are common polymers used in their fabrication.

Quantitative Data Summary
Formulation ComponentPolymer TypeDapivirine Load (mg)Release MediumCumulative Release (28 days)Release KineticsReference
DapivirineSilicone Elastomer2520% v/v Isopropanol in water~3.5 mgPermeation-controlled[1][2]
DapivirineSilicone Elastomer2550% v/v Isopropanol in water~13 mgPermeation-controlled[1]
DapivirineSilicone Elastomer2001:1 v/v Isopropanol/waterClinically relevant quantities over 30 daysSustained[3][4]
DapivirineDegradable Polyurethane--Zero-order kinetics for up to 1 monthZero-order[5]
Experimental Protocols

This protocol is adapted from studies evaluating silicone elastomer-based dapivirine vaginal rings.[1][2]

Materials:

  • Dapivirine-containing vaginal rings (e.g., 25 mg matrix-type silicone elastomer ring)

  • Release medium: 20% v/v isopropanol in HPLC-grade water

  • 250 mL glass flasks with closures

  • Orbital shaking incubator

  • HPLC system with a C18 column

Procedure:

  • Pre-weigh each vaginal ring.

  • Place each ring in a separate, labeled 250 mL glass flask.

  • Add 200 mL of the release medium to each flask.

  • Seal the flasks and place them in an orbital shaking incubator set to 37°C and 60 rpm.

  • After 24 hours, remove the flasks from the incubator.

  • Withdraw a 1-2 mL aliquot of the release medium for HPLC analysis.

  • Discard the remaining medium and replace it with 100 mL of fresh, pre-warmed release medium.

  • Repeat steps 5-7 at subsequent time points (e.g., daily) for the duration of the study (e.g., 28 days).

  • Analyze the collected samples by HPLC to determine the concentration of dapivirine.

HPLC Analysis:

  • Column: Thermo Scientific BDS Hypersil™ C18 (150 mm x 4.6 mm, 3 μm particle size)[3]

  • Mobile Phase: 58% acetonitrile and 42% pH 2.4 phosphate buffer[3]

  • Flow Rate: 1.2 mL/min[3]

  • Detection Wavelength: 210 nm[3]

  • Column Temperature: 25°C[3]

Visualization of Experimental Workflow

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_ring Weigh Dapivirine Vaginal Ring place_ring Place Ring in 250 mL Flask prep_ring->place_ring add_medium Add 200 mL Release Medium place_ring->add_medium incubate Incubate at 37°C 60 rpm for 24h add_medium->incubate sample Collect 1-2 mL Aliquot incubate->sample replace_medium Replace with 100 mL Fresh Medium sample->replace_medium hplc HPLC Analysis of Dapivirine Concentration sample->hplc repeat_cycle Repeat for 28 days replace_medium->repeat_cycle repeat_cycle->incubate Daily data Calculate Cumulative Release hplc->data

Caption: Workflow for in vitro release testing of dapivirine vaginal rings.

Sustained-Release Nanoparticle Formulations

Polymeric nanoparticles can encapsulate dapivirine to potentially enhance its delivery and retention in mucosal tissues.

Quantitative Data Summary
PolymerNanoparticle Size (nm)Surface ModifierEncapsulation Efficiency (%)In Vitro ReleaseReference
Poly(epsilon-caprolactone) (PCL)180-200Poly(ethylene oxide) (PEO)--[6]
Poly(lactic-co-glycolic) acid (PLGA)--15-100%~20% release over 2 weeks[7]
Experimental Protocols

This protocol is based on the nanoprecipitation method described for preparing PEO-PCL nanoparticles.[6]

Materials:

  • This compound

  • Poly(epsilon-caprolactone) (PCL)

  • Poly(ethylene oxide) (PEO)

  • Acetone

  • Ultrapure water

Procedure:

  • Dissolve dapivirine and PCL in acetone to create the organic phase.

  • Dissolve PEO in ultrapure water to create the aqueous phase.

  • Under magnetic stirring, add the organic phase dropwise to the aqueous phase.

  • The nanoparticles will form spontaneously due to the solvent displacement.

  • Stir the resulting nanoparticle suspension at room temperature for several hours to allow for complete evaporation of the acetone.

  • Purify the nanoparticle suspension by centrifugation or dialysis to remove unencapsulated drug and excess surfactant.

  • Resuspend the purified nanoparticles in an appropriate medium for characterization or further use.

This protocol is adapted from a study evaluating drug release from PLGA nanoparticles.[7]

Materials:

  • Dapivirine-loaded nanoparticle suspension

  • Simulated Vaginal Fluid (SVF, pH 4.5)

  • Microcentrifuge tubes

  • Incubator with shaking capability (37°C)

  • Centrifuge

Procedure:

  • Disperse a known amount (e.g., 3-5 mg) of nanoparticles in 1 mL of SVF in a microcentrifuge tube.

  • Incubate the tubes at 37°C with continuous shaking (e.g., 150 rpm).

  • At predetermined time points (e.g., 1, 4, 8, 24 hours, and then daily), centrifuge the tubes (e.g., 18,500 x g at 4°C for 10 min).

  • Carefully collect the supernatant (eluate) for drug quantification.

  • Resuspend the nanoparticle pellet in 1 mL of fresh SVF and return it to the incubator.

  • Analyze the dapivirine concentration in the collected eluates using a validated analytical method like HPLC.

Visualization of Experimental Workflow

G cluster_formulation Nanoparticle Formulation cluster_release In Vitro Release Study organic_phase Dissolve Dapivirine & PCL in Acetone mixing Add Organic Phase to Aqueous Phase organic_phase->mixing aqueous_phase Dissolve PEO in Water aqueous_phase->mixing evaporation Evaporate Acetone mixing->evaporation purification Purify by Centrifugation/Dialysis evaporation->purification disperse Disperse NPs in SVF purification->disperse incubate Incubate at 37°C with Shaking disperse->incubate sample Centrifuge and Collect Supernatant incubate->sample resuspend Resuspend NPs in Fresh SVF sample->resuspend analyze Analyze Supernatant by HPLC sample->analyze resuspend->incubate

Caption: Workflow for nanoparticle formulation and in vitro release.

Sustained-Release Hydrogel Formulations

Hydrogels represent a versatile platform for the sustained delivery of antiretroviral drugs. Their high water content and biocompatibility make them suitable for mucosal application.

General Principles

The sustained release of drugs from hydrogels is typically governed by diffusion of the drug through the polymer network.[8] The release rate can be modulated by altering the polymer density, cross-linking, and the physicochemical properties of the drug and polymer. For hydrophobic drugs like dapivirine, formulating them into hydrogels may require the use of solubilizing agents or co-solvents. Supramolecular hydrogels formed by the self-assembly of drug-amphiphile conjugates have also been explored for the sustained release of other antiretrovirals.[9]

Experimental Protocol: General Method for In Vitro Release from a Hydrogel

Materials:

  • Dapivirine-loaded hydrogel

  • Release medium (e.g., Simulated Vaginal Fluid)

  • A suitable container (e.g., vial or Franz diffusion cell)

  • Shaking water bath or incubator

  • Analytical method for dapivirine quantification (e.g., HPLC)

Procedure:

  • Place a known quantity of the dapivirine-loaded hydrogel into the container.

  • Carefully add a defined volume of the release medium, ensuring the hydrogel is fully submerged.

  • Maintain the system at 37°C in a shaking water bath or incubator to ensure mild agitation.

  • At specified time intervals, withdraw an aliquot of the release medium for analysis.

  • Replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.

  • Quantify the concentration of dapivirine in the collected aliquots.

Visualization of Release Mechanism

G cluster_hydrogel Hydrogel Matrix cluster_medium Release Medium hydrogel Dapivirine-Loaded Hydrogel medium Surrounding Aqueous Medium hydrogel->medium Drug Diffusion

Caption: Drug release from a hydrogel matrix via diffusion.

Conclusion

The protocols and data presented provide a foundational framework for the formulation and in vitro characterization of sustained-release this compound delivery systems. Researchers should adapt and validate these methods based on their specific formulation and research objectives. The choice of in vitro model and release medium is critical and should be justified based on the intended clinical application and efforts to achieve in vitro-in vivo correlation.[1][2]

References

Application Notes and Protocols for In Vitro Release Testing of Dapivirine Hydrochloride from Vaginal Rings

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

These application notes provide detailed methodologies for the in vitro release testing of dapivirine hydrochloride from vaginal rings. The protocols described herein are essential for quality control, formulation development, and ensuring product performance. Dapivirine, a non-nucleoside reverse transcriptase inhibitor, is formulated into silicone elastomer vaginal rings for sustained release to prevent HIV-1 transmission.[1][2][3] Accurate and reproducible in vitro release testing is critical to predict in vivo performance and ensure batch-to-batch consistency.[4][5]

The methods detailed below focus on two primary approaches: a monophasic isopropanol/water system and a biphasic buffer/octanol system, which have been investigated to simulate in vivo conditions more closely.[1][6]

Key Experimental Protocols

Protocol 1: Monophasic Isopropanol/Water (IPA/Water) In Vitro Release Testing

This method utilizes a mixture of isopropanol and water to maintain sink conditions, which is crucial for assessing the release of poorly water-soluble drugs like dapivirine.[1][6][7] A 20% v/v isopropanol in water mixture has been shown to provide a cumulative release of approximately 3.5 mg of dapivirine over 28 days, which is comparable to the approximately 4 mg released in vivo.[1][6]

Materials and Equipment:

  • Dapivirine-releasing vaginal rings (e.g., 25 mg matrix-type silicone elastomer rings)[1]

  • Isopropanol (HPLC grade)

  • Purified water

  • Wide-necked screw-capped 250 mL glass flasks[7]

  • Orbital shaking incubator

  • High-Performance Liquid Chromatography (HPLC) system with UV detection[8]

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

  • Preparation of Release Medium: Prepare a 20% v/v solution of isopropanol in water. For example, to prepare 1 L of the medium, mix 200 mL of isopropanol with 800 mL of purified water.

  • Test Setup: Place a single vaginal ring into a 250 mL glass flask containing 100 mL of the IPA/water release medium.[7][8]

  • Incubation: Place the flasks in an orbital shaking incubator set at 37°C and 60 rpm.[8]

  • Sampling: At predetermined time points (e.g., daily for 28 days), withdraw a sample (e.g., 1 mL) from the release medium.[8]

  • Medium Replacement: After each sampling, completely replace the entire volume of the release medium (100 mL) with fresh, pre-warmed medium.[8] This is crucial to maintain sink conditions.

  • Sample Preparation: Filter the collected samples through a 0.45 µm syringe filter before HPLC analysis.

  • Quantification: Analyze the samples using a validated HPLC-UV method to determine the concentration of dapivirine.[9]

HPLC Method Parameters:

ParameterSpecification
ColumnC18, 5 µm, 4.6 x 150 mm
Mobile PhaseAcetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid
Flow Rate1.0 mL/min
Injection Volume20 µL
Detection Wavelength290 nm
Column Temperature30°C

Note: The specific HPLC parameters may need to be optimized based on the available instrumentation and column chemistry.

Protocol 2: Biphasic Buffer/Octanol In Vitro Release Testing

This method is designed to mimic the in vivo environment more closely by representing both the aqueous vaginal fluid and the lipophilic tissue.[1][6] The release of dapivirine in this system is dependent on the pH of the buffer, which aligns with dapivirine's pKa.[1][6]

Materials and Equipment:

  • Dapivirine-releasing vaginal rings

  • pH 4.2 Acetate buffer or pH 7.0 Phosphate buffer

  • 1-Octanol

  • Glass flasks

  • Orbital shaking incubator

  • HPLC system with UV detection

  • Volumetric flasks and pipettes

  • Syringe filters

Procedure:

  • Preparation of Release Media:

    • Prepare the desired aqueous buffer (e.g., pH 4.2 acetate buffer or pH 7.0 phosphate buffer).

    • Pre-saturate the buffer with octanol and the octanol with the buffer by mixing them and allowing the phases to separate.

  • Test Setup: Place a single vaginal ring into a glass flask. Add a specific volume of the pre-saturated aqueous buffer to the flask, ensuring the ring is fully submerged. Carefully add a volume of the pre-saturated octanol on top of the buffer to create two distinct phases.

  • Incubation: Place the flasks in an orbital shaking incubator set at 37°C with gentle agitation to ensure mixing at the interface without forming an emulsion.

  • Sampling: At each time point, withdraw separate samples from both the aqueous and the octanol layers.

  • Medium Replacement: The decision to replace the medium will depend on the specific experimental design and the need to maintain sink conditions in both phases.

  • Sample Preparation: Filter the samples from both phases prior to HPLC analysis.

  • Quantification: Analyze the dapivirine concentration in both the aqueous and octanol samples using a validated HPLC method.

Data Presentation

The following tables summarize the quantitative data on dapivirine release from different in vitro testing methods.

Table 1: Cumulative Dapivirine Release from a 25 mg Vaginal Ring over 28 Days in Various IPA/Water Media

Isopropanol Concentration (% v/v)Mean Cumulative Release (mg)Release Mechanism
0< 1.0Partition-controlled
10~1.5Partition-controlled
20~3.5Permeation-controlled
30~8.0Permeation-controlled
50> 10.0Permeation-controlled

Data derived from studies investigating the effect of isopropanol concentration on dapivirine release.[1][6] The transition from a partition-controlled to a permeation-controlled release mechanism occurs between 10% and 20% IPA.[1][6]

Table 2: Comparison of In Vitro and In Vivo Dapivirine Release over 28 Days

MethodMean Total Release (mg)
In Vitro (20% IPA/Water)~3.5
In Vivo~4.0
In Vitro (Reservoir Ring in 50% IPA/Water)~1.97
In Vivo (Reservoir Ring)~1.97
In Vitro (Matrix Ring in 50% IPA/Water)~11.89
In Vivo (Matrix Ring)~11.89

This table highlights the correlation between in vitro release in 20% IPA/water and in vivo release for the 25 mg matrix ring.[1][6] It also shows a strong in vitro-in vivo correlation for both reservoir and matrix rings when using a 50% IPA/water medium.[8]

Visualizations

The following diagrams illustrate the experimental workflows for the described in vitro release testing methods.

Monophasic_IVRT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_media Prepare 20% IPA/Water Release Medium pre_warm Pre-warm Medium to 37°C prep_media->pre_warm setup Place Ring in Flask with 100 mL Medium pre_warm->setup incubate Incubate at 37°C, 60 rpm in Shaking Incubator setup->incubate sample Withdraw Sample at Predetermined Timepoints incubate->sample Daily for 28 days replace Completely Replace Medium sample->replace filter_sample Filter Sample (0.45 µm) sample->filter_sample replace->incubate hplc Analyze by HPLC-UV filter_sample->hplc quantify Quantify Dapivirine Concentration hplc->quantify

Caption: Workflow for Monophasic In Vitro Release Testing.

Biphasic_IVRT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffer Prepare Aqueous Buffer (e.g., pH 4.2) saturate Pre-saturate Buffer with Octanol and Octanol with Buffer prep_buffer->saturate prep_octanol Prepare 1-Octanol prep_octanol->saturate setup Place Ring in Flask with Buffer and Octanol saturate->setup incubate Incubate at 37°C with Gentle Agitation setup->incubate sample Withdraw Samples from Both Aqueous and Octanol Layers incubate->sample sample->incubate Continue incubation filter_sample Filter Samples sample->filter_sample hplc Analyze by HPLC-UV filter_sample->hplc quantify Quantify Dapivirine in Both Phases hplc->quantify

Caption: Workflow for Biphasic In Vitro Release Testing.

References

Application Notes and Protocols: Testing Dapivirine Hydrochloride Permeability in Caco-2 Cell Monolayers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Caco-2 cell monolayer assay is a widely accepted in vitro model for the prediction of human intestinal drug absorption. These human colon adenocarcinoma cells differentiate into a polarized monolayer with tight junctions and express various transporters, mimicking the barrier properties of the intestinal epithelium.[1][2] This application note provides a detailed protocol for assessing the permeability of dapivirine hydrochloride, a non-nucleoside reverse transcriptase inhibitor developed for HIV prevention, using the Caco-2 cell model. Understanding the permeability and transport mechanisms of dapivirine is crucial for its development as an orally administered antiretroviral agent.

Data Presentation

While specific apparent permeability (Papp) values for this compound in Caco-2 cell monolayers were not available in the reviewed literature, a study by Li et al. (2022) investigated its permeability in MDCKII cells, another common epithelial cell line used for permeability screening. The data from this study is presented below as a reference. It is important to note that Papp values can vary between cell lines.[3]

CompoundCell LineDirectionConcentration (µM)Apparent Permeability (Papp) (10⁻⁶ cm/s)Efflux RatioReference
DapivirineMDCKII-WTA to B0.5Data not explicitly provided~1.0[3]
DapivirineMDCKII-WTB to A0.5Data not explicitly provided~1.0[3]
DapivirineMDCKII-PgpA to B0.5Data not explicitly provided~1.3[3]
DapivirineMDCKII-PgpB to A0.5Data not explicitly provided~1.3[3]

A to B: Apical to Basolateral; B to A: Basolateral to Apical Efflux Ratio = Papp (B to A) / Papp (A to B)

Experimental Protocols

This section details the methodology for conducting a this compound permeability assay using Caco-2 cells.

Caco-2 Cell Culture and Seeding
  • Cell Line: Caco-2 cells (passage number 25-52 are commonly used).[4]

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% nonessential amino acids, 100 U/mL penicillin, and 100 µg/mL streptomycin.[4]

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.[4]

  • Subculture: Passage cells upon reaching 80-90% confluency.

  • Seeding on Transwell® Inserts: Seed Caco-2 cells onto microporous polycarbonate membrane filters (e.g., 12-well Transwell® plates, 0.4 µm pore size) at a density of approximately 3 x 10⁵ cells per insert.[5]

  • Differentiation: Culture the cells for 21-25 days to allow for the formation of a differentiated and polarized monolayer. Change the culture medium every 2-3 days.[6]

Monolayer Integrity Assessment

Before initiating the transport experiment, it is crucial to confirm the integrity of the Caco-2 cell monolayer.

  • Transepithelial Electrical Resistance (TEER) Measurement:

    • Use a Millicell-ERS volt-ohm meter to measure the TEER values.

    • Equilibrate the cell monolayers in transport buffer for 30 minutes at 37°C before measurement.

    • Monolayers with TEER values ≥ 250 Ω·cm² are generally considered suitable for permeability studies.[7]

  • Paracellular Marker Permeability (Lucifer Yellow):

    • To further assess the integrity of the tight junctions, the permeability of a paracellular marker like Lucifer Yellow can be measured.

    • Add Lucifer Yellow to the apical side and measure its appearance in the basolateral side over time.

    • A low Papp value for the paracellular marker confirms monolayer integrity.

Bidirectional Transport Study
  • Transport Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with HEPES at pH 7.4 is commonly used.[6]

  • Preparation of Dosing Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the final desired concentration in the transport buffer. The final DMSO concentration should typically be less than 1%.

  • Apical to Basolateral (A-B) Permeability:

    • Wash the Caco-2 monolayers twice with pre-warmed transport buffer.

    • Add fresh transport buffer to the basolateral (receiver) compartment.

    • Add the this compound dosing solution to the apical (donor) compartment.

    • Incubate the plate at 37°C with gentle agitation (e.g., 50 rpm).

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with an equal volume of fresh, pre-warmed transport buffer.

    • At the end of the experiment, collect a sample from the apical compartment.

  • Basolateral to Apical (B-A) Permeability:

    • Follow the same procedure as for A-B permeability, but add the this compound dosing solution to the basolateral (donor) compartment and sample from the apical (receiver) compartment.

Sample Analysis
  • Analytical Method: Quantify the concentration of this compound in the collected samples using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8] LC-MS/MS is often preferred due to its high sensitivity and specificity.[8]

  • Quantification: Create a calibration curve using known concentrations of this compound to determine the concentration in the experimental samples.

Data Analysis
  • Apparent Permeability Coefficient (Papp) Calculation: The Papp value (in cm/s) is calculated using the following equation:

    Papp = (dQ/dt) / (A * C₀)

    Where:

    • dQ/dt is the steady-state flux (rate of appearance of the compound in the receiver compartment).

    • A is the surface area of the filter membrane (e.g., 1.12 cm² for a 12-well Transwell®).

    • C₀ is the initial concentration of the compound in the donor compartment.

  • Efflux Ratio (ER) Calculation: The efflux ratio is calculated to determine if the compound is a substrate of efflux transporters like P-glycoprotein (P-gp).

    ER = Papp (B-A) / Papp (A-B)

    An efflux ratio greater than 2 suggests that the compound is subject to active efflux.[9]

Visualization of Experimental Workflow and Transport Mechanisms

Experimental Workflow

G cluster_prep Cell Culture & Monolayer Formation cluster_qc Monolayer Integrity Check cluster_exp Permeability Experiment cluster_analysis Analysis & Data Interpretation Caco2_Culture Caco-2 Cell Culture Seeding Seeding on Transwell® Inserts Caco2_Culture->Seeding Differentiation 21-25 Days Differentiation Seeding->Differentiation TEER TEER Measurement Differentiation->TEER Lucifer_Yellow Lucifer Yellow Assay Differentiation->Lucifer_Yellow Dosing Add Dapivirine HCl (Apical or Basolateral) TEER->Dosing Lucifer_Yellow->Dosing Incubation Incubate at 37°C Dosing->Incubation Sampling Sample from Receiver Compartment Incubation->Sampling Quantification LC-MS/MS Quantification Sampling->Quantification Papp_Calc Calculate Papp Quantification->Papp_Calc ER_Calc Calculate Efflux Ratio Papp_Calc->ER_Calc Interpretation Interpret Permeability ER_Calc->Interpretation

Caption: Experimental workflow for this compound permeability testing in Caco-2 cell monolayers.

Potential Transport Mechanisms of Dapivirine

Based on the study by Li et al. (2022) in MDCKII cells, dapivirine is likely not a significant substrate for the P-gp efflux pump.[3] Its transport across the intestinal epithelium is therefore likely dominated by passive diffusion, although the involvement of other transporters cannot be entirely ruled out without further investigation in Caco-2 cells.

G cluster_membrane Caco-2 Cell Monolayer apical Apical (Lumen) Dapivirine HCl Passive_Diffusion Passive Diffusion apical:f1->Passive_Diffusion High Permeability basolateral Basolateral (Blood) Dapivirine HCl Pgp P-glycoprotein (P-gp) (Efflux Transporter) basolateral:f1->Pgp Minimal Efflux Passive_Diffusion->basolateral:f1 Pgp->apical:f1

Caption: Hypothesized transport mechanisms of dapivirine across a Caco-2 cell monolayer.

References

Application Notes & Protocols: Ex Vivo Explant Model for Testing Dapivirine Hydrochloride Efficacy in Cervical Tissue

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The ex vivo cervical explant model provides a valuable platform for the preclinical evaluation of microbicides against sexually transmitted infections, including HIV.[1][2][3] This model utilizes fresh human cervical tissue cultured in a laboratory setting, preserving the natural tissue architecture and cellular diversity, including epithelial cells, submucosal layers, and various immune cells that are targets for HIV-1.[4] Unlike isolated cell cultures, this system does not require external stimulation to facilitate HIV-1 infection, offering a more physiologically relevant environment to assess the efficacy and toxicity of antiretroviral drugs like dapivirine hydrochloride.[1] These application notes provide detailed protocols for establishing and utilizing the cervical explant model to test the efficacy of dapivirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI).[5][6][7]

Data Presentation

The following tables summarize quantitative data from studies utilizing the ex vivo cervical explant model to evaluate dapivirine efficacy.

Table 1: Correlation of Dapivirine Concentration with HIV-1 Inhibition in Fresh Cervical Tissue Explants

Biological CompartmentCorrelation with HIV p24 LevelsP-valueReference
Cervical TissueSignificant Negative CorrelationP = 0.01[8][9]
Cervicovaginal Fluid (CVF)Significant Negative CorrelationP = 0.03[8][9]
PlasmaNo Significant CorrelationP = 0.65[8]

This data highlights the importance of local drug concentration at the site of potential transmission for effective HIV inhibition.

Table 2: Dapivirine Concentration in Various Compartments Following Vaginal Ring Use

CompartmentConcentration RangeNotesReference
Cervicovaginal Fluid (CVF)~10-fold higher than tissueConcentrations can exceed the in vitro HIV-1 IC99 by 1000-fold within 24 hours of ring insertion.[6][10]
Cervical Tissue46 - 12,900 ng/mLHighly variable between individuals, but even the lowest measured concentrations were 10 times the in vitro IC99.[10]
Plasma< 2 ng/mLSystemic concentrations are low, indicating localized drug action.[10]

Table 3: Toxicity of Dapivirine in Ectocervical Explants

CompoundConcentrationExposure TimeViability AssayResultReference
Dapivirine1 mM24 hoursMTT dye reductionNo significant toxicity observed.[5]
Nonoxynol-9Not specified2 and 24 hoursMTT dye reductionSignificant toxicity observed.[5]

This demonstrates the favorable safety profile of dapivirine in cervical tissue compared to older, more toxic microbicides like Nonoxynol-9.

Experimental Protocols

The following protocols are synthesized from multiple sources to provide a comprehensive guide for establishing and utilizing the ex vivo cervical explant model for dapivirine efficacy testing.

1. Protocol for Establishment of Polarized Cervical Explant Culture

This protocol is adapted from methodologies described for creating a polarized culture system that mimics the in vivo orientation of the cervical mucosa.[11]

  • Tissue Acquisition and Processing:

    • Obtain fresh cervical tissue from hysterectomy or other surgical procedures with appropriate informed consent and institutional review board (IRB) approval.

    • Transport the tissue to the laboratory in a sterile transport medium (e.g., RPMI 1640) on ice.

    • Under a sterile hood, wash the tissue multiple times with a balanced salt solution containing antibiotics to remove any contaminants.

    • Dissect the tissue to separate the ectocervix and endocervix if required for specific experimental aims.

    • Create small tissue blocks (explants) of approximately 2-3 mm in diameter.

  • Explant Culture:

    • Place a sterile support (e.g., gelatin sponge or filter paper) in a culture well.

    • Position the cervical explant on the support with the epithelial surface facing upwards, at the air-liquid interface.

    • Add culture medium (e.g., cDMEM supplemented with fetal bovine serum, antibiotics, and potentially growth factors) to the well, ensuring the submucosal (stromal) side of the explant is in contact with the medium while the epithelial surface remains exposed to air.[11]

    • Incubate the explants at 37°C in a humidified 5% CO2 incubator.

2. Protocol for Ex Vivo HIV-1 Infection and Dapivirine Treatment

  • Pre-treatment with Dapivirine:

    • Prepare various concentrations of this compound in the culture medium.

    • For experiments mimicking pre-exposure prophylaxis (PrEP), pre-treat the explants by adding the dapivirine-containing medium to the basolateral side for a specified period (e.g., 2-24 hours) before viral challenge.

  • HIV-1 Challenge:

    • Use a well-characterized HIV-1 strain (e.g., HIV-1BaL, a CCR5-tropic virus) at a known titer.[11]

    • Apply the viral inoculum directly to the apical epithelial surface of the explants.[11]

    • Incubate for a defined period (e.g., 18 hours) to allow for viral entry.[11]

  • Post-Infection Culture and Monitoring:

    • After the incubation period, thoroughly wash the explants to remove unbound virus.

    • Continue to culture the explants in fresh medium (with or without dapivirine, depending on the experimental design).

    • Collect the culture supernatant from the basolateral compartment at regular intervals (e.g., every 3 days for up to 14 days).

    • Store the collected supernatants at -80°C for subsequent analysis.

3. Protocol for Efficacy Assessment (HIV-1 p24 Antigen ELISA)

The efficacy of dapivirine is determined by quantifying the level of HIV-1 replication, most commonly by measuring the p24 gag protein in the culture supernatant.

  • Use a commercial HIV-1 p24 antigen ELISA kit according to the manufacturer's instructions.

  • Thaw the collected culture supernatants.

  • Perform the ELISA on supernatants from different time points to determine the kinetics of viral replication.

  • Calculate the cumulative p24 production over the culture period. The value of p24 measured at the first time point (e.g., day 3) may be excluded to avoid carryover from the initial inoculum.[1]

  • Compare the p24 levels in dapivirine-treated explants to those in untreated (placebo) control explants to determine the percentage of inhibition.

Mandatory Visualizations

Diagram 1: Experimental Workflow for Dapivirine Efficacy Testing in Cervical Explants

G cluster_0 Tissue Processing cluster_1 Explant Culture & Treatment cluster_2 Efficacy Assessment A Cervical Tissue Acquisition B Creation of 2-3mm Explants A->B C Polarized Culture Setup (Air-Liquid Interface) B->C D Pre-treatment with Dapivirine C->D E Apical HIV-1 Challenge D->E F Washing and Continued Culture E->F G Supernatant Collection (e.g., Days 3, 7, 10, 14) F->G H HIV-1 p24 Antigen ELISA G->H I Data Analysis: % Inhibition vs. Control H->I G cluster_0 HIV-1 Life Cycle in Target Cell (e.g., T-cell, Macrophage) cluster_1 Dapivirine Action A 1. HIV-1 Binding & Fusion B 2. Viral RNA & Enzymes Enter Cell A->B C 3. Reverse Transcription (Viral RNA -> Viral DNA) B->C D 4. Integration into Host DNA C->D E 5. Transcription & Translation D->E F 6. Assembly & Budding of New Virions E->F Dapivirine Dapivirine (NNRTI) Dapivirine->C Inhibits Reverse Transcriptase Enzyme

References

Application Notes and Protocols for the Quantification of Dapivirine Hydrochloride in Plasma and Tissue Samples

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Dapivirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been developed as a topical microbicide to prevent HIV-1 transmission.[1][2][3] To support preclinical and clinical development, robust and sensitive bioanalytical methods are required to quantify dapivirine concentrations in various biological matrices, such as plasma and tissue samples. These measurements are crucial for pharmacokinetic assessments, understanding drug distribution, and evaluating efficacy.[1][2] This document provides detailed application notes and protocols for the quantification of dapivirine hydrochloride using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography with ultraviolet detection (HPLC-UV).

Quantitative Data Summary

The following tables summarize the quantitative performance of various analytical methods for this compound in plasma and tissue samples.

Table 1: LC-MS/MS Method Performance for Dapivirine in Human Plasma

ParameterValueReference
Analytical Range 20 - 10,000 pg/mL[1][2]
Lower Limit of Quantification (LLOQ) 20 pg/mL[1][2][4][5]
Intra-Assay Precision (%CV) 5.58 - 13.89%[1][2]
Inter-Assay Precision (%CV) 5.23 - 13.36%[1][2]
Intra-Assay Accuracy (% Deviation) -5.61 to 0.75%[1][2]
Inter-Assay Accuracy (% Deviation) -4.30 to 6.24%[1][2]
Internal Standard Deuterated dapivirine (²H₄-dapivirine)[1]

Table 2: LC-MS/MS Method Performance for Dapivirine in Tissue and Other Biological Matrices

MatrixLLOQReference
Cervical Tissue 0.05 ng/sample[4][5]
Rectal Tissue 0.05 ng/sample[5]
Breast Milk 10 pg/mL[3][6]
Cervicovaginal Fluid (CVF) on Swab 0.250 ng/swab[4][5]
CVF on Ophthalmic Tear Strip 0.05 ng/tear strip[7]

Table 3: HPLC-UV Method Performance for Dapivirine in Biological Matrices

ParameterValueReference
Analytical Range 0.02 - 1.5 µg/mL[8]
Lower Limit of Quantification (LLOQ) 0.02 µg/mL[8]
Limit of Detection (LOD) 0.006 µg/mL[8]
Recovery ≥ 90.7%[8]
Internal Standard Diphenylamine[8]

Experimental Protocols

Protocol 1: Quantification of Dapivirine in Human Plasma by UHPLC-MS/MS

This protocol is based on a robust and sensitive method for high-throughput analysis.[1][2]

1. Materials and Reagents:

  • Dapivirine reference standard

  • ²H₄-dapivirine (internal standard, IS)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, HPLC grade

  • Human plasma (K₂EDTA)

2. Stock and Working Solution Preparation:

  • Prepare a 1 mg/mL stock solution of dapivirine in ACN.

  • Prepare working solutions by serial dilution of the stock solution in ACN to concentrations of 1 µg/mL, 0.1 µg/mL, and 0.01 µg/mL.[1]

  • Prepare a 5 ng/mL IS spiking solution of ²H₄-dapivirine in ACN.[1]

3. Calibration Standards and Quality Controls (QCs):

  • Prepare calibration standards by spiking blank human plasma with appropriate working solutions to achieve final concentrations of 20, 50, 100, 250, 500, 1000, 2500, 5000, and 10,000 pg/mL.[1]

  • Prepare QCs at LLOQ (20 pg/mL), low (60 pg/mL), mid (800 pg/mL), and high (8500 pg/mL) concentrations in blank plasma.[1]

4. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, standard, or QC, add 200 µL of ACN containing the IS (5 ng/mL ²H₄-dapivirine).

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes.

  • Transfer the supernatant to an autosampler vial for analysis.

5. UHPLC-MS/MS Conditions:

  • UHPLC System: Waters Acquity UPLC or equivalent

  • Column: Waters Acquity UPLC BEH C8, 50 x 2.1 mm, 1.7 µm[1][6]

  • Mobile Phase A: 0.1% Formic Acid in Water[1][6]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile[1][6]

  • Flow Rate: 0.5 mL/min[6]

  • Gradient: Start with 20% B, increase to 50% B over 1.0 minute.[7]

  • Injection Volume: 10 µL

  • Mass Spectrometer: API 5000 or equivalent triple quadrupole mass analyzer[1][6]

  • Ionization Mode: Electrospray Ionization (ESI), Positive[1]

  • Scan Type: Selected Reaction Monitoring (SRM)[6]

  • SRM Transitions:

    • Dapivirine: 330.4 → 158.1 m/z (quantifier), 330.4 → 119.1 m/z (qualifier)[1]

    • ²H₄-dapivirine (IS): 334.3 → 119.0 m/z[1][6]

6. Data Analysis:

  • Quantify dapivirine concentrations using the peak area ratio of the analyte to the IS.

  • Construct a calibration curve using a weighted (1/x²) linear regression model.

Protocol 2: Quantification of Dapivirine in Tissue Samples by LC-MS/MS

This protocol is a general guideline for tissue sample analysis, which may require optimization depending on the specific tissue type.

1. Materials and Reagents:

  • Same as Protocol 1, with the addition of:

  • Phosphate-buffered saline (PBS)

  • Tissue homogenizer (e.g., bead beater)

  • Methanol (MeOH), HPLC grade

  • Methyl tert-butyl ether (MTBE), HPLC grade

2. Sample Preparation (Homogenization and Extraction):

  • Thaw tissue samples on ice.

  • Weigh the tissue biopsy (typically 10-20 mg).

  • Add a known volume of PBS (e.g., 200 µL) and homogenize the tissue using a bead beater or other appropriate homogenizer.

  • For Liquid-Liquid Extraction:

    • To the tissue homogenate, add an extraction solvent mixture. A mixture of methanol, acetonitrile, and MTBE has been used for cervical tissue.[9]

    • Add the IS solution.

    • Vortex mix vigorously and centrifuge to separate the layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.[9]

    • Reconstitute the residue in an appropriate solvent (e.g., 500 µL of ACN:water:100 mM ammonium formate, 6:2:2).[9]

3. UHPLC-MS/MS Conditions:

  • The UHPLC-MS/MS conditions are generally similar to those described in Protocol 1. The chromatographic gradient and SRM transitions should be optimized for the specific tissue matrix to ensure selectivity and avoid matrix effects.

4. Data Analysis:

  • Similar to Protocol 1. The final concentration is typically normalized to the tissue weight and reported as ng/mg of tissue.

Protocol 3: Quantification of Dapivirine in Biological Matrices by HPLC-UV

This protocol is suitable for applications where the expected concentrations are higher and the sensitivity of LC-MS/MS is not required.[8]

1. Materials and Reagents:

  • Dapivirine reference standard

  • Diphenylamine (internal standard)

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Water, HPLC grade

2. Stock and Working Solution Preparation:

  • Prepare stock and working solutions of dapivirine and diphenylamine in a suitable solvent like ACN.

3. Calibration Standards and Quality Controls (QCs):

  • Prepare calibration standards in the appropriate blank biological matrix (e.g., cell lysates, receptor media from permeability experiments, or tissue homogenates) to cover the range of 0.02-1.5 µg/mL.[8]

  • Prepare QCs at low, medium, and high concentrations.

4. Sample Preparation:

  • Sample preparation will vary depending on the matrix. For cell lysates or tissue homogenates, protein precipitation followed by centrifugation is a common approach.

5. HPLC-UV Conditions:

  • HPLC System: Standard HPLC system with a UV detector.

  • Column: Reversed-phase C18 column.[8]

  • Mobile Phase: A gradient of 0.1% (v/v) TFA in water and ACN.[8]

  • Flow Rate: 1 mL/min.[8]

  • Injection Volume: 50 µL.[8]

  • Detection Wavelength: 290 nm.[8]

  • Run Time: Approximately 12 minutes.[8]

6. Data Analysis:

  • Quantify dapivirine using the peak area ratio of the analyte to the IS.

  • Construct a calibration curve using a linear regression model.

Visualizations

Workflow for Dapivirine Quantification in Plasma cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (100 µL) add_is Add IS in ACN (200 µL) plasma->add_is vortex Vortex Mix add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into UHPLC-MS/MS supernatant->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection quantification Peak Integration & Quantification detection->quantification calibration Calibration Curve Generation quantification->calibration results Report Results calibration->results

Caption: Workflow for Dapivirine Quantification in Plasma.

Workflow for Dapivirine Quantification in Tissue cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing tissue Tissue Sample homogenize Homogenize in PBS tissue->homogenize extract Liquid-Liquid Extraction homogenize->extract evaporate Evaporate to Dryness extract->evaporate reconstitute Reconstitute evaporate->reconstitute injection Inject into UHPLC-MS/MS reconstitute->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection quantification Peak Integration & Quantification detection->quantification normalization Normalize to Tissue Weight quantification->normalization results Report Results (ng/mg) normalization->results

Caption: Workflow for Dapivirine Quantification in Tissue.

References

Application Notes and Protocols for the Development of Dapivirine-Loaded Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dapivirine is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) being investigated for the prevention of HIV-1 sexual transmission.[1] Its efficacy is often limited by its poor water solubility and the need for frequent administration.[1] Encapsulating dapivirine within polymeric nanoparticles presents a promising strategy to overcome these limitations. Nanoparticle-based systems can enhance drug solubility, provide sustained release, improve retention in mucosal tissues, and potentially target the drug to HIV reservoir sites.[2][3][4] These application notes provide an overview and detailed protocols for the formulation, characterization, and in vitro evaluation of dapivirine-loaded nanoparticles.

Application Note 1: Nanoparticle Formulation Strategies

The selection of a polymer is critical as it dictates the physicochemical properties, drug release profile, and biocompatibility of the nanoparticles. Commonly used polymers for dapivirine delivery include Poly(lactic-co-glycolic acid) (PLGA) and Poly(ε-caprolactone) (PCL).[5]

  • Poly(lactic-co-glycolic acid) (PLGA): A biodegradable and biocompatible polymer, PLGA is widely used for drug delivery due to its approval by the U.S. Food and Drug Administration (FDA) for therapeutic use. It allows for sustained drug release as it degrades via hydrolysis into lactic acid and glycolic acid, which are endogenous and easily metabolized.[2]

  • Poly(ε-caprolactone) (PCL): PCL is another biodegradable polyester known for its high permeability to small drug molecules and slower degradation rate compared to PLGA, making it suitable for long-term drug delivery.[6][7]

Surface modification of these nanoparticles can further enhance their performance. For instance, coating with poly(ethylene oxide) (PEO) can reduce interactions with the mucus layer, allowing nanoparticles to penetrate and reach the epithelial surface.[8][9] Other surface modifiers like cetyl trimethylammonium bromide (CTAB) and sodium lauryl sulfate (SLS) can be used to alter surface charge and permeability characteristics.[6][10]

Table 1: Summary of Dapivirine-Loaded Nanoparticle Formulations and Characteristics

PolymerFormulation MethodSurface ModifierAvg. Particle Size (nm)Zeta Potential (mV)Drug Loading (DL%)Encapsulation Efficiency (EE%)Reference
PLGAEmulsion-Solvent Evaporation-170Not SpecifiedNot SpecifiedNot Specified[11]
PLGADouble Emulsion-Solvent Evaporation-180-200-25 to -30~1.5 (Calculated)~70[12]
PCLSolvent DisplacementPEO (Poloxamer 338)180-200-25 to -30~12.7~97.6[5][9]
PCLSolvent DisplacementSLS~170-45 to -50Not SpecifiedNot Specified[6]
PCLSolvent DisplacementCTAB~200+40 to +45Not SpecifiedNot Specified[6]

Experimental Protocols

Protocol 1: Preparation of Dapivirine-Loaded PLGA Nanoparticles via Emulsion-Solvent Evaporation

This protocol is based on the method described for formulating PLGA nanoparticles for vaginal microbicides.[11][12]

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dapivirine

  • Dichloromethane (DCM) or Ethyl Acetate

  • Poly(vinyl alcohol) (PVA) solution (e.g., 2-5% w/v in water)

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator or high-speed homogenizer

  • Rotary evaporator

  • Ultracentrifuge

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA and dapivirine in a suitable organic solvent like dichloromethane.

  • Aqueous Phase Preparation: Prepare an aqueous solution of PVA.

  • Emulsification: Add the organic phase to the aqueous PVA solution under constant stirring. Emulsify the mixture using a probe sonicator or a high-speed homogenizer to form an oil-in-water (o/w) emulsion. The energy and duration of sonication are critical parameters for controlling particle size.

  • Solvent Evaporation: Stir the resulting emulsion at room temperature for several hours (e.g., 4-12 hours) under a fume hood or use a rotary evaporator to allow the organic solvent to evaporate completely, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection: Collect the nanoparticles by ultracentrifugation (e.g., 15,000 x g for 30 minutes).

  • Washing: Discard the supernatant and wash the nanoparticle pellet by resuspending it in deionized water and centrifuging again. Repeat this washing step 2-3 times to remove residual PVA and unencapsulated drug.

  • Final Product: Resuspend the final nanoparticle pellet in deionized water for immediate use or lyophilize for long-term storage.

G cluster_prep Protocol 1: Emulsion-Solvent Evaporation Workflow A Dissolve PLGA and Dapivirine in DCM C Add Organic Phase to Aqueous Phase A->C B Prepare Aqueous PVA Solution B->C D Emulsify via Sonication/Homogenization C->D E Evaporate Organic Solvent (e.g., Rotary Evaporator) D->E F Collect Nanoparticles via Ultracentrifugation E->F G Wash Nanoparticle Pellet (3x with Deionized Water) F->G H Resuspend or Lyophilize Final Nanoparticles G->H

Workflow for PLGA nanoparticle preparation.
Protocol 2: Preparation of Dapivirine-Loaded PCL Nanoparticles via Nanoprecipitation (Solvent Displacement)

This method is suitable for water-insoluble drugs and polymers and has been used to prepare PCL-based nanoparticles for dapivirine delivery.[6][9]

Materials:

  • Poly(ε-caprolactone) (PCL)

  • Dapivirine

  • Acetone

  • Deionized water

  • Surface modifier (e.g., PEO-containing polymer like Poloxamer 338)

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Organic Phase Preparation: Dissolve PCL and dapivirine in acetone.

  • Aqueous Phase Preparation: Prepare an aqueous solution containing the surface modifier (e.g., Poloxamer 338).

  • Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under moderate magnetic stirring. The rapid diffusion of the solvent into the non-solvent phase causes the polymer to precipitate, instantly forming nanoparticles.

  • Solvent Removal: Stir the suspension at room temperature for several hours or use a rotary evaporator to remove the acetone.

  • Purification (Optional): Depending on the final application, nanoparticles can be purified by dialysis against deionized water to remove the free drug and excess surfactant.

  • Final Product: The resulting aqueous suspension of nanoparticles can be concentrated if needed and stored at 4°C.

G cluster_prep Protocol 2: Nanoprecipitation Workflow A Dissolve PCL and Dapivirine in Acetone C Add Organic Phase Dropwise to Aqueous Phase A->C B Prepare Aqueous Solution with Surface Modifier B->C D Nanoparticles Form Instantly C->D E Remove Acetone via Stirring or Rotary Evaporator D->E F Purify via Dialysis (Optional) E->F G Store Final Nanoparticle Suspension at 4°C F->G

Workflow for PCL nanoparticle preparation.

Application Note 2: Nanoparticle Characterization

Thorough characterization is essential to ensure the quality, reproducibility, and performance of the nanoparticle formulation.

  • Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS), particle size influences the biological fate of nanoparticles. A narrow size distribution (low PDI, typically < 0.3) is desirable.

  • Zeta Potential: This measurement indicates the surface charge of the nanoparticles and predicts their stability in suspension. High absolute zeta potential values (e.g., > |25| mV) generally indicate good colloidal stability.

  • Encapsulation Efficiency (EE%) and Drug Loading (DL%): These parameters quantify the amount of drug successfully incorporated into the nanoparticles. They are typically determined by dissolving a known amount of nanoparticles in a suitable solvent and measuring the dapivirine concentration using High-Performance Liquid Chromatography (HPLC).

    • EE (%) = (Mass of drug in nanoparticles / Total mass of drug used) x 100

    • DL (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

  • In Vitro Drug Release: The release profile of dapivirine from nanoparticles is studied over time in a physiologically relevant medium, such as simulated vaginal fluid (pH 4.2).[5] Studies often show a biphasic release pattern: an initial burst release followed by a sustained release phase.[11][12]

Table 2: Summary of In Vitro Performance of Dapivirine Nanoparticles

Polymer/ModifierRelease MediumInitial Burst Release (First 1-4h)Sustained Release CharacteristicsReference
PLGApH 4.2 & 7.4Yes, up to 4hSustained release over 24h[11]
PCL-PEOSimulated Vaginal Fluid (pH 4.2)~65% in first 15 minAdditional 10% released up to 2h[5]
PCL-PEOPBS (pH 7.4)~45% in first 15 minAdditional 25% released up to 2h[5]

Application Note 3: Targeted Delivery and Mechanism of Action

Dapivirine functions by binding to a hydrophobic pocket in the HIV-1 reverse transcriptase enzyme, a critical component for viral replication.[5] This non-competitive inhibition blocks the conversion of viral RNA into DNA, thus halting the infection process.

Nanoparticle delivery systems are being developed not just for sustained release but also for targeted delivery to HIV reservoirs—sites in the body where the virus can lie dormant and evade therapy.[4][13] By modifying the nanoparticle surface with ligands that bind to receptors on specific immune cells (e.g., CD4+ T-cells, macrophages), the drug can be concentrated at these sites, potentially improving its efficacy and reducing systemic side effects.[14]

G cluster_moa Dapivirine's Mechanism of Action in HIV Replication Cycle HIV HIV Virion Binding 1. Binding & Fusion HIV->Binding HostCell Host Cell (e.g., CD4+ T-Cell) ReverseTranscription 2. Reverse Transcription (Viral RNA -> Viral DNA) Binding->ReverseTranscription Integration 3. Integration into Host Genome (Provirus) ReverseTranscription->Integration Dapivirine Dapivirine Nanoparticle Dapivirine->Inhibition Inhibition->ReverseTranscription INHIBITS Replication 4. Transcription & Translation Integration->Replication Assembly 5. Assembly & Budding Replication->Assembly NewVirion New HIV Virion Assembly->NewVirion

Site of action for Dapivirine in the HIV life cycle.

Protocol 3: In Vitro Cellular Uptake and Cytotoxicity Assays

These assays are crucial for evaluating the biological interaction and safety of the dapivirine nanoparticles.[6]

Materials:

  • Relevant cell lines (e.g., HeLa cervical cells, CaSki epithelial cells, J774A.1 macrophages)

  • Fluorescently-labeled nanoparticles (e.g., encapsulating Rhodamine 123)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (DMSO)

  • Fluorescence microscope

  • Microplate reader

Procedure - Cellular Uptake (Qualitative):

  • Seed cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Replace the medium with fresh medium containing fluorescently-labeled dapivirine nanoparticles at a specific concentration. Incubate for a defined period (e.g., 1-4 hours).

  • After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles.

  • Fix the cells (e.g., with 4% paraformaldehyde).

  • Mount the coverslips onto microscope slides.

  • Visualize cellular uptake of nanoparticles using a fluorescence microscope.

Procedure - Cytotoxicity (MTT Assay):

  • Seed cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Replace the medium with fresh medium containing various concentrations of free dapivirine, dapivirine-loaded nanoparticles, and empty (blank) nanoparticles. Include untreated cells as a control.

  • Incubate the plate for a specified time (e.g., 24, 48, or 72 hours).

  • After incubation, add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.

  • Remove the medium and dissolve the formazan crystals by adding DMSO to each well.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control cells. Results often show that nanoencapsulation can reduce the cytotoxicity of dapivirine.[6][11]

G cluster_logic Logical Flow for Nanoparticle Development & Evaluation Formulation 1. Formulation (PLGA, PCL) Characterization 2. Physicochemical Characterization (Size, Zeta, DL%, Release) Formulation->Characterization InVitro 3. In Vitro Evaluation (Cytotoxicity, Cellular Uptake) Characterization->InVitro ExVivo 4. Ex Vivo / In Vivo Studies (Mucosal Retention, PK/PD) InVitro->ExVivo Targeting Targeted Delivery (HIV Reservoirs) ExVivo->Targeting Informs Design

Logical progression of nanoparticle development.

References

Application Notes and Protocols for the Characterization of Dapivirine Hydrochloride Solid Dispersions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dapivirine, a non-nucleoside reverse transcriptase inhibitor, is a promising microbicide for the prevention of HIV transmission. However, its low aqueous solubility presents a significant challenge for its formulation and bioavailability. Solid dispersion technology is a widely utilized approach to enhance the solubility and dissolution rate of poorly water-soluble drugs like dapivirine hydrochloride. This is achieved by dispersing the drug in a hydrophilic carrier matrix at a molecular level, thereby converting the crystalline drug into a more soluble amorphous form.[1][2][3][4][5]

Thorough characterization of these solid dispersions is critical to ensure the quality, stability, and performance of the final drug product. This document provides detailed application notes and protocols for the key analytical techniques used to characterize this compound solid dispersions.

Key Analytical Techniques

The comprehensive characterization of this compound solid dispersions involves a suite of analytical methods to assess their physicochemical properties. These techniques are crucial for understanding the solid-state properties of the drug within the polymer matrix, potential drug-excipient interactions, and the dissolution behavior of the formulation. The primary analytical techniques employed are:

  • Differential Scanning Calorimetry (DSC): To determine the thermal properties and to identify the physical state of dapivirine (crystalline or amorphous) within the solid dispersion.[1][2][3][4][5][6]

  • X-ray Powder Diffraction (XRPD): To investigate the crystallinity of dapivirine in the solid dispersion. The absence of sharp peaks characteristic of the crystalline drug indicates a successful conversion to the amorphous state.[1][2][3][4][5][7]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify any potential chemical interactions between dapivirine and the carrier polymer in the solid dispersion.[1][2][3][4][5][8]

  • In Vitro Dissolution Testing: To evaluate the enhancement of the dissolution rate of dapivirine from the solid dispersion compared to the pure drug.[1][9]

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental work for preparing and characterizing this compound solid dispersions.

Preparation of Dapivirine Solid Dispersions cluster_prep Preparation Methods Dapivirine Dapivirine HCl Solvent_Evaporation Solvent Evaporation Method Dapivirine->Solvent_Evaporation Fusion_Method Fusion Method Dapivirine->Fusion_Method Polymer Hydrophilic Polymer (e.g., PVP K30, PEG 8000) Polymer->Solvent_Evaporation Polymer->Fusion_Method Solvent Organic Solvent (e.g., Methanol) Solvent->Solvent_Evaporation Solid_Dispersion Dapivirine Solid Dispersion Solvent_Evaporation->Solid_Dispersion Fusion_Method->Solid_Dispersion

Caption: Preparation of dapivirine solid dispersions.

Characterization Workflow cluster_characterization Analytical Characterization Workflow Solid_Dispersion Dapivirine Solid Dispersion DSC Differential Scanning Calorimetry (DSC) Solid_Dispersion->DSC XRPD X-ray Powder Diffraction (XRPD) Solid_Dispersion->XRPD FTIR Fourier-Transform Infrared Spectroscopy (FTIR) Solid_Dispersion->FTIR Dissolution In Vitro Dissolution Testing Solid_Dispersion->Dissolution Amorphous_State Amorphous_State DSC->Amorphous_State Confirms Amorphous State XRPD->Amorphous_State Confirms Amorphous State Drug_Excipient_Interaction Drug_Excipient_Interaction FTIR->Drug_Excipient_Interaction Assesses Drug-Excipient Interaction Dissolution_Enhancement Dissolution_Enhancement Dissolution->Dissolution_Enhancement Evaluates Dissolution Enhancement

References

Troubleshooting & Optimization

Troubleshooting low solubility of dapivirine hydrochloride in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low aqueous solubility of dapivirine hydrochloride.

Frequently Asked Questions (FAQs)

1. Why is my this compound precipitating out of my aqueous buffer?

This compound, the salt form of the poorly water-soluble drug dapivirine, can precipitate from aqueous solutions due to a phenomenon called salt disproportionation .[1][2] This occurs when the hydrochloride salt converts back to its less soluble free base form. This process is highly dependent on the pH of the microenvironment.[2] If the local pH rises above a certain point (known as the pH of maximum solubility or pHmax), the equilibrium will shift, favoring the formation of the insoluble free base.[2]

Factors that can lead to precipitation include:

  • Incorrect Buffer pH: Using a buffer with a pH that is too high can neutralize the hydrochloride salt, causing the free base to precipitate.

  • Presence of Alkaline Excipients: Certain formulation components with alkaline properties can increase the microenvironmental pH, leading to disproportionation.[3]

  • High Drug Concentration: Attempting to dissolve this compound at a concentration exceeding its solubility limit in the chosen buffer will result in precipitation.

  • Temperature Changes: Solubility is often temperature-dependent. A decrease in temperature can reduce solubility and cause the compound to precipitate.

2. What is the expected aqueous solubility of dapivirine and its hydrochloride salt?

The aqueous solubility of dapivirine is very low. The free base has a predicted water solubility of approximately 0.017 mg/mL.[4] The hydrochloride salt is more soluble, but its solubility is significantly influenced by the pH of the medium.

3. How does pH affect the solubility of this compound?

Dapivirine is a weakly basic compound.[5] As the pH of the aqueous medium decreases (becomes more acidic), the dapivirine molecule becomes protonated, forming the more soluble hydrochloride salt. Conversely, as the pH increases (becomes more basic), the equilibrium shifts towards the un-ionized, less soluble free base.

One study reported a significantly higher solubility of dapivirine in an acetate buffer at pH 4.2 compared to a phosphate buffer at pH 7.0, which is consistent with the increased ionization of the drug at a lower pH.[5]

4. I'm observing inconsistent solubility results. What could be the cause?

Inconsistent solubility data can arise from several factors:

  • Polymorphism: Dapivirine can exist in different crystalline forms (polymorphs), which may have different solubilities. However, for dapivirine polymorphic forms I and IV, no significant differences in solubility were observed in common in vitro release testing media.[6][7]

  • Equilibration Time: It is crucial to allow sufficient time for the drug to reach equilibrium solubility in the buffer. Inadequate equilibration time can lead to an underestimation of the true solubility.

  • Analytical Method Variability: Ensure that the analytical method used to quantify the dissolved dapivirine is validated, accurate, and reproducible.

  • Buffer Preparation: Inaccuracies in buffer preparation, leading to slight pH variations, can significantly impact the solubility of a pH-sensitive compound like this compound.

5. How can I improve the solubility of this compound in my aqueous buffer?

Several strategies can be employed to enhance the aqueous solubility of this compound for experimental purposes:

  • pH Adjustment: The most straightforward approach is to lower the pH of your aqueous buffer. Dapivirine's solubility increases in more acidic conditions.[5]

  • Use of Co-solvents: The addition of a water-miscible organic solvent, such as isopropanol, can significantly increase the solubility of dapivirine.[5][8]

  • Addition of Surfactants: Surfactants can increase the solubility of poorly soluble compounds by forming micelles that encapsulate the drug molecules.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drug molecules, thereby increasing their apparent solubility.[9]

  • Preparation of Solid Dispersions: For formulation development, creating a solid dispersion of dapivirine in a hydrophilic polymer can improve its dissolution rate and apparent solubility.[10][11][12] This involves dispersing the drug in an amorphous form within a carrier matrix.[10]

Quantitative Data Summary

The following tables summarize key physicochemical properties and reported solubility data for dapivirine.

Table 1: Physicochemical Properties of Dapivirine

PropertyValueSource
Molecular Weight329.4 g/mol [8]
pKa (Strongest Basic)4.45 - 5.30[4][5][8]
logP4.12 - 5.6[4][5][8]

Table 2: Solubility of Dapivirine in Various Media

MediumSolubility (µg/mL)Source
Unbuffered Water0.084 ± 0.021[8]
Phosphate Buffer (pH 7.0)0.018 ± 0.001[8]
Acetate Buffer (pH 4.2)0.499 ± 0.003[8]
10/90 (v/v) Isopropanol/Water0.556 ± 0.034[8]
20/80 (v/v) Isopropanol/Water2.76 ± 1.07[8]
30/70 (v/v) Isopropanol/Water24.14 ± 1.76[8]
50/50 (v/v) Isopropanol/Water645.0 ± 5.2[8]

Experimental Protocols

Protocol 1: Preparation of a Saturated this compound Solution for Solubility Determination

  • Buffer Preparation: Prepare the desired aqueous buffer (e.g., phosphate buffer at pH 7.0 or acetate buffer at pH 4.2) and accurately measure its pH.

  • Excess Drug Addition: Add an excess amount of this compound powder to a known volume of the prepared buffer in a sealed container (e.g., a glass vial). The amount of solid added should be sufficient to ensure that undissolved solid remains after equilibration.

  • Equilibration: Place the sealed container in a constant temperature shaker or orbital incubator set to the desired experimental temperature (e.g., 37°C). Allow the suspension to equilibrate for a sufficient period (e.g., 24-72 hours) to ensure that the solution is saturated.

  • Sample Collection and Preparation: After equilibration, carefully withdraw a sample of the supernatant. To avoid aspirating undissolved solids, it is recommended to filter the sample through a syringe filter (e.g., 0.22 µm PTFE) or to centrifuge the sample and collect the clear supernatant.

  • Dilution: If necessary, dilute the filtered or centrifuged supernatant with the appropriate mobile phase or solvent to bring the concentration of this compound within the calibration range of the analytical method.

  • Quantification: Analyze the concentration of dapivirine in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility of this compound in the buffer by multiplying the measured concentration by the dilution factor.

Visualizations

Troubleshooting_Workflow start Start: Low Dapivirine HCl Solubility Observed check_pH Is the buffer pH appropriate? start->check_pH adjust_pH Action: Lower the buffer pH (e.g., to pH 4.2) check_pH->adjust_pH No check_concentration Is the drug concentration below the solubility limit? check_pH->check_concentration Yes adjust_pH->check_concentration reduce_concentration Action: Reduce the target concentration check_concentration->reduce_concentration No check_excipients Are alkaline excipients present? check_concentration->check_excipients Yes reduce_concentration->check_excipients remove_excipients Action: Remove or replace alkaline excipients check_excipients->remove_excipients Yes consider_enhancers Consider Solubility Enhancement Techniques check_excipients->consider_enhancers No remove_excipients->consider_enhancers use_cosolvent Option: Add a co-solvent (e.g., Isopropanol) consider_enhancers->use_cosolvent use_surfactant Option: Add a surfactant consider_enhancers->use_surfactant end_resolved End: Solubility Issue Resolved use_cosolvent->end_resolved use_surfactant->end_resolved

Caption: Troubleshooting workflow for low this compound solubility.

Solubility_Factors Dapivirine_HCl_Solubility Dapivirine HCl Aqueous Solubility pH pH of the Medium Dapivirine_HCl_Solubility->pH Temperature Temperature Dapivirine_HCl_Solubility->Temperature Co_solvents Presence of Co-solvents Dapivirine_HCl_Solubility->Co_solvents Excipients Nature of Excipients Dapivirine_HCl_Solubility->Excipients Polymorphism Crystalline Form (Polymorphism) Dapivirine_HCl_Solubility->Polymorphism

Caption: Key factors influencing the aqueous solubility of this compound.

References

Technical Support Center: Optimizing Dapivirine Hydrochloride Stability in Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with dapivirine hydrochloride in long-term cell culture experiments.

Frequently Asked Questions (FAQs)

1. What are the key physicochemical properties of dapivirine to consider for cell culture experiments?

Dapivirine is a non-nucleoside reverse transcriptase inhibitor with physicochemical properties that present challenges in aqueous environments like cell culture media. It is a weakly basic compound characterized by low water solubility and high lipophilicity (high logP value).[1][2] These properties are crucial to consider for dissolution, potential precipitation, and bioavailability in in vitro assays.

Physicochemical Properties of Dapivirine

PropertyValueSource
Molecular Weight329.4 g/mol [3]
Water Solubility0.017 mg/mL[1]
logP4.12 - 5.6[1]
pKa (Strongest Basic)4.45 - 5.30[1][2]

2. How should I prepare a stock solution of this compound?

Due to its poor water solubility, this compound should be dissolved in an organic solvent to prepare a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the most commonly used solvent.[4][5]

Recommended Stock Solution Preparation

ParameterRecommendation
Solvent100% Dimethyl Sulfoxide (DMSO)
Concentration10-20 mM
Storage Temperature-20°C
Storage DurationUp to 4 years as a crystalline solid at -20°C[4]

3. What is the recommended final concentration of DMSO in the cell culture medium?

The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity. It is essential to include a vehicle control (medium with the same final concentration of DMSO) in all experiments.

4. Is dapivirine stable in aqueous solutions?

Dapivirine is sparingly soluble in aqueous buffers, and the stability of these solutions is limited. It is not recommended to store aqueous solutions of dapivirine for more than one day.[4] For long-term experiments, it is best to prepare fresh dilutions from a frozen DMSO stock.

Troubleshooting Guides

Issue 1: Precipitation of Dapivirine in Cell Culture Medium

Symptoms:

  • The culture medium becomes cloudy or hazy after adding the dapivirine stock solution.

  • Visible particulate matter or crystals are observed in the culture vessel, either floating in the medium or settled at the bottom.

Root Causes and Solutions:

Root CauseExplanationSolution
Low Aqueous Solubility Dapivirine is highly hydrophobic and can precipitate when the DMSO stock solution is diluted into the aqueous cell culture medium.[1][4][5]- Pre-warm the medium: Warm the cell culture medium to 37°C before adding the dapivirine stock solution.- Add dropwise while vortexing: Slowly add the dapivirine stock solution to the pre-warmed medium while gently vortexing or swirling to facilitate rapid dissolution.- Increase serum concentration: If compatible with the experimental design, increasing the serum concentration (e.g., from 10% to 20% FBS) can enhance the solubility of hydrophobic compounds through binding to albumin.- Use a carrier protein: Consider pre-complexing dapivirine with a carrier protein like bovine serum albumin (BSA) before adding it to the culture medium.
High Final Concentration The desired final concentration of dapivirine may exceed its solubility limit in the cell culture medium.- Determine the solubility limit: Perform a preliminary experiment to determine the maximum soluble concentration of dapivirine in your specific cell culture medium under your experimental conditions.- Use a lower concentration: If possible, use a lower effective concentration of dapivirine.
pH of the Medium The solubility of dapivirine, a weak base, is pH-dependent.[2] Changes in the medium's pH due to high cell density or bacterial contamination can affect its solubility.- Monitor and control pH: Ensure the cell culture medium is properly buffered and maintain the pH within the optimal range for your cells.- Check for contamination: Regularly check for microbial contamination that can alter the pH of the medium.[6][7]
Interaction with Medium Components Components in the cell culture medium, such as salts or amino acids, can sometimes interact with the compound and reduce its solubility.[6][7]- Test different media: If feasible, test the solubility of dapivirine in different basal media (e.g., DMEM vs. RPMI-1640).

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution

This protocol describes the preparation of a working solution of this compound for addition to cell cultures.

  • Prepare a 10 mM stock solution:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening.

    • Aseptically add the required volume of sterile, anhydrous DMSO to the vial to achieve a final concentration of 10 mM.

    • Gently vortex until the compound is completely dissolved.

  • Aliquot and store:

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C. Avoid repeated freeze-thaw cycles.

  • Prepare the final working solution:

    • On the day of the experiment, thaw an aliquot of the 10 mM stock solution at room temperature.

    • Pre-warm the required volume of cell culture medium to 37°C.

    • Perform a serial dilution of the stock solution in pre-warmed medium to achieve the desired final concentration. Add the dapivirine stock solution dropwise to the medium while gently swirling.

Protocol 2: Long-Term Stability Assessment of Dapivirine in Cell Culture Medium

This protocol provides a framework for assessing the stability of dapivirine in a specific cell culture medium over time.

  • Preparation of Dapivirine-Containing Medium:

    • Prepare a sufficient volume of your complete cell culture medium (e.g., DMEM + 10% FBS).

    • Add dapivirine from a DMSO stock to the medium to achieve the desired final concentration (e.g., 1 µM). Ensure the final DMSO concentration is consistent across all samples and controls.

    • Prepare a control medium containing the same concentration of DMSO without dapivirine.

  • Incubation:

    • Aliquot the dapivirine-containing medium and the control medium into sterile, sealed tubes or plates.

    • Incubate the samples under standard cell culture conditions (37°C, 5% CO₂).

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 24, 48, 72, 96, 120, 144, and 168 hours), remove an aliquot from both the dapivirine-containing and control media for analysis.

    • Store the collected samples at -80°C until analysis.

  • Quantification of Dapivirine:

    • Analyze the concentration of dapivirine in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[8][9]

    • HPLC Method Example:

      • Column: Reversed-phase C18 column.[8]

      • Mobile Phase: A gradient of acetonitrile and 0.1% trifluoroacetic acid in water.[8]

      • Detection: UV detection at 290 nm.[8]

      • Quantification: Calculate the concentration of dapivirine at each time point by comparing the peak area to a standard curve of known dapivirine concentrations.

  • Data Analysis:

    • Plot the concentration of dapivirine versus time.

    • Calculate the percentage of dapivirine remaining at each time point relative to the initial concentration at time 0.

Visualizations

experimental_workflow Experimental Workflow for Dapivirine Stability Assessment cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis prep_stock Prepare 10 mM Dapivirine in DMSO Stock prep_media Prepare Working Solution in Cell Culture Medium prep_stock->prep_media incubate Incubate at 37°C, 5% CO₂ prep_media->incubate sample Collect Aliquots at Time Points (0, 24, 48, ... hrs) incubate->sample hplc Quantify Dapivirine by HPLC sample->hplc data_analysis Calculate % Remaining and Plot vs. Time hplc->data_analysis

Caption: Workflow for assessing dapivirine stability in cell culture.

troubleshooting_workflow Troubleshooting Dapivirine Precipitation start Precipitation Observed in Cell Culture Medium check_conc Is the final concentration too high? start->check_conc check_prep Was the working solution prepared correctly? check_conc->check_prep No reduce_conc Lower the final concentration or determine solubility limit. check_conc->reduce_conc Yes check_ph Is the medium pH within the optimal range? check_prep->check_ph Yes reprepare Re-prepare working solution: - Pre-warm medium to 37°C - Add stock solution dropwise  while swirling. check_prep->reprepare No adjust_ph Adjust medium pH or check for contamination. check_ph->adjust_ph No use_carrier Consider using a carrier protein (e.g., BSA) or increasing serum concentration. check_ph->use_carrier Yes

Caption: Decision tree for troubleshooting dapivirine precipitation.

References

Technical Support Center: Overcoming Poor Dissolution of Dapivirine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor dissolution rate of dapivirine hydrochloride in various formulations.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit a poor dissolution rate?

A1: Dapivirine is a poorly water-soluble drug, which is a primary reason for its limited dissolution rate.[1][2][3] In its pure form, dapivirine exists in a crystalline state, which is thermodynamically stable but dissolves slowly in aqueous environments.[1][2][3] This poor solubility and dissolution can hinder its clinical efficacy by limiting the amount of drug available for absorption.[1][2]

Q2: What are the primary strategies to enhance the dissolution rate of this compound?

A2: Several formulation strategies can be employed to overcome the poor dissolution of dapivirine. The most common and effective approaches include:

  • Solid Dispersions: This technique involves dispersing dapivirine in a hydrophilic polymer matrix. This process can transform the crystalline drug into a more soluble amorphous form, thereby improving its wettability and dissolution rate.[1][2][3][4]

  • Nanotechnology-Based Approaches: Reducing the particle size of the drug to the nanoscale can significantly increase its surface area, leading to a faster dissolution rate as described by the Noyes-Whitney equation.[5][6] This includes formulating dapivirine as polymeric nanoparticles or in nanogels.[7][8]

  • Lipid-Based Formulations: Incorporating dapivirine into lipid-based delivery systems, such as self-emulsifying drug delivery systems (SEDDS), can improve its solubilization in the gastrointestinal tract.[5][9]

  • Complexation: Using complexing agents like cyclodextrins can enhance the aqueous solubility of dapivirine by forming inclusion complexes.[5][6][9]

Q3: How do solid dispersions improve the dissolution of dapivirine?

A3: Solid dispersions enhance the dissolution of dapivirine through several mechanisms:

  • Conversion to Amorphous Form: By dispersing the drug in a polymer carrier, the high-energy amorphous state of dapivirine can be stabilized. This amorphous form is more soluble than the stable crystalline form because less energy is required to break the crystal lattice during dissolution.[1][2][3][10]

  • Increased Wettability: The hydrophilic polymers used in solid dispersions can improve the wettability of the hydrophobic dapivirine particles, facilitating better contact with the dissolution medium.[1][2][3]

  • Reduced Particle Size: In some solid dispersion preparation methods, the drug is molecularly dispersed within the polymer matrix, leading to a significant reduction in particle size and a larger surface area for dissolution.[4]

Q4: What polymers are commonly used for preparing dapivirine solid dispersions?

A4: Common hydrophilic polymers used to prepare solid dispersions of dapivirine include:

  • Polyvinylpyrrolidone (PVP), such as PVP K30.[1][2]

  • Polyethylene Glycols (PEGs), such as PEG 8000.[1][2]

  • Eudragit® EPO.[4]

The choice of polymer is crucial as it can influence the stability of the amorphous state and the drug release profile.[4]

Q5: What are the key considerations for developing a dissolution testing method for dapivirine formulations?

A5: Developing a robust dissolution method for dapivirine formulations, particularly for dosage forms like vaginal rings, requires careful consideration of the following:

  • Apparatus: Both USP Apparatus 2 (rotating paddle) and non-compendial shaking incubator methods have been used. The shaking incubator method can offer better practicality and reproducibility by minimizing evaporative losses.[11]

  • Dissolution Medium: Due to dapivirine's low aqueous solubility, the dissolution medium often requires modification to ensure sink conditions. Common media include:

    • Isopropanol (IPA) and water mixtures (e.g., 1:1 v/v or 20% v/v IPA in water).[11][12][13]

    • Simulated Vaginal Fluid (SVF) with surfactants like Tween 80.[11]

    • The composition of the medium can significantly impact the drug release profile and mechanism.[12][13]

  • Analytical Method: High-Performance Liquid Chromatography (HPLC) is a common and reliable method for quantifying dapivirine concentrations in dissolution samples.[11][14][15] UV/VIS spectrophotometry can also be used if there is no interference from excipients.[16][17]

Troubleshooting Guide

Issue EncounteredPotential Cause(s)Recommended Troubleshooting Steps
Low and variable in-vitro dissolution results for a new solid dispersion formulation. 1. Incomplete conversion of crystalline dapivirine to the amorphous form.2. Recrystallization of the amorphous drug during storage.3. Poor choice of polymer or drug-to-polymer ratio.4. Inappropriate dissolution test conditions (e.g., lack of sink conditions).1. Characterize the solid state: Use techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the amorphous nature of the drug in the solid dispersion.[1][2]2. Assess physical stability: Store the formulation under accelerated stability conditions and re-characterize the solid state to check for recrystallization.[4]3. Optimize formulation: Experiment with different polymers and drug-to-polymer ratios to find a stable amorphous system.[1][2]4. Modify dissolution medium: Increase the percentage of organic solvent (e.g., isopropanol) or add a surfactant to the dissolution medium to ensure sink conditions are maintained.[12][13]
Initial burst release followed by a very slow release from nanoparticle formulations. 1. A portion of the drug is adsorbed on the surface of the nanoparticles.2. The polymer matrix of the nanoparticle is degrading too slowly.3. Agglomeration of nanoparticles, reducing the effective surface area for dissolution.1. Optimize the formulation process: Modify the preparation method (e.g., emulsion-solvent evaporation) to minimize surface-adsorbed drug.[7]2. Select a different polymer: Choose a polymer with a faster degradation rate if a more rapid sustained release is desired.3. Characterize particle size and stability: Use dynamic light scattering (DLS) to measure particle size and zeta potential to assess the stability of the nanoparticle suspension. Add stabilizers if necessary to prevent agglomeration.[18]
Inconsistent dissolution profiles between different batches of the same formulation. 1. Variability in the manufacturing process (e.g., mixing time, temperature, solvent evaporation rate).2. Differences in the physicochemical properties of the raw materials (e.g., polymer molecular weight, drug particle size).3. Inconsistent performance of the dissolution apparatus.1. Implement Quality by Design (QbD): Identify and control critical process parameters that impact dissolution.[19]2. Characterize raw materials: Ensure consistent quality of incoming active pharmaceutical ingredient (API) and excipients.3. Calibrate and verify dissolution equipment: Regularly perform mechanical calibration of the dissolution apparatus.
Poor correlation between in-vitro dissolution and in-vivo performance. 1. The in-vitro dissolution method is not biorelevant.2. The dissolution medium does not mimic the in-vivo environment.3. The hydrodynamics of the in-vitro test do not reflect the in-vivo conditions.1. Develop a biorelevant dissolution method: Use media that simulate the physiological fluids of the target site (e.g., Simulated Vaginal Fluid for a vaginal ring).[11]2. Adjust medium composition: Consider factors like pH, osmolarity, and the presence of natural surfactants in the in-vivo environment when formulating the dissolution medium.[12][13]3. Investigate alternative dissolution apparatus: Explore setups that better mimic the physiological conditions, such as biphasic systems for vaginal ring testing.[12][13]

Quantitative Data Summary

Table 1: Solubility of Dapivirine in Various Media

MediumSolubility (µg/mL)Reference
WaterNot explicitly quantified but stated as "poorly water-soluble"[1][2][3]
Water with 0% Isopropanol~5.7 (inferred from daily release)[12]
Water with 10% v/v IsopropanolNot explicitly quantified[12]
Water with 20% v/v IsopropanolNot explicitly quantified, but sufficient for sink conditions[12][13]
Water with 50% v/v IsopropanolNot explicitly quantified, but leads to high release[12]
pH 4.2 Acetate BufferLow (inferred from constrained release)[12][13]
pH 7.0 Phosphate BufferLow (inferred from constrained release)[12][13]

Table 2: In-Vitro Release of Dapivirine from a 25 mg Vaginal Ring over 28 Days

Dissolution MediumCumulative Release (mg)Release KineticsReference
Water with 50% v/v Isopropanol~13Permeation-controlled[12]
Water with 20% v/v Isopropanol~3.5Permeation-controlled[12][13]
Water with 0% and 10% v/v IsopropanolSignificantly lower than 3.5 mgPartition-controlled[12][13]
Biphasic buffer/octanol systemConsistently lower than 20% v/v IPAConstrained by buffer solubility[12][13]
In-vivo (for comparison)~4-[12]

Experimental Protocols

1. Preparation of Dapivirine Solid Dispersions (Solvent Evaporation Method)

  • Objective: To prepare solid dispersions of dapivirine with a hydrophilic polymer to enhance its dissolution rate.

  • Materials: Dapivirine, Polyvinylpyrrolidone (PVP K30) or Polyethylene Glycol (PEG 8000), suitable organic solvent (e.g., methanol or dichloromethane).

  • Procedure:

    • Accurately weigh dapivirine and the chosen polymer in the desired ratio (e.g., 1:1, 1:5, 1:9 drug-to-polymer weight ratio).

    • Dissolve both the drug and the polymer in a minimal amount of the organic solvent with the aid of sonication or vortexing to ensure a clear solution.

    • Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).

    • Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.

    • Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.

    • Store the prepared solid dispersion in a desiccator until further analysis.

  • Reference: This is a generalized protocol based on the description in references[1][2][3].

2. In-Vitro Dissolution Testing of Dapivirine Formulations (Shaking Incubator Method for Vaginal Rings)

  • Objective: To determine the in-vitro release profile of dapivirine from a formulated vaginal ring.

  • Apparatus and Materials: Orbital shaking incubator, 250 mL glass flasks with closures, 25 mg dapivirine vaginal rings, dissolution medium (e.g., 20% v/v isopropanol in water), HPLC system for analysis.

  • Procedure:

    • Pre-heat the shaking incubator to 37°C.

    • Place one vaginal ring into each glass flask.

    • Add a defined volume (e.g., 100 mL or 200 mL) of the pre-warmed dissolution medium to each flask.

    • Seal the flasks and place them in the orbital shaking incubator set to a specific agitation rate (e.g., 60 rpm).

    • At predetermined time points (e.g., 24, 48, 72 hours, etc.), withdraw a sample of the dissolution medium.

    • Completely replace the medium with fresh, pre-warmed medium at each sampling interval to maintain sink conditions.

    • Analyze the withdrawn samples for dapivirine concentration using a validated HPLC method.[11][14][15]

    • Calculate the cumulative amount of drug released over time.

  • Reference: This protocol is based on the descriptions provided in references[11][12][14].

Visualizations

experimental_workflow cluster_formulation Formulation Strategies cluster_characterization Physicochemical Characterization cluster_testing Performance Testing solid_disp Solid Dispersion dsc DSC solid_disp->dsc Characterize pxrd PXRD solid_disp->pxrd Characterize ftir FTIR solid_disp->ftir Characterize sem SEM solid_disp->sem Characterize nanoparticles Nanoparticles nanoparticles->dsc Characterize nanoparticles->pxrd Characterize nanoparticles->ftir Characterize nanoparticles->sem Characterize other_strats Other Strategies (Lipid-based, etc.) other_strats->dsc Characterize other_strats->pxrd Characterize other_strats->ftir Characterize other_strats->sem Characterize dissolution In-Vitro Dissolution dsc->dissolution Test Performance pxrd->dissolution Test Performance ftir->dissolution Test Performance sem->dissolution Test Performance hplc HPLC Analysis dissolution->hplc Quantify outcome Enhanced Dapivirine Dissolution hplc->outcome

Caption: Experimental workflow for developing and testing enhanced dapivirine formulations.

logical_relationship cluster_solutions Solution Approaches cluster_mechanisms Mechanisms of Enhancement problem Poor Dissolution of Dapivirine HCl cause Crystalline Nature & Low Aqueous Solubility problem->cause solid_disp Solid Dispersion cause->solid_disp nano Nanotechnology cause->nano amorphous Transform to Amorphous State solid_disp->amorphous wettability Improve Wettability solid_disp->wettability nano->wettability surface_area Increase Surface Area nano->surface_area goal Improved Dissolution & Bioavailability amorphous->goal wettability->goal surface_area->goal

Caption: Logical relationship between the problem and solution strategies for dapivirine.

References

Technical Support Center: Enhancing Preclinical Bioavailability of Dapivirine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on improving the bioavailability of dapivirine hydrochloride in preclinical models.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in improving the bioavailability of this compound for HIV prevention?

Dapivirine is a non-nucleoside reverse transcriptase inhibitor being developed as a vaginal microbicide.[1] A key challenge is its hydrophobic nature, which can lead to low solubility and dissolution rates in aqueous environments like vaginal fluid.[2] While high local tissue concentrations are desired for efficacy, systemic absorption should remain low to minimize potential side effects.[1][3] Therefore, formulation strategies aim to enhance local drug release and tissue penetration without significantly increasing systemic bioavailability.

Q2: What are the most common preclinical models used to evaluate dapivirine bioavailability?

Preclinical evaluation of dapivirine formulations often involves both in vitro and in vivo models. In vitro models are used to assess drug release from the formulation.[4] A common in vivo model is the humanized severe combined immunodeficient (hu-SCID) mouse model, which has been used to demonstrate the success of dapivirine gel in preventing HIV-1 vaginal transmission.[1] Physiologically-based pharmacokinetic (PBPK) models are also employed to simulate and predict drug concentrations in the vaginal and cervical space, helping to optimize formulation design before and during clinical trials.[5][6]

Q3: What are the main formulation strategies being explored to improve local dapivirine delivery?

The main strategies focus on sustained-release vaginal dosage forms. These include:

  • Vaginal Rings: Silicone elastomer matrix rings designed for continuous release of dapivirine over an extended period (e.g., 28 days).[3][7]

  • Vaginal Films: Quick-dissolving films composed of polymers like polyvinyl alcohol (PVA) and hydroxypropyl methyl cellulose (HPMC) that offer a discreet and easy-to-use option.[1][8]

  • Gels: Semi-solid gel formulations have also been evaluated in clinical studies.[1][7]

  • Nanoparticle Formulations: Polymeric nanoparticles, such as those made from poly(ε-caprolactone) (PCL), are being investigated to enhance intracellular drug delivery.[9]

Q4: How is the in vitro release of dapivirine from a formulation typically measured?

In vitro release testing is crucial for quality control and predicting in vivo performance. For vaginal rings, this often involves placing the ring in a release medium, such as a mixture of isopropanol (IPA) and water, and periodically measuring the concentration of dapivirine released over time using methods like UPLC.[1][4] The composition of the release medium can be adjusted to better mimic in vivo conditions and achieve a release profile that correlates with clinical performance.[4]

Troubleshooting Guides

Problem: Inconsistent Dapivirine Release from My Formulation in Vitro Studies

Possible Causes and Solutions:

  • Inconsistent Formulation Composition:

    • Solution: Ensure precise and consistent mixing of dapivirine with excipients during manufacturing. For films, ensure the polymer solution is homogeneous before casting.[1] For rings, ensure uniform dispersion of dapivirine within the silicone elastomer matrix.

  • Inappropriate In Vitro Release Medium:

    • Solution: The release rate of dapivirine is highly dependent on the solubility in the release medium.[4] If release is too slow, consider increasing the proportion of organic solvent (e.g., isopropanol) in an aqueous medium to better reflect a permeation-controlled release mechanism seen in vivo.[4] Conversely, if release is too rapid and does not match in vivo data, a lower concentration of organic solvent may be more appropriate.[4]

  • Assay Variability:

    • Solution: Verify the robustness of your analytical method (e.g., UPLC). Check for stability of dapivirine in the release medium under the experimental conditions (temperature, light exposure).[1] Ensure proper sealing of vials to prevent evaporation of the release medium.

Problem: Low Dapivirine Concentration in Vaginal Tissue in Animal Models

Possible Causes and Solutions:

  • Poor Drug Release from the Formulation in vivo:

    • Solution: Re-evaluate the in vitro release characteristics. The formulation may not be releasing the drug at a sufficient rate in the physiological environment. Consider modifying the excipients to enhance dissolution. For example, in films, the choice of polymers (PVA, HPMC) and plasticizers (propylene glycol, glycerin) is critical.[1]

  • Limited Tissue Permeation:

    • Solution: Dapivirine's hydrophobicity can cause it to accumulate at the interface between a gel formulation and the epithelium, limiting deeper tissue penetration.[2] Consider incorporating permeation enhancers into the formulation, though their impact on tissue integrity must be carefully evaluated.[10][11]

  • Rapid Clearance from the Vagina:

    • Solution: For gel or film formulations, rapid clearance due to vaginal fluid turnover can be an issue. Mucoadhesive polymers can be included in the formulation to increase residence time.

Problem: High Variability in Plasma Dapivirine Concentrations Between Animal Subjects

Possible Causes and Solutions:

  • Inconsistent Formulation Placement:

    • Solution: Ensure consistent placement of the vaginal ring or film within the vaginal tract of the animal model. Variability in placement can affect the surface area available for drug absorption.

  • Physiological Variability Between Animals:

    • Solution: Factors such as the estrous cycle in female animals can influence the vaginal environment (e.g., fluid volume, pH) and potentially affect drug release and absorption. Monitor and record the cycle stage of the animals during the study to account for this variability in the analysis.

  • Formulation Expulsion:

    • Solution: In animal models, particularly with vaginal rings, there is a risk of expulsion. Regularly check for the presence of the formulation throughout the study period.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Different Dapivirine Formulations

FormulationDoseModel/SpeciesCmax (Vaginal Fluid/Tissue)Cmax (Plasma)Systemic AbsorptionReference
Vaginal Ring25 mgHealthy Women31-80 µg/g< 1 ng/mLLow[3]
Vaginal Film1.25 mgHealthy WomenNot specified~0.33 ng/mL (median)Low[8][12]
Vaginal Gel1.25 mg (0.05%)Healthy WomenNot specified~0.40 ng/mL (median, multiple doses)Low[8][12]
Vaginal Ring25 mgPBPK ModelSimulated to match clinical data~0.2 ng h/L (AUC)Low[5][6]

Table 2: Example Composition of a Dapivirine Vaginal Film

ComponentPurposeExample ConcentrationReference
DapivirineActive Pharmaceutical Ingredient1.25 mg/film[1]
Polyvinyl alcohol (PVA)Film-forming polymerVaries[1]
Hydroxypropyl methyl cellulose (HPMC)Film-forming polymerVaries[1]
Polyethylene glycol (PEG) 8000Plasticizer/SolubilizerVaries[1]
Propylene glycolPlasticizer/SolventVaries[1]
GlycerinPlasticizerVaries[1]

Detailed Experimental Protocols

1. In Vitro Drug Release from a Dapivirine Vaginal Ring

  • Objective: To determine the rate and mechanism of dapivirine release from a silicone elastomer vaginal ring.

  • Materials: Dapivirine vaginal rings (25 mg), release medium (e.g., 20/80 v/v isopropanol/water), temperature-controlled shaker bath, volumetric flasks, UPLC system.

  • Procedure:

    • Place each vaginal ring into a separate container with a defined volume of the release medium (e.g., 200 mL).

    • Incubate the containers in a shaker bath at 37°C with constant agitation.

    • At predetermined time points (e.g., 1, 4, 8, 24 hours, and daily thereafter for 28 days), withdraw an aliquot of the release medium for analysis.

    • Replace the withdrawn volume with fresh, pre-warmed release medium to maintain sink conditions.

    • Quantify the concentration of dapivirine in the collected samples using a validated UPLC method.[1]

    • Calculate the cumulative amount of dapivirine released over time. Analyze the release kinetics using appropriate models (e.g., Higuchi, Peppas) to determine the release mechanism (e.g., partition-controlled vs. permeation-controlled).[4]

2. Quantification of Dapivirine in Biological Samples using UPLC

  • Objective: To measure the concentration of dapivirine in plasma, vaginal fluid, or tissue homogenates.

  • Materials: Biological samples, acetonitrile (ACN), trifluoroacetic acid (TFA), water, UPLC system with a C18 column (e.g., Waters Acquity BEH C18 1.7µ 2.1×50mm).[1]

  • Procedure:

    • Sample Preparation: Perform a protein precipitation or liquid-liquid extraction to isolate dapivirine from the biological matrix. For example, add acetonitrile to plasma samples to precipitate proteins, then centrifuge and collect the supernatant.

    • Chromatographic Conditions:

      • Mobile Phase A: 0.08% TFA in water.[1]

      • Mobile Phase B: 0.05% TFA in Acetonitrile (ACN).[1]

      • Gradient: Develop a suitable gradient elution program to separate dapivirine from endogenous components.

      • Flow Rate: Set an appropriate flow rate (e.g., 0.5 mL/min).

      • Column Temperature: Maintain a constant column temperature (e.g., 40°C).

      • Injection Volume: Inject a fixed volume of the prepared sample (e.g., 5 µL).

    • Detection: Use a UV or mass spectrometry detector to quantify dapivirine based on a standard curve prepared with known concentrations of the drug.

3. Ex Vivo HIV Challenge in Cervical Tissue Explants

  • Objective: To assess the antiviral efficacy of a dapivirine formulation in a physiologically relevant tissue model.

  • Materials: Fresh human cervical tissue, dapivirine formulation, control formulation, HIV-1 viral stock (e.g., HIV-BaL), culture medium, p24 ELISA kit.

  • Procedure:

    • Obtain fresh cervical tissue and dissect it into small blocks (explants).

    • Pre-treat the explants with the dapivirine formulation or a placebo control for a specified period.

    • Challenge the tissue explants with a known titer of HIV-1.

    • Culture the explants for a period of time (e.g., 14-21 days), collecting the culture supernatant at regular intervals.

    • Measure the amount of HIV-1 p24 antigen in the supernatant using an ELISA kit as an indicator of viral replication.

    • Compare the p24 levels in the dapivirine-treated group to the control group to determine the level of protection.[8]

Visualizations

G cluster_0 Phase 1: Formulation Development cluster_1 Phase 2: In Vitro Characterization cluster_2 Phase 3: Preclinical In Vivo Evaluation cluster_3 Phase 4: Data Analysis & Optimization Formulation Design Formulation (e.g., Ring, Film) Excipient Select Excipients (Polymers, Plasticizers) Formulation->Excipient Release In Vitro Release Testing Formulation->Release Formulation->Release Compatibility Excipient Compatibility Excipient->Compatibility Stability Stability Studies Release->Stability AnimalModel Select Animal Model (e.g., hu-SCID mouse) Stability->AnimalModel PK Pharmacokinetic (PK) Study (Tissue & Plasma Levels) AnimalModel->PK PD Pharmacodynamic (PD) Study (Ex Vivo Challenge) PK->PD Safety Local Safety/Tolerability PD->Safety PBPK PBPK Modeling Safety->PBPK Optimization Formulation Optimization PBPK->Optimization Optimization->Formulation Iterate

Caption: Preclinical workflow for developing and evaluating new dapivirine formulations.

G start Inconsistent In Vitro Release q1 Is manufacturing process consistent? start->q1 a1_yes Review Assay Methodology q1->a1_yes Yes a1_no Refine Manufacturing Protocol (e.g., mixing) q1->a1_no No q2 Is analytical method (e.g., UPLC) validated and stable? a1_yes->q2 a2_yes Evaluate Release Medium Composition q2->a2_yes Yes a2_no Validate/Troubleshoot Analytical Method q2->a2_no No q3 Does release medium reflect in vivo solubility? a2_yes->q3 a3_yes Problem Likely Solved or Requires Further Investigation q3->a3_yes Yes a3_no Modify Medium (e.g., adjust IPA %) q3->a3_no No

Caption: Troubleshooting inconsistent in vitro release of dapivirine.

G cluster_0 Formulation Factors cluster_1 Physiological Factors ReleaseRate Drug Release Rate Dissolution Dissolution in Fluid ReleaseRate->Dissolution Bioavailability Dapivirine Concentration in Vaginal Tissue Dissolution->Bioavailability affects Mucoadhesion Mucoadhesion Mucoadhesion->Bioavailability increases residence time FluidVolume Vaginal Fluid Volume Epithelium Epithelial Thickness FluidVolume->Epithelium Epithelium->Bioavailability is a barrier to TightJunctions Tight Junction Integrity TightJunctions->Bioavailability impacts paracellular transport

Caption: Factors influencing dapivirine bioavailability in vaginal tissue.

References

Technical Support Center: Dapivirine Hydrochloride Stability in Simulated Vaginal Fluid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for addressing the degradation of dapivirine hydrochloride in simulated vaginal fluid (SVF). The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist in experimental design, execution, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is Simulated Vaginal Fluid (SVF) and why is its composition important for dapivirine stability studies?

A1: Simulated Vaginal Fluid (SVF) is an in-vitro medium designed to mimic the physicochemical properties of human vaginal fluid, such as pH, ionic strength, and the presence of organic acids and proteins.[1][2] The composition of SVF is critical as it can influence the solubility, release, and stability of dapivirine. Key components like lactic acid and acetic acid maintain an acidic pH (typically around 4.2), which can affect the ionization state and degradation kinetics of dapivirine.[3]

Q2: What are the known degradation pathways for this compound in aqueous solutions?

A2: While specific degradation pathways of dapivirine in SVF are not extensively detailed in publicly available literature, potential degradation mechanisms in aqueous environments can be inferred from its chemical structure. As a diarylpyrimidine derivative containing a nitrile group, potential degradation pathways could include:

  • Hydrolysis: The nitrile group (-C≡N) could potentially hydrolyze under acidic conditions to form a carboxylic acid or an amide intermediate.

  • Oxidation: The aromatic rings and amino groups could be susceptible to oxidation, especially in the presence of reactive oxygen species.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of photosensitive molecules.

Forced degradation studies under acidic, basic, oxidative, and photolytic conditions are necessary to definitively identify the degradation products and pathways.

Q3: How stable is dapivirine in formulated products like vaginal rings?

A3: Studies on dapivirine-releasing vaginal rings have demonstrated good product stability.[4] In one study, exposure of a dapivirine vaginal ring to various common household chemicals, including bleach, detergents, and personal lubricants, had no discernible impact on the dapivirine content or its degradation profile.[4] Another study on a dapivirine-containing vaginal film also showed the formulation to be stable for at least 18 months under standard storage conditions.

Q4: What are the key physicochemical properties of dapivirine to consider in my experiments?

A4: Dapivirine is a weakly basic and highly lipophilic compound. Its low aqueous solubility is a critical factor to manage in in-vitro release studies. The pKa of dapivirine is approximately 5.3, meaning its ionization and solubility are pH-dependent.[3] In the acidic environment of SVF (pH ~4.2), a portion of the dapivirine will be ionized, which can influence its solubility and interaction with other components in the medium.

Troubleshooting Guides

Issue 1: Low or Inconsistent Recovery of Dapivirine in SVF

Possible Causes & Solutions

Possible CauseRecommended Troubleshooting Steps
Poor Solubility of Dapivirine Dapivirine is poorly soluble in aqueous media. Ensure sink conditions are maintained throughout the experiment. Consider the addition of a small percentage of a non-ionic surfactant (e.g., Tween 80) to the SVF to improve solubility.[3] However, be aware that surfactants can also influence drug release rates.
Adsorption to Labware Dapivirine, being hydrophobic, can adsorb to the surfaces of plastic labware (e.g., tubes, pipette tips). Use low-adsorption plastics or silanized glassware. Pre-rinsing labware with the experimental medium can help to saturate non-specific binding sites.
Incomplete Extraction from SVF Matrix The presence of proteins and other components in SVF can lead to the formation of a complex matrix that may interfere with dapivirine extraction. Optimize your extraction protocol. This may involve protein precipitation steps (e.g., with acetonitrile or methanol) followed by centrifugation or solid-phase extraction (SPE).
Degradation of Dapivirine Although generally stable, degradation can occur under certain conditions. Analyze samples immediately after collection or store them at appropriate conditions (e.g., -80°C) to minimize degradation. Protect samples from light if photodegradation is suspected.

G A Low/Inconsistent Dapivirine Recovery B Poor Solubility A->B C Adsorption to Labware A->C D Incomplete Extraction A->D E Degradation A->E F Maintain Sink Conditions (e.g., add surfactant) B->F Solution G Use Low-Adsorption Labware or Silanized Glass C->G Solution H Optimize Extraction Protocol (e.g., protein precipitation, SPE) D->H Solution I Analyze Samples Immediately or Store Properly (-80°C, protected from light) E->I Solution

Issue 2: Appearance of Unknown Peaks in Chromatograms

Possible Causes & Solutions

Possible CauseRecommended Troubleshooting Steps
Dapivirine Degradation Products The appearance of new peaks, particularly over time or under stress conditions (e.g., elevated temperature), may indicate dapivirine degradation. Use a stability-indicating HPLC method capable of resolving dapivirine from its potential degradants. Employ LC-MS/MS to identify the mass of the unknown peaks and compare them to the expected masses of potential degradation products (e.g., hydrolyzed forms).
Contaminants from SVF Components Some components of SVF, or impurities within them, may be chromatographically active. Analyze a blank SVF sample to identify any interfering peaks. If interferences are present, consider using higher purity reagents or adjusting the chromatographic method (e.g., gradient, wavelength) to improve resolution.
Excipient Leaching (if using a formulation) If testing a formulated product, excipients or their degradation products may leach into the SVF. Analyze a placebo formulation to identify any peaks originating from the excipients.
Contamination from Labware or Solvents Ensure all glassware is thoroughly cleaned and that high-purity solvents are used for sample preparation and the mobile phase.

G A Unknown Peaks in Chromatogram B Dapivirine Degradants A->B C SVF Contaminants A->C D Excipient Leaching A->D E External Contamination A->E F Use Stability-Indicating Method LC-MS/MS for Identification B->F Diagnosis G Analyze Blank SVF Use High-Purity Reagents C->G Diagnosis H Analyze Placebo Formulation D->H Diagnosis I Ensure Clean Labware and High-Purity Solvents E->I Diagnosis

Experimental Protocols

Protocol 1: Preparation of Simulated Vaginal Fluid (SVF)

This protocol is based on the composition described by Owen and Katz (1999).

Materials:

  • Sodium chloride (NaCl)

  • Potassium hydroxide (KOH)

  • Calcium hydroxide (Ca(OH)₂)

  • Bovine serum albumin (BSA)

  • Lactic acid

  • Acetic acid

  • Glycerol

  • Urea

  • Glucose

  • Deionized water

Composition of SVF:

ComponentConcentration (g/L)
NaCl3.51
KOH1.40
Ca(OH)₂0.222
BSA0.018
Lactic acid2.00
Acetic acid1.00
Glycerol0.16
Urea0.40
Glucose5.00

Procedure:

  • Weigh out the required amount of each solid component.

  • In a volumetric flask, dissolve the components in approximately 80% of the final volume of deionized water.

  • Add the liquid components (lactic acid, acetic acid, glycerol).

  • Adjust the pH to 4.2 using 1M HCl or 1M NaOH as needed.

  • Bring the solution to the final volume with deionized water.

  • Sterile filter the solution through a 0.22 µm filter if necessary for long-term storage.

  • Store at 2-8°C. The stability of the prepared SVF should be validated.

G A Weigh Solid Components B Dissolve in ~80% Water A->B C Add Liquid Components B->C D Adjust pH to 4.2 C->D E Bring to Final Volume D->E F Sterile Filter (optional) E->F G Store at 2-8°C F->G

Protocol 2: Stability-Indicating HPLC Method for Dapivirine Analysis

This is a general-purpose stability-indicating HPLC-UV method. It should be validated for your specific application.

Instrumentation and Conditions:

  • HPLC System: With UV detector

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., phosphate or acetate buffer, pH 3.0). The exact ratio should be optimized for good resolution. A common starting point is 60:40 (v/v) Acetonitrile:Buffer.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 290 nm

  • Column Temperature: 30°C

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) and serially dilute to create a calibration curve in the expected concentration range.

  • Sample Preparation:

    • Collect aliquots from your stability study at specified time points.

    • If necessary, perform an extraction to separate dapivirine from the SVF matrix (e.g., protein precipitation with an equal volume of acetonitrile, followed by centrifugation).

    • Filter the supernatant through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Determine the concentration of dapivirine in the samples by comparing the peak area to the calibration curve. Monitor for the appearance of any new peaks that could indicate degradation products.

Forced Degradation Study to Validate Stability-Indicating Properties: To ensure the method can separate dapivirine from its degradation products, a forced degradation study should be performed. This involves exposing a solution of dapivirine to:

  • Acidic conditions: e.g., 0.1 M HCl at 60°C

  • Basic conditions: e.g., 0.1 M NaOH at 60°C

  • Oxidative conditions: e.g., 3% H₂O₂ at room temperature

  • Photolytic conditions: Expose to UV light

  • Thermal conditions: Heat at an elevated temperature (e.g., 80°C)

Analyze the stressed samples using the HPLC method to demonstrate that any degradation product peaks are well-resolved from the parent dapivirine peak. LC-MS/MS can be used to further characterize the degradation products.

References

Enhancing the loading efficiency of dapivirine hydrochloride in polymeric nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and answers to frequently asked questions regarding the enhancement of dapivirine hydrochloride loading efficiency in polymeric nanoparticles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the formulation of dapivirine-loaded polymeric nanoparticles.

Q1: My dapivirine encapsulation efficiency is consistently low. What are the primary factors I should investigate?

A1: Low encapsulation efficiency (EE%) for a hydrophobic drug like dapivirine is often linked to several key factors:

  • Drug-Polymer Ratio: An inappropriate ratio is a common cause. If the amount of drug is too high relative to the polymer, the polymer matrix cannot effectively entrap all the drug molecules, leading to decreased efficiency. Conversely, too little drug may also be suboptimal.[1]

  • Polymer Type and Properties: The affinity between dapivirine and the polymer is crucial. Polymers like Poly(lactic-co-glycolic acid) (PLGA) and Poly-ε-caprolactone (PCL) are commonly used for hydrophobic drugs.[2][3] The specific properties of the polymer, such as its molecular weight and hydrophobicity, will influence its interaction with the drug.

  • Solvent System: The solubility of both the drug and the polymer in the chosen organic solvent is critical. Dapivirine must be fully dissolved in the organic phase before emulsification. Poor solubility can lead to premature drug precipitation.

  • Emulsification/Mixing Energy: Insufficient energy (e.g., sonication or homogenization speed) during the emulsification step can result in larger, less stable droplets and poor drug entrapment.

Q2: I am observing significant particle aggregation after nanoparticle formation. How can I prevent this?

A2: Particle aggregation is typically a sign of colloidal instability. To address this:

  • Optimize Stabilizer Concentration: The stabilizer (e.g., PVA, Poloxamer) concentration in the aqueous phase is critical. Insufficient stabilizer will fail to adequately coat the nanoparticle surface, leading to aggregation.

  • Surface Charge (Zeta Potential): Nanoparticles with a sufficiently high absolute zeta potential (e.g., more negative than -20 mV or more positive than +20 mV) exhibit better colloidal stability due to electrostatic repulsion. Cationic surfactants like CTAB can be used, but may impact toxicity.[4][5][6]

  • Lyophilization and Cryoprotectants: If you are freeze-drying the nanoparticles for storage, the absence of a cryoprotectant (like trehalose or sucrose) can lead to irreversible aggregation upon reconstitution.

Q3: The polydispersity index (PDI) of my nanoparticle batches is high (>0.3), indicating a wide size distribution. What can I do to achieve a more monodisperse sample?

A3: A high PDI suggests a lack of uniformity in your nanoparticle population. To improve this:

  • Control Mixing Parameters: The rate of addition of the organic phase to the aqueous phase and the stirring/sonication energy must be consistent and optimized.[7] Rapid, uniform mixing generally leads to smaller, more uniform particles.

  • Solvent Evaporation Rate: The rate at which the organic solvent is removed can influence the final particle size and distribution. A controlled, steady evaporation process is preferable to very rapid or inconsistent removal.

  • Filtration: After preparation, passing the nanoparticle suspension through a syringe filter (e.g., 0.45 µm) can help remove any larger aggregates or microparticles, thus narrowing the size distribution.

Q4: How does the drug-to-polymer ratio affect the final nanoparticle characteristics?

A4: The drug-to-polymer ratio is a critical formulation parameter that significantly influences nanoparticle properties. Generally, as the proportion of polymer to drug increases, the encapsulation efficiency tends to rise because more polymer matrix is available to entrap the drug.[1] However, this can also lead to an increase in particle size. It is essential to find an optimal ratio that balances high drug loading with the desired particle size for your application.

Data on Dapivirine-Loaded Nanoparticles

The following table summarizes representative quantitative data for dapivirine-loaded PLGA nanoparticles prepared using a double emulsion-solvent evaporation method.

Formulation ParameterParticle Size (d.nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
Placebo PLGA Nanoparticles182.8 ± 1.7< 0.1-23.4 ± 0.3N/A
Dapivirine-Loaded PLGA NP188.8 ± 1.7< 0.1-24.9 ± 1.370.1 ± 4.4
Co-loaded Dapivirine/Griffithsin NP185.0 ± 2.9< 0.1-24.4 ± 0.669.4 ± 5.1
Data adapted from a study on co-delivery of Griffithsin and Dapivirine in PLGA nanoparticles.[1][2][8]

Experimental Protocols

Protocol 1: Preparation of Dapivirine-Loaded PLGA Nanoparticles via Double Emulsion-Solvent Evaporation

This method is suitable for encapsulating hydrophobic small molecules like dapivirine.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dapivirine (DPV)

  • Ethyl Acetate (EA)

  • Polyvinyl Alcohol (PVA)

  • Deionized Water

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA and dapivirine in ethyl acetate. For example, use a DPV concentration of 0.033 mg/mL in the EA/PLGA solution.[2]

  • Aqueous Phase Preparation: Prepare a 5% (w/v) PVA solution in deionized water.

  • Primary Emulsion (w/o): While this method is often used for hydrophilic drugs in a w/o/w emulsion, for a hydrophobic drug like DPV, a simplified o/w (oil-in-water) approach is more direct. Add the organic phase (PLGA/DPV in EA) dropwise to the aqueous PVA solution under high-speed homogenization or sonication to form the emulsion.

  • Solvent Evaporation: Stir the resulting emulsion at room temperature for several hours (e.g., 4-6 hours) under a fume hood to allow the ethyl acetate to evaporate completely, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm) for 20-30 minutes.

  • Washing: Discard the supernatant and wash the nanoparticle pellet by resuspending it in deionized water and centrifuging again. Repeat this washing step 2-3 times to remove excess PVA and unencapsulated drug.

  • Final Product: Resuspend the final pellet in deionized water for immediate characterization or lyophilize with a suitable cryoprotectant for long-term storage.

Protocol 2: Quantification of Dapivirine Encapsulation Efficiency

Procedure:

  • Nanoparticle Lysis: Take a known volume of the nanoparticle suspension and lyophilize it to obtain the total weight of the nanoparticles.

  • Drug Extraction: Dissolve the weighed nanoparticles in a suitable organic solvent (e.g., acetonitrile) to break the particles and release the encapsulated dapivirine.

  • Quantification: Analyze the concentration of dapivirine in the resulting solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Calculation: The Encapsulation Efficiency (EE%) is calculated using the following formula: EE% = (Weight of drug in nanoparticles / Initial weight of drug fed) x 100[2]

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflow and key relationships in nanoparticle formulation.

experimental_workflow cluster_prep Phase Preparation cluster_synthesis Nanoparticle Synthesis cluster_purification Purification & Collection org_phase 1. Dissolve PLGA and Dapivirine in Ethyl Acetate emulsify 3. Emulsification (Sonication) org_phase->emulsify aq_phase 2. Prepare Aqueous PVA Solution aq_phase->emulsify evap 4. Solvent Evaporation emulsify->evap collect 5. Centrifugation & Washing evap->collect final_prod 6. Final Product (Suspension or Powder) collect->final_prod

Caption: Workflow for Dapivirine Nanoparticle Synthesis.

troubleshooting_logic problem1 Low Loading Efficiency cause1a Poor Drug/Polymer Affinity problem1->cause1a is caused by cause1b Suboptimal Drug:Polymer Ratio problem1->cause1b is caused by cause1c Inefficient Emulsification problem1->cause1c is caused by problem2 High PDI / Aggregation cause2a Insufficient Stabilizer (PVA) problem2->cause2a is caused by cause2b Inconsistent Mixing Energy problem2->cause2b is caused by sol1a Test Different Polymers (e.g., PCL, different MW PLGA) cause1a->sol1a solve with sol1b Vary Drug:Polymer Ratio (e.g., 1:5, 1:10, 1:20) cause1b->sol1b solve with sol1c Increase Sonication Time / Amplitude cause1c->sol1c solve with sol2a Increase PVA Concentration cause2a->sol2a solve with sol2b Standardize Stirring Speed & Addition Rate cause2b->sol2b solve with

Caption: Troubleshooting Common Formulation Issues.

References

Strategies to prevent dapivirine hydrochloride precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dapivirine hydrochloride. Our aim is to help you prevent and resolve issues related to the precipitation of this compound in stock solutions, ensuring the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the difference between dapivirine and this compound, and how does this affect solubility?

A1: Dapivirine is a weakly basic compound. This compound is the salt form of dapivirine, created by reacting it with hydrochloric acid. As a salt of a weak base, this compound is generally expected to have a higher aqueous solubility at neutral pH compared to the free base. However, both forms are characterized by poor water solubility.[1][2] Much of the available literature focuses on "dapivirine," but the principles of solubility and handling are applicable to the hydrochloride salt.

Q2: Which solvents are recommended for preparing this compound stock solutions?

A2: Due to its low aqueous solubility, organic solvents are necessary to prepare concentrated stock solutions of this compound. The most commonly used solvents are dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[3][4] Ethanol can also be used.[3] It is crucial to use high-purity, anhydrous (moisture-free) solvents, as water content can significantly reduce the solubility of dapivirine.[5]

Q3: What are the recommended storage conditions for this compound powder and stock solutions?

A3:

  • Powder: this compound powder is stable for over two years when stored properly at -20°C.[3][4]

  • Stock Solutions: For short-term storage (days to weeks), solutions can be kept at 4°C. For long-term storage (months), it is recommended to store stock solutions at -20°C or -80°C.[3][6] To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[6]

Q4: Why does my this compound precipitate when I dilute my stock solution in an aqueous buffer or cell culture medium?

A4: This is a common issue known as solvent-shifting precipitation. This compound is highly soluble in organic solvents like DMSO but poorly soluble in water. When a concentrated DMSO stock solution is diluted into an aqueous medium, the this compound molecules are suddenly in a solvent environment where they are not readily soluble, causing them to aggregate and precipitate out of the solution.[7][8]

Troubleshooting Guide

Issue: Precipitation observed in the this compound stock solution.

This can occur either during the initial preparation or after storage.

Potential Cause Prevention Strategy Troubleshooting Steps
Solubility Limit Exceeded Do not attempt to prepare a stock solution at a concentration higher than the known solubility limit in the chosen solvent.1. Gently warm the solution in a water bath (not exceeding 37°C) while vortexing or sonicating. 2. If the precipitate does not redissolve, it may be necessary to start over with a lower concentration.
Water Contamination in Solvent Use fresh, anhydrous grade DMSO or other organic solvent. Keep the solvent container tightly sealed to prevent moisture absorption.This is difficult to reverse. It is best to discard the solution and prepare a new one with fresh, anhydrous solvent.
Low Temperature Storage While low temperatures are recommended for stability, some highly concentrated solutions may precipitate upon freezing.1. Allow the solution to thaw completely at room temperature. 2. Gently warm the solution (not exceeding 37°C) and vortex or sonicate to redissolve the precipitate. 3. Consider storing at a slightly higher temperature (e.g., -20°C instead of -80°C) or at a lower concentration if precipitation upon freezing is a recurring issue.

Issue: Precipitation occurs upon dilution of the stock solution into an aqueous medium.

Potential Cause Prevention Strategy Troubleshooting Steps
Rapid Solvent Shift 1. Perform serial dilutions of the stock solution in the same organic solvent before the final dilution into the aqueous medium.[7] 2. Add the this compound solution to the aqueous medium slowly while vortexing.1. Mild sonication of the final diluted solution may help to redissolve small amounts of precipitate. 2. If significant precipitation occurs, the experiment may need to be repeated with a more gradual dilution.
Final Organic Solvent Concentration Too High Ensure the final concentration of the organic solvent (e.g., DMSO) in the aqueous medium is as low as possible, typically below 0.5%, to avoid cellular toxicity and to minimize its effect on solubility.[6]This is difficult to correct after the fact. It is crucial to calculate the final solvent concentration before preparing the working solution.
pH of the Aqueous Medium Dapivirine solubility is pH-dependent, with higher solubility at a lower pH.[5][9] Consider the pH of your final aqueous solution.If experimentally permissible, adjusting the pH of the aqueous medium to be more acidic may improve solubility.

Data Presentation

Table 1: Solubility of Dapivirine in Various Solvents

SolventConcentration (mg/mL)Molar Concentration (mM)Source
DMSO~0.2~0.61Cayman Chemical[3]
DMSO34103.21Selleck Chemicals[5]
DMF~0.3~0.91Cayman Chemical[3]
WaterInsoluble / <0.001-MedKoo Biosciences, MDPI[3][10]
Ethanol≥5.41≥16.42APExBIO

Note: The significant variation in reported DMSO solubility may be due to differences in experimental conditions (e.g., temperature, purity of dapivirine and solvent) or the form of dapivirine used (free base vs. hydrochloride).

Table 2: pH-Dependent Aqueous Solubility of Dapivirine

Aqueous MediumpHSolubility (mg/mL)Source
Unbuffered Water-0.000084Malcolm et al., 2021[9]
Phosphate Buffer7.00.000018Malcolm et al., 2021[9]
Acetate Buffer4.20.000499Malcolm et al., 2021[9]

Table 3: Solubility of Dapivirine in Isopropanol (IPA)/Water Mixtures

IPA/Water Ratio (v/v)Solubility (mg/mL)Source
10/900.000556Malcolm et al., 2021[9]
20/800.00276Malcolm et al., 2021[9]
30/700.02414Malcolm et al., 2021[9]
50/500.645Malcolm et al., 2021[9]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

  • Materials:

    • This compound powder

    • Anhydrous, high-purity DMSO

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation of moisture.

    • Weigh the desired amount of this compound powder in a fume hood.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (not exceeding the solubility limit).

    • Vortex the solution vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.

    • Once dissolved, aliquot the stock solution into single-use volumes in sterile tubes.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Dilution of a this compound Stock Solution into an Aqueous Medium

  • Objective: To prepare a working solution of this compound in an aqueous buffer or cell culture medium while minimizing precipitation.

  • Procedure:

    • Thaw a single-use aliquot of the this compound stock solution at room temperature.

    • If a large dilution factor is required, perform an intermediate serial dilution in DMSO. For example, to achieve a 1:1000 final dilution, first dilute the stock 1:10 in DMSO, and then dilute this intermediate solution 1:100 into the aqueous medium.

    • While gently vortexing the aqueous medium, slowly add the required volume of the this compound solution (either the stock or the intermediate dilution) drop-wise.

    • Ensure the final concentration of DMSO in the working solution is below the tolerance level for your specific experiment (e.g., <0.5%).

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation weigh Weigh Dapivirine HCl add_solvent Add Anhydrous DMSO weigh->add_solvent dissolve Vortex / Sonicate to Dissolve add_solvent->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw Stock Aliquot serial_dilute Serial Dilution in DMSO (Optional) thaw->serial_dilute add_to_aqueous Slowly Add to Aqueous Medium serial_dilute->add_to_aqueous vortex Vortex During Addition

Caption: Experimental workflow for preparing and diluting this compound solutions.

troubleshooting_precipitation cluster_stock In Stock Solution cluster_working In Working (Aqueous) Solution start Precipitation Observed check_conc Is Concentration > Solubility Limit? start->check_conc check_dilution Was Dilution Gradual? start->check_dilution warm_sonicate Gently Warm / Sonicate check_conc->warm_sonicate No remake Remake Solution check_conc->remake Yes check_solvent Is Solvent Anhydrous? warm_sonicate->check_solvent check_solvent->remake No check_dmso Is Final DMSO % Low? check_dilution->check_dmso Yes adjust_protocol Adjust Dilution Protocol check_dilution->adjust_protocol No check_dmso->adjust_protocol No

Caption: Troubleshooting flowchart for this compound precipitation issues.

References

Adjusting pH to improve dapivirine hydrochloride solubility and stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dapivirine hydrochloride. The focus is on optimizing solubility and maintaining stability by adjusting pH.

Frequently Asked Questions (FAQs)

Q1: What is the recommended pH for dissolving this compound?

A1: this compound is a weakly basic drug and exhibits significantly higher solubility in acidic conditions. For optimal dissolution, a pH of around 4.2 is recommended. As the pH increases towards neutral (pH 7.0) and alkaline conditions, the solubility of this compound decreases substantially.

Q2: Why is my this compound not dissolving at neutral pH?

A2: Dapivirine has a pKa of approximately 5.3.[1] At neutral pH (around 7.0), the compound is predominantly in its less soluble, non-ionized form. To improve solubility, the pH of the solvent should be lowered to below the pKa, which increases the proportion of the more soluble, ionized form of the drug.

Q3: What are suitable buffer systems for working with this compound?

A3: For experiments requiring acidic conditions to ensure dissolution, an acetate buffer at pH 4.2 is a suitable choice.[1] If you need to work at a neutral pH, a phosphate buffer at pH 7.0 can be used, but be aware of the significantly lower solubility.[1] The choice of buffer will depend on the specific requirements of your experiment.

Q4: How does pH affect the stability of this compound?

A4: While detailed pH-dependent stability studies are not extensively reported in the public domain, dapivirine has been shown to be stable under various conditions, including exposure to some household chemicals.[2][3] However, as a general principle for compounds with ionizable groups, extremes in pH (very low or very high) and exposure to strong light should be avoided during long-term storage of solutions to prevent potential degradation. It is recommended to conduct stability studies specific to your formulation and storage conditions.

Q5: What analytical methods are suitable for quantifying this compound in solution?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and reliable method for the quantification of dapivirine.[4] A more sensitive method, particularly for biological matrices with low concentrations, is Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).[5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation of this compound in Solution The pH of the solution has shifted to a higher value, reducing solubility.Measure the pH of the solution. If it has increased, adjust it back to an acidic pH (e.g., 4.2) by adding a suitable acid (e.g., hydrochloric acid) dropwise.
The concentration of this compound exceeds its solubility limit at the current pH and temperature.Lower the concentration of the this compound solution. Alternatively, if the experimental conditions allow, lower the pH to increase solubility.
Inconsistent Results in Solubility Assays Incomplete equilibration between the solid drug and the solvent.Ensure sufficient equilibration time (e.g., 72 hours) with continuous agitation (e.g., orbital shaking) to reach saturation solubility.
Temperature fluctuations during the experiment.Maintain a constant and controlled temperature throughout the solubility determination, as solubility is temperature-dependent.
Degradation of this compound Suspected Exposure to harsh environmental conditions (e.g., extreme pH, high temperature, UV light).Prepare fresh solutions and store them protected from light and at a controlled temperature. Conduct a forced degradation study to identify potential degradation products and pathways under your specific experimental conditions.
Incompatibility with other formulation components.Evaluate the compatibility of this compound with all excipients in your formulation. Use analytical techniques like HPLC to check for the appearance of new peaks that might indicate degradation products.

Data Presentation

Table 1: Solubility of Dapivirine in Different Aqueous Media

Solvent System pH Solubility (mg/mL) Reference
Acetate Buffer4.20.499 ± 0.003[6]
Phosphate Buffer7.00.018 ± 0.001[6]
Unbuffered Water-0.084 ± 0.021[6]

Experimental Protocols

Protocol 1: Determination of pH-Dependent Solubility of this compound

Objective: To determine the saturation solubility of this compound at different pH values.

Materials:

  • This compound powder

  • Acetate buffer (e.g., 0.05 M, pH 4.2)

  • Phosphate buffer (e.g., 0.05 M, pH 7.0)

  • Deionized water

  • Orbital shaker incubator

  • Centrifuge

  • HPLC system with UV detector

  • Calibrated pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

Methodology:

  • Prepare a series of buffers at the desired pH values (e.g., pH 3, 4, 5, 6, 7).

  • Add an excess amount of this compound powder to a known volume of each buffer solution in separate sealed containers.

  • Place the containers in an orbital shaker incubator set at a constant temperature (e.g., 25 °C or 37 °C).

  • Shake the samples for a sufficient period to ensure equilibrium is reached (e.g., 72 hours).

  • After equilibration, centrifuge the samples to separate the undissolved solid.

  • Carefully withdraw an aliquot from the supernatant of each sample.

  • Dilute the aliquots with the mobile phase to a concentration within the calibration range of the HPLC method.

  • Analyze the diluted samples by HPLC to determine the concentration of dissolved this compound.

  • The determined concentration represents the saturation solubility at that specific pH.

Protocol 2: HPLC Method for Quantification of Dapivirine

Objective: To quantify the concentration of dapivirine in solution.

Instrumentation:

  • HPLC system with a binary pump, autosampler, column oven, and UV detector.

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions (Example): [4]

  • Mobile Phase: A mixture of acetonitrile and phosphate buffer (e.g., 7.7 mM, pH 3.0) in a suitable ratio (e.g., 45:55 v/v).

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 45 °C.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 10 µL.

  • Run Time: Approximately 8 minutes.

Procedure:

  • Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., mobile phase).

  • Prepare a series of calibration standards by serially diluting the stock solution.

  • Inject the calibration standards into the HPLC system to construct a calibration curve.

  • Prepare and inject the unknown samples (appropriately diluted) into the HPLC system.

  • Determine the concentration of dapivirine in the samples by interpolating their peak areas from the calibration curve.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sample Processing cluster_analysis Analysis A Prepare Buffer Solutions (Varying pH) B Add Excess Dapivirine HCl A->B C Incubate with Shaking (e.g., 72h, 25°C) B->C D Centrifuge to Separate Solid C->D E Collect Supernatant D->E F Dilute Supernatant E->F G HPLC Analysis F->G H Determine Concentration G->H

Caption: Workflow for Determining pH-Dependent Solubility.

NNRTI_Mechanism cluster_virus HIV-1 Virion cluster_cell Host Cell cluster_rt_process Reverse Transcription ViralRNA Viral RNA Genome ViralDNA Viral DNA Synthesis ViralRNA->ViralDNA RT RT Reverse Transcriptase (RT) Inhibition Allosteric Inhibition dNTPs Host dNTPs dNTPs->ViralDNA Dapivirine Dapivirine (NNRTI) Dapivirine->RT Binds to Allosteric Site Inhibition->ViralDNA Blocks

Caption: Mechanism of HIV-1 Reverse Transcriptase Inhibition by Dapivirine.

References

Validation & Comparative

Dapivirine Hydrochloride vs. Etravirine: A Comparative Analysis Against NNRTI-Resistant HIV Isolates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of two non-nucleoside reverse transcriptase inhibitors (NNRTIs), dapivirine hydrochloride and etravirine, against HIV isolates with resistance to this class of drugs. The information is compiled from in vitro studies and clinical observations to assist researchers and drug development professionals in understanding the relative strengths and weaknesses of these two compounds.

Executive Summary

Dapivirine, primarily developed for topical pre-exposure prophylaxis (PrEP), and etravirine, a second-generation NNRTI used in treatment regimens for antiretroviral-experienced patients, both exhibit activity against some NNRTI-resistant HIV-1 strains. However, their efficacy is influenced by the specific resistance mutations present in the reverse transcriptase enzyme. Etravirine generally demonstrates a higher barrier to resistance than first-generation NNRTIs and retains activity against viruses with common mutations like K103N. Dapivirine's activity is also affected by a range of NNRTI resistance mutations, and significant cross-resistance has been observed, particularly with mutations such as L100I and K103N.

Comparative Efficacy Against NNRTI-Resistant HIV-1

The following tables summarize the in vitro activity of dapivirine and etravirine against various NNRTI-resistant HIV-1 isolates. It is important to note that the data are compiled from different studies and direct head-to-head comparisons across a comprehensive panel of mutants in a single study are limited. Variations in experimental protocols, such as the cell lines and viral strains used, can influence the results.

Table 1: Fold Change in IC50 for Dapivirine Against NNRTI-Resistant HIV-1 Isolates
NNRTI Resistance Mutation(s)Fold Change (FC) in IC50 vs. Wild-TypeReference(s)
E138A3.0 - 4.2[1]
K103N2.6 - 2.8[2]
K103N + V179I9.4[2]
L100I + K103N>500[1]
E138A + V179I/T11 - 19[3]
V108I + E138A3.9[3]
K101E + E138A12[3]
Table 2: Fold Change in IC50 for Etravirine Against NNRTI-Resistant HIV-1 Isolates
NNRTI Resistance Mutation(s)Fold Change (FC) in IC50 vs. Wild-TypeReference(s)
E138A~3[1]
K101P + K103N5.8[4]
Presence of ≥3 NNRTI mutationsSignificantly reduced susceptibility[5]
Y181CIntermediate resistance[6]
K101ELow resistance[6]

Resistance Profiles

Dapivirine: In vitro studies have shown that suboptimal concentrations of dapivirine can lead to the emergence of common NNRTI resistance mutations.[1] Significant cross-resistance has been observed in HIV-1 subtype C isolates from patients failing first-line antiretroviral therapy, with 91% of samples showing at least a 3-fold cross-resistance to dapivirine. The presence of mutations like L100I and K103N is associated with high-level resistance.[1]

Etravirine: Etravirine was designed to be effective against HIV-1 strains with common NNRTI resistance mutations such as K103N.[4] However, the accumulation of multiple NNRTI resistance-associated mutations can lead to reduced susceptibility to etravirine.[5] The E138A mutation, which can be a natural polymorphism in some HIV-1 subtypes, can confer a modest 3-fold resistance to etravirine.[1]

Experimental Protocols

The data presented in this guide are derived from various in vitro studies. The general methodologies employed in these studies are outlined below.

Phenotypic Susceptibility Assays

A common method to assess the efficacy of antiretroviral drugs is through phenotypic susceptibility assays. A summary of a typical workflow is provided below.

G cluster_protocol Phenotypic Susceptibility Assay Workflow start Patient-derived or site-directed mutant HIV-1 isolates recombinant_virus Generation of recombinant viruses containing the reverse transcriptase region of interest start->recombinant_virus cell_culture Infection of target cells (e.g., TZM-bl) with recombinant viruses recombinant_virus->cell_culture drug_treatment Incubation with serial dilutions of Dapivirine or Etravirine cell_culture->drug_treatment viral_replication_assay Quantification of viral replication (e.g., luciferase activity, p24 antigen levels) drug_treatment->viral_replication_assay ic50_determination Calculation of IC50 values (drug concentration inhibiting 50% of viral replication) viral_replication_assay->ic50_determination fold_change Calculation of Fold Change (IC50 of mutant virus / IC50 of wild-type virus) ic50_determination->fold_change end Determination of drug susceptibility/resistance fold_change->end

Caption: A generalized workflow for determining the in vitro susceptibility of HIV-1 isolates to NNRTIs.

Key Experimental Components:
  • Viral Isolates: Studies utilize either site-directed mutant viruses with specific NNRTI resistance mutations or recombinant viruses containing the reverse transcriptase region from patient-derived HIV-1 isolates.[4][7]

  • Cell Lines: The TZM-bl cell line is a commonly used reporter cell line in HIV research. It contains a luciferase gene under the control of the HIV-1 Tat protein, allowing for the quantification of viral replication.[7]

  • Drug Susceptibility Measurement: The 50% inhibitory concentration (IC50) is determined, which is the concentration of the drug required to inhibit 50% of viral replication. The fold change in IC50 is then calculated by dividing the IC50 for the resistant virus by the IC50 for a wild-type reference virus. A higher fold change indicates greater resistance.

Logical Relationship of Cross-Resistance

The development of resistance to one NNRTI can confer resistance to other drugs in the same class. This cross-resistance is a critical consideration in antiretroviral therapy.

G cluster_resistance NNRTI Cross-Resistance Pathways first_gen First-Generation NNRTIs (e.g., Nevirapine, Efavirenz) k103n K103N Mutation first_gen->k103n Selects for l100i L100I Mutation first_gen->l100i Selects for dapivirine Dapivirine high_resistance High-Level Resistance etravirine Etravirine moderate_resistance Moderate Resistance low_resistance Low-Level Resistance k103n->dapivirine Confers resistance to k103n->etravirine Limited impact on l100i->dapivirine Confers high resistance to e138a E138A Mutation e138a->dapivirine Confers low resistance to e138a->etravirine Confers low resistance to

Caption: Simplified pathways illustrating NNRTI cross-resistance focusing on key mutations.

Conclusion

Both dapivirine and etravirine have roles in the landscape of HIV prevention and treatment. Etravirine's higher genetic barrier to resistance makes it a valuable option for treatment-experienced patients with certain NNRTI resistance mutations. Dapivirine, while potent against wild-type HIV-1, shows significant susceptibility to common NNRTI resistance mutations, which is a critical consideration for its use as a PrEP agent in regions with a high prevalence of transmitted drug resistance. Further head-to-head studies using standardized panels of NNRTI-resistant viruses are needed to provide a more definitive comparative assessment of these two drugs.

References

Synergistic Antiviral Effect of Dapivirine Hydrochloride and Tenofovir In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro antiviral activity of dapivirine hydrochloride and tenofovir, alone and in combination, against the Human Immunodeficiency Virus (HIV). The data presented herein demonstrates a significant synergistic effect when these two antiretroviral agents are co-administered, particularly against non-nucleoside reverse transcriptase inhibitor (NNRTI)-resistant strains of HIV-1. Detailed experimental protocols and a proposed mechanism for this synergy are outlined to support further research and development in the field of HIV prevention and treatment.

Quantitative Analysis of Antiviral Synergy

The synergistic interaction between dapivirine and tenofovir has been quantified using the Combination Index (CI) method, a widely accepted approach for evaluating the nature of drug-drug interactions. A CI value of less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

The following table summarizes the 50% Combination Index (CI₅₀) values for dapivirine (DAP) and tenofovir (TFV) against wild-type and NNRTI-resistant HIV-1 subtypes. The data is derived from a study by Rohan et al. (2011).[1]

HIV-1 StrainDrug Combination50% Combination Index (CI₅₀)Interaction
Subtype C (Wild-Type)Dapivirine + Tenofovir0.987Additive
Subtype C (NNRTI-Resistant)Dapivirine + Tenofovir0.567Synergistic
Clonal Subtype C (Wild-Type)Dapivirine + Tenofovir0.968Additive
Clonal Subtype C (NNRTI-Resistant)Dapivirine + Tenofovir0.672Synergistic

These results clearly indicate that the combination of dapivirine and tenofovir exhibits a strong synergistic effect against NNRTI-resistant HIV-1, while an additive effect is observed against the wild-type counterpart.[1] This finding is of significant clinical interest, as it suggests that this combination could be a valuable strategy for preventing and treating infections with drug-resistant HIV strains.

Experimental Protocols

The following protocols provide a detailed methodology for assessing the in vitro synergistic effects of dapivirine and tenofovir.

Cell Culture and Virus Propagation
  • Cell Line: TZM-bl cells, a HeLa cell line genetically engineered to express CD4, CCR5, and CXCR4 and containing integrated Tat-responsive luciferase and β-galactosidase reporter genes, are used for infectivity assays.

  • Culture Conditions: TZM-bl cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine at 37°C in a 5% CO₂ incubator.

  • Virus Strains: Both wild-type and NNRTI-resistant strains of HIV-1 (e.g., subtype C) are propagated in TZM-bl cells or peripheral blood mononuclear cells (PBMCs). Viral stocks are harvested from culture supernatants, clarified by centrifugation, and stored at -80°C. The infectious titer (TCID₅₀) of each virus stock is determined using the TZM-bl cell line.

In Vitro Synergy Assay

This assay is performed to determine the inhibitory activity of dapivirine and tenofovir, alone and in combination.

  • Plate Preparation: TZM-bl cells are seeded in 96-well flat-bottom plates at a density of 1 x 10⁴ cells per well and incubated for 24 hours.

  • Drug Preparation: Stock solutions of this compound and tenofovir are prepared in dimethyl sulfoxide (DMSO) and serially diluted to the desired concentrations in cell culture medium.

  • Drug Treatment: The culture medium is removed from the cells and replaced with medium containing single drugs or combinations of dapivirine and tenofovir at various concentration ratios. The ratios are typically based on the individual 50% inhibitory concentrations (IC₅₀) of each drug.

  • Virus Infection: Following a pre-incubation period with the drugs (e.g., 1-2 hours), cells are infected with a predetermined amount of HIV-1 (e.g., 200 TCID₅₀).

  • Incubation: The plates are incubated for 48 hours at 37°C in a 5% CO₂ incubator.

  • Quantification of Infection: After incubation, the level of HIV-1 infection is quantified by measuring the activity of the luciferase reporter gene. The cells are lysed, and a luciferase substrate is added. The resulting luminescence is measured using a luminometer. The relative luminescence units (RLUs) are proportional to the extent of viral infection.

Calculation of the Combination Index (CI)

The Chou-Talalay method is used to calculate the Combination Index (CI) to determine the nature of the drug interaction.

  • Dose-Response Curves: The dose-response curves for each drug alone and in combination are generated by plotting the percentage of inhibition of viral replication against the drug concentration.

  • CI Calculation: The CI value is calculated using the following formula: CI = (D)₁/(Dₓ)₁ + (D)₂/(Dₓ)₂ Where:

    • (D)₁ and (D)₂ are the concentrations of drug 1 (dapivirine) and drug 2 (tenofovir) in combination that inhibit x% of viral replication.

    • (Dₓ)₁ and (Dₓ)₂ are the concentrations of the individual drugs that inhibit x% of viral replication.

A CI value is calculated for different levels of inhibition (e.g., CI₅₀, CI₇₅, CI₉₀) to assess the interaction across a range of drug effects.

Visualizing the Process and Mechanism

To better understand the experimental workflow and the proposed molecular basis for the observed synergy, the following diagrams have been generated using Graphviz.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture TZM-bl Cell Culture Seeding Seed TZM-bl cells in 96-well plate Cell_Culture->Seeding Virus_Propagation HIV-1 Propagation Infection Infect with HIV-1 Virus_Propagation->Infection Drug_Preparation Drug Dilutions (Dapivirine & Tenofovir) Treatment Add Drugs (Single & Combination) Drug_Preparation->Treatment Seeding->Treatment Treatment->Infection Incubation Incubate for 48h Infection->Incubation Lysis Cell Lysis Incubation->Lysis Luciferase_Assay Measure Luciferase Activity Lysis->Luciferase_Assay Data_Analysis Calculate % Inhibition Luciferase_Assay->Data_Analysis CI_Calculation Calculate Combination Index Data_Analysis->CI_Calculation

Caption: Experimental workflow for in vitro synergy testing.

G cluster_virus HIV Reverse Transcription cluster_drugs Drug Action RT Reverse Transcriptase (RT) DNA Viral DNA Synthesis RT->DNA Elongation vRNA Viral RNA vRNA->RT Dapivirine Dapivirine (NNRTI) Dapivirine->RT Allosteric Inhibition DEC Enhanced Formation of Dead-End Complex Dapivirine->DEC Tenofovir Tenofovir (NRTI) Tenofovir->DNA Chain Termination Tenofovir->DEC DEC->RT Traps RT on terminated DNA

Caption: Proposed mechanism of synergistic inhibition.

The proposed mechanism for the synergy between dapivirine and tenofovir involves their distinct but complementary actions on the HIV reverse transcriptase (RT). Tenofovir, a nucleotide reverse transcriptase inhibitor (NRTI), acts as a chain terminator, prematurely halting the synthesis of viral DNA. Dapivirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), binds to an allosteric site on the RT enzyme, inducing a conformational change that inhibits its function. The synergistic effect is thought to arise from the enhanced formation of a "dead-end complex," where the RT enzyme is essentially trapped on the tenofovir-terminated DNA strand due to the conformational changes induced by dapivirine. This prevents the enzyme from dissociating and continuing the reverse transcription process, leading to a more potent inhibition of viral replication than either drug alone.

References

In Vitro Showdown: Dapivirine Hydrochloride vs. Nevirapine in Anti-HIV-1 Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

An in-depth comparison of the in vitro antiviral activities of two non-nucleoside reverse transcriptase inhibitors (NNRTIs), dapivirine hydrochloride and nevirapine, reveals significant differences in their potency against the human immunodeficiency virus type 1 (HIV-1). While both drugs target the same viral enzyme, experimental data from multiple studies indicate that dapivirine exhibits substantially higher in vitro efficacy at much lower concentrations than nevirapine. This guide provides a comprehensive overview of their comparative antiviral performance, supported by available experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Executive Summary of Antiviral Activity

CompoundMetricValueVirus/Cell LineCitation
Dapivirine IC500.66 nMWild-type HIV-1 in TZM-bl cells[1]
IC500.97 nMWild-type HIV-1 in TZM-bl cells[1]
Nevirapine EC5090 nMHIV-1[2]
IC5040 nMHIV-1 replication in cell culture[3]
IC5084 nMHIV-1 Reverse Transcriptase (Enzyme Assay)[3]

Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions. EC50 (half-maximal effective concentration) and IC50 are both measures of drug potency.

Mechanism of Action: A Shared Target

Both dapivirine and nevirapine are classified as non-nucleoside reverse transcriptase inhibitors (NNRTIs). Their mechanism of action involves binding to a hydrophobic pocket, known as the NNRTI-binding pocket, on the p66 subunit of the HIV-1 reverse transcriptase (RT) enzyme. This binding is allosteric, meaning it occurs at a site distinct from the enzyme's active site. The binding of the NNRTI induces a conformational change in the enzyme, which ultimately inhibits its DNA polymerase activity, thereby preventing the conversion of the viral RNA genome into DNA, a crucial step in the HIV-1 replication cycle.

dot

cluster_0 HIV-1 Replication Cycle cluster_1 NNRTI Mechanism of Action Viral Entry Viral Entry Reverse Transcription Reverse Transcription Viral Entry->Reverse Transcription Viral RNA Integration Integration Reverse Transcription->Integration Viral DNA Transcription & Translation Transcription & Translation Integration->Transcription & Translation Integrated Provirus Assembly & Budding Assembly & Budding Transcription & Translation->Assembly & Budding Viral Proteins & RNA Mature Virion Mature Virion Assembly & Budding->Mature Virion Dapivirine Dapivirine HIV-1 RT HIV-1 RT Dapivirine->HIV-1 RT Bind to Allosteric Site Nevirapine Nevirapine Nevirapine->HIV-1 RT Bind to Allosteric Site Inhibition of\nReverse Transcription Inhibition of Reverse Transcription HIV-1 RT->Inhibition of\nReverse Transcription Conformational Change Inhibition of\nReverse Transcription->Reverse Transcription

Caption: Mechanism of NNRTI Action on HIV-1 Replication.

Experimental Protocols

The in vitro anti-HIV activity of dapivirine and nevirapine is commonly assessed using cell-based assays. A widely accepted and standardized method is the TZM-bl cell-based assay.

TZM-bl Cell-Based Anti-HIV Assay

Objective: To determine the concentration of the test compound (dapivirine or nevirapine) required to inhibit 50% of viral replication (IC50).

Materials:

  • Cell Line: TZM-bl cells (HeLa cells genetically engineered to express CD4, CCR5, and CXCR4, and containing integrated luciferase and β-galactosidase genes under the control of the HIV-1 LTR promoter).

  • Virus: Laboratory-adapted or clinical isolates of HIV-1.

  • Test Compounds: this compound and Nevirapine, dissolved in a suitable solvent (e.g., DMSO).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.

  • Reagents: Luciferase assay reagent.

Workflow:

  • Cell Seeding: TZM-bl cells are seeded into 96-well microtiter plates and incubated to allow for cell adherence.

  • Compound Dilution: A serial dilution of the test compounds (dapivirine and nevirapine) is prepared.

  • Infection: The cells are then infected with a known amount of HIV-1 in the presence of the various concentrations of the test compounds. Control wells with virus only (no drug) and cells only (no virus, no drug) are also included.

  • Incubation: The plates are incubated for a period that allows for a single round of viral replication (typically 48 hours).

  • Lysis and Luciferase Assay: After incubation, the cells are lysed, and a luciferase substrate is added. The luciferase activity, which is proportional to the level of viral replication, is measured using a luminometer.

  • Data Analysis: The percentage of viral inhibition is calculated for each drug concentration relative to the virus control. The IC50 value is then determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

dot

A Seed TZM-bl cells in 96-well plate B Prepare serial dilutions of Dapivirine and Nevirapine A->B C Infect cells with HIV-1 in the presence of drugs B->C D Incubate for 48 hours C->D E Lyse cells and add luciferase substrate D->E F Measure luminescence E->F G Calculate % inhibition and determine IC50 F->G

Caption: Workflow of the TZM-bl Anti-HIV Assay.

Cross-Resistance

A significant consideration in the development and use of NNRTIs is the potential for cross-resistance, where mutations in the HIV-1 reverse transcriptase that confer resistance to one NNRTI can also reduce the susceptibility to other drugs in the same class. Studies have shown that there is a degree of cross-resistance between dapivirine and nevirapine. For instance, a dapivirine-selected resistant virus has been shown to exhibit a roughly 15-fold increase in resistance to nevirapine at the EC50 level[4]. Similarly, certain nevirapine-resistant mutations, such as K101E in combination with E138A, can confer a moderate level of cross-resistance to dapivirine[1]. This overlap in resistance profiles underscores the shared binding site and mechanism of action of these two compounds.

Conclusion

Based on the available in vitro data, this compound demonstrates significantly greater potency against HIV-1 than nevirapine. The lower concentrations of dapivirine required to achieve 50% inhibition of viral replication suggest a potential for a higher therapeutic index. However, the existence of cross-resistance highlights the ongoing challenge of drug resistance in antiretroviral therapy. Further head-to-head comparative studies evaluating both the efficacy (IC50) and cytotoxicity (CC50) of these compounds in the same experimental system are warranted to provide a more definitive comparison of their therapeutic potential. The detailed experimental protocols provided herein offer a standardized approach for such future investigations.

References

Comparative Analysis of Dapivirine Hydrochloride Resistance Mutations: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of dapivirine hydrochloride resistance mutations, supported by experimental data. The following sections detail the mutations conferring resistance to this non-nucleoside reverse transcriptase inhibitor (NNRTI), the methodologies used to identify them, and their impact on drug efficacy.

Overview of Dapivirine Resistance

Dapivirine is a diarylpyrimidine NNRTI designed for the prevention of HIV-1 infection. It binds to a hydrophobic pocket in the p66 subunit of the reverse transcriptase, inducing a conformational change that inhibits the conversion of viral RNA to DNA. However, the emergence of resistance mutations in the reverse transcriptase gene can diminish the drug's effectiveness. Both in vitro studies and clinical trials, such as ASPIRE and HOPE, have identified several key mutations associated with reduced susceptibility to dapivirine.

Quantitative Analysis of Resistance Mutations

The following table summarizes the key resistance mutations and their impact on dapivirine susceptibility, as measured by the fold change (FC) in the 50% inhibitory concentration (IC50) compared to wild-type virus.

MutationFold Change (FC) in Dapivirine IC50Level of ResistanceReferences
V90I-Low-level[1][2]
L100I≥3-fold to >500-fold (in combination)Intermediate to High-level[1][2][3]
K101E2 to 8-foldLow-level[3]
K103N≥3-fold to >500-fold (in combination)Low to High-level[1][2][3][4][5]
V106I--[1][2]
V106M-Low-level[5][6][7]
E138AModest reduction (3.0 to 4.2-fold)Low-level[5][6][8]
E138K2 to 8-foldLow-level[1][2][3]
V179D-Low-level[5][6][7]
Y181C2 to 8-foldLow-level[1][2][3]
Y188L>20-foldHigh-level[1][2][3]
G190E>20-foldHigh-level[3]
M230LIntermediateIntermediate[3]
A98G<3-foldLow-level[4][5][9]
K103N + V179I9-foldIntermediate[4][5][9]

Note: The level of resistance can be influenced by the presence of other mutations and the viral subtype.

Experimental Protocols

The identification and characterization of dapivirine resistance mutations involve several key experimental procedures.

Genotypic Resistance Testing

a) Sanger Sequencing: This method is used to identify dominant drug resistance mutations present in the viral population.

  • Viral RNA Extraction: HIV-1 RNA is extracted from patient plasma samples.

  • Reverse Transcription and PCR: The extracted RNA is reverse transcribed to complementary DNA (cDNA). The pol gene, which encodes the reverse transcriptase, is then amplified from the cDNA using polymerase chain reaction (PCR).

  • Sequencing: The amplified PCR product is sequenced using the Sanger method.

  • Data Analysis: The resulting sequence is compared to a wild-type reference sequence to identify mutations. This method typically detects mutations that are present in at least 20-30% of the viral population.[3]

b) Next-Generation Sequencing (NGS): NGS provides a more sensitive method for detecting low-frequency resistance mutations.

  • Library Preparation: Similar to Sanger sequencing, the target region of the pol gene is amplified. The amplicons are then used to prepare a sequencing library, which involves fragmenting the DNA and adding adapters.

  • Sequencing: The library is sequenced on an NGS platform, generating millions of short reads.

  • Data Analysis: The reads are aligned to a reference sequence, and specialized software is used to identify mutations and their frequencies within the viral population. NGS can detect mutations present at frequencies as low as 1%.[2][6][7]

Phenotypic Resistance Testing (TZM-bl Assay)

This cell-based assay is used to measure the susceptibility of HIV-1 to dapivirine.

  • Generation of Recombinant Virus: The reverse transcriptase region from patient-derived HIV-1 is cloned into a laboratory-adapted HIV-1 vector (e.g., HIV-1LAI) to create recombinant viruses carrying the patient's mutations.[1][2]

  • Cell Culture: TZM-bl cells, which are HeLa cells engineered to express CD4, CCR5, and CXCR4 and contain Tat-responsive luciferase and β-galactosidase reporter genes, are cultured.[9]

  • Infection and Drug Treatment: The recombinant viruses are used to infect TZM-bl cells in the presence of serial dilutions of dapivirine.

  • Measurement of Viral Replication: After a set incubation period (typically 48 hours), viral replication is quantified by measuring the activity of the luciferase reporter gene.

  • Data Analysis: The IC50 value, which is the concentration of dapivirine required to inhibit viral replication by 50%, is calculated. The fold change in resistance is determined by dividing the IC50 of the mutant virus by the IC50 of a wild-type control virus.[1][2]

Visualizing Experimental Workflows and Mechanisms

Experimental Workflow for Dapivirine Resistance Analysis

G cluster_sample Sample Collection & Preparation cluster_genotypic Genotypic Analysis cluster_phenotypic Phenotypic Analysis Patient Plasma Patient Plasma Viral RNA Extraction Viral RNA Extraction Patient Plasma->Viral RNA Extraction RT-PCR (pol gene) RT-PCR (pol gene) Viral RNA Extraction->RT-PCR (pol gene) Sanger Sequencing Sanger Sequencing RT-PCR (pol gene)->Sanger Sequencing NGS NGS RT-PCR (pol gene)->NGS Cloning into Vector Cloning into Vector RT-PCR (pol gene)->Cloning into Vector Sequence Analysis Sequence Analysis Sanger Sequencing->Sequence Analysis NGS->Sequence Analysis Mutation Identification Mutation Identification Sequence Analysis->Mutation Identification Recombinant Virus Production Recombinant Virus Production Cloning into Vector->Recombinant Virus Production TZM-bl Cell Assay TZM-bl Cell Assay Recombinant Virus Production->TZM-bl Cell Assay IC50 Determination IC50 Determination TZM-bl Cell Assay->IC50 Determination Fold-Change Calculation Fold-Change Calculation IC50 Determination->Fold-Change Calculation

Caption: Workflow for identifying and characterizing dapivirine resistance mutations.

Mechanism of Action and Resistance of Dapivirine

G cluster_virus HIV-1 Lifecycle cluster_moa Dapivirine Mechanism of Action cluster_resistance Mechanism of Resistance Viral Entry Viral Entry Reverse Transcription Reverse Transcription Viral Entry->Reverse Transcription Integration Integration Reverse Transcription->Integration Inhibition of DNA Synthesis Inhibition of DNA Synthesis Reverse Transcription->Inhibition of DNA Synthesis Blocked by Dapivirine Continued DNA Synthesis Continued DNA Synthesis Reverse Transcription->Continued DNA Synthesis Unimpeded with Resistance Replication Replication Integration->Replication Assembly & Budding Assembly & Budding Replication->Assembly & Budding Dapivirine Dapivirine NNRTI Binding Pocket NNRTI Binding Pocket Dapivirine->NNRTI Binding Pocket Binds to Dapivirine->Inhibition of DNA Synthesis Leads to Reverse Transcriptase Reverse Transcriptase NNRTI Binding Pocket->Reverse Transcriptase Mutation Mutation Altered Binding Pocket Altered Binding Pocket Mutation->Altered Binding Pocket Causes Reduced Dapivirine Binding Reduced Dapivirine Binding Altered Binding Pocket->Reduced Dapivirine Binding Reduced Dapivirine Binding->Continued DNA Synthesis

References

Evaluating the Interplay of Dapivirine with Other Antiretrovirals: A Guide to Additive and Synergistic Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of effective HIV prevention strategies increasingly focuses on the use of combination antiretroviral (ARV) therapies to enhance efficacy, broaden the spectrum of activity, and mitigate the risk of drug resistance. Dapivirine (DPV), a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a leading candidate for topical microbicides. Understanding its interactions with other ARVs is paramount for the rational design of next-generation HIV prevention products. This guide provides an objective comparison of the additive versus synergistic effects of dapivirine when combined with other ARVs, supported by experimental data and detailed methodologies.

Quantitative Analysis of Dapivirine Combinations

The following tables summarize the quantitative data from key in vitro studies evaluating the combined effects of dapivirine with other ARVs. The primary metric for determining the nature of the interaction is the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 1: Dapivirine (DPV) in Combination with Tenofovir (TFV)

HIV-1 StrainCell LineCombination Effect50% Combination Index (CI₅₀)Reference
Subtype C Wild-TypeTZM-blAdditive0.987[1]
Subtype C NNRTI-ResistantTZM-blSynergistic0.567[1]
Clonal Subtype C Wild-TypeTZM-blAdditive0.968[1]
Clonal Subtype C NNRTI-ResistantTZM-blSynergistic0.672[1]

Table 2: Dapivirine (DPV) in Combination with Maraviroc (MVC)

Assay TypeTissue/Cell ModelCombination EffectKey FindingsReference
Mucosal Tissue ExplantEctocervical and Colonic TissueSynergisticCombination gel showed ~10- and 100-fold improved activity compared to DPV and MVC gel alone, respectively.[2][3]
In vitro cell-based assaysNot specifiedSynergisticThe antiviral activities of DPV and MVC were synergistic when combined, even in the presence of semen.[2]

Table 3: Dapivirine (DPV) in Combination with Darunavir (DRV)

Study TypeModelDrug Concentrations in Vaginal FluidIC₅₀ ValuesReference
Pre-clinical in vivoMacaquesDPV: 10³ - 10⁴ ng/g; DRV: 10⁴ - 10⁵ ng/g>2 ng/mL for both compounds[4][5]

Table 4: Dapivirine (DPV) in Combination with Q-Griffithsin (Q-GRFT)

CombinationInteractionCombination Index (CI)Reference
Free Q-GRFT + Free DPVStrong Synergy0.54[6]
Q-GRFT Nanoparticles + DPV NanoparticlesStrong Synergy0.21[6]

Mechanisms of Action and the HIV Replication Cycle

The synergistic potential of combining dapivirine with other ARVs often stems from their distinct mechanisms of action, targeting different stages of the HIV replication cycle. Dapivirine, as an NNRTI, binds to a hydrophobic pocket in the reverse transcriptase enzyme, inducing a conformational change that inhibits its function.[2] This prevents the conversion of viral RNA into DNA.

HIV_Replication_Cycle HIV HIV Virion Binding 1. Binding & Fusion HIV->Binding RT 2. Reverse Transcription Binding->RT Integration 3. Integration RT->Integration Replication 4. Replication Integration->Replication Assembly 5. Assembly Replication->Assembly Budding 6. Budding & Maturation Assembly->Budding New_HIV New HIV Virions Budding->New_HIV Maraviroc Maraviroc (Entry Inhibitor) Maraviroc->Binding Inhibits Dapivirine Dapivirine (NNRTI) Dapivirine->RT Inhibits Tenofovir Tenofovir (NRTI) Tenofovir->RT Inhibits Darunavir Darunavir (Protease Inhibitor) Darunavir->Budding Inhibits

Caption: ARV Drug Targets in the HIV Replication Cycle.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of synergy studies. Below are summaries of key experimental protocols.

In Vitro Synergy Assessment using TZM-bl Reporter Cells

This assay is widely used to quantify HIV infection and the inhibitory activity of ARVs.

  • Cell Culture: TZM-bl cells, which are HeLa cells engineered to express CD4, CCR5, and CXCR4 and contain integrated Tat-responsive luciferase and β-galactosidase reporter genes, are cultured in appropriate media.

  • Drug Preparation: Dapivirine and the partner ARV are serially diluted to a range of concentrations.

  • Combination Matrix: The drugs are combined in a checkerboard format, with varying concentrations of each drug, to test a wide range of dose-effect relationships.

  • Infection: TZM-bl cells are seeded in 96-well plates and pre-incubated with the drug combinations for a specified time before the addition of a known amount of HIV-1.

  • Incubation: The infected cells are incubated for approximately 48 hours to allow for viral entry, replication, and reporter gene expression.

  • Quantification of Infection: The extent of HIV infection is quantified by measuring the activity of the reporter gene product (e.g., luciferase activity measured as relative light units).

  • Data Analysis: The 50% inhibitory concentrations (IC₅₀) for each drug alone and in combination are determined. The Combination Index (CI) is then calculated using software like CalcuSyn, based on the Chou-Talalay method.[1]

Synergy_Assay_Workflow Start Start Cell_Culture 1. Culture TZM-bl cells Start->Cell_Culture Drug_Prep 2. Prepare serial dilutions of DPV and partner ARV Cell_Culture->Drug_Prep Combination 3. Create drug combination matrix in 96-well plate Drug_Prep->Combination Infection 4. Add TZM-bl cells and HIV-1 Combination->Infection Incubation 5. Incubate for 48 hours Infection->Incubation Lysis 6. Lyse cells and measure luciferase activity Incubation->Lysis Analysis 7. Calculate IC50 and Combination Index (CI) Lysis->Analysis Result Determine Synergy, Additivity, or Antagonism Analysis->Result

Caption: Workflow for In Vitro Synergy Testing.

Ex Vivo HIV-1 Challenge in Mucosal Tissue Explants

This model provides a more physiologically relevant system for evaluating microbicide efficacy.

  • Tissue Procurement: Ectocervical or colonic tissues are obtained from biopsies.

  • Explant Culture: The tissues are cultured in a polarized configuration, with the apical (mucosal) side exposed to the air-liquid interface.

  • Drug Application: Formulated gels containing dapivirine, the partner ARV, or their combination are applied to the apical surface of the tissue explants.

  • Viral Challenge: A standardized inoculum of HIV-1 is added to the apical surface.

  • Incubation and Monitoring: The explants are cultured for several days. The basolateral supernatant is collected every 3-4 days to monitor viral replication.

  • Quantification of Replication: HIV-1 replication is measured by quantifying the amount of p24 antigen in the basolateral supernatant using an ELISA.[2]

  • Data Analysis: The reduction in p24 levels in the drug-treated explants compared to placebo-treated controls is used to determine the efficacy of the drug combinations.

Discussion and Future Directions

The available data strongly suggest that combining dapivirine with other ARVs can lead to enhanced anti-HIV activity. The synergy observed with tenofovir against NNRTI-resistant strains is particularly noteworthy, as it suggests that such combinations could be effective against a broader range of viral variants.[1] Similarly, the synergistic interaction with the entry inhibitor maraviroc highlights the potential of multi-target approaches in preventing HIV transmission.[2][3]

While these findings are promising, further research is needed to fully elucidate the clinical potential of these combinations. Key areas for future investigation include:

  • In vivo studies: Translating the in vitro and ex vivo findings into animal models and ultimately human clinical trials is essential to confirm the safety and efficacy of dapivirine-based combination products.

  • Pharmacokinetics and Pharmacodynamics: Understanding the release kinetics, tissue distribution, and duration of action of each drug in a combination formulation is critical for optimizing product design.[7][8]

  • Impact on Drug Resistance: While combination therapy is expected to reduce the risk of resistance, this needs to be rigorously evaluated in long-term studies.

References

Safety Operating Guide

Proper Disposal of Dapivirine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers and drug development professionals handling dapivirine hydrochloride, a non-nucleoside reverse transcriptase inhibitor, understanding the correct disposal procedures is paramount to protecting both personnel and the environment. This guide provides a comprehensive overview of the recommended disposal methods for this compound, in line with established safety protocols and regulatory guidelines.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is essential to adhere to standard laboratory safety practices. This includes wearing appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat.[1][2] All handling of this compound should be conducted in a well-ventilated area to avoid inhalation of any dust or vapors.[1][3] In case of a spill, the material should be absorbed with an inert substance and collected in a suitable, closed container for disposal.[1][3]

Step-by-Step Disposal Procedure

The primary recommended method for the disposal of this compound is through incineration by a licensed waste disposal facility. This ensures the complete destruction of the active pharmaceutical ingredient, preventing its release into the environment.

  • Segregation: Isolate this compound waste from other laboratory waste streams. This includes any contaminated materials such as personal protective equipment (PPE), absorbent pads, and empty containers.[4]

  • Containerization: Place the this compound waste into a clearly labeled, sealed, and suitable container for disposal.[3] The container should be robust enough to prevent leakage or spillage.

  • Chemical Treatment (as specified): According to its Safety Data Sheet (SDS), this compound can be dissolved or mixed with a combustible solvent.[3] This mixture should then be prepared for incineration in a chemical incinerator equipped with an afterburner and an exhaust air system.[3]

  • Engage a Licensed Waste Disposal Service: The disposal of pharmaceutical waste is regulated and must be handled by a certified hazardous waste management company.[4][5] Provide the waste disposal service with the Safety Data Sheet for this compound to ensure they are fully aware of the material's properties.

  • Documentation: Maintain detailed records of the disposal process, including the quantity of waste, the date of disposal, and the name of the licensed disposal company. This is a crucial step for regulatory compliance.[4]

It is imperative to adhere to all local, state, and federal regulations governing pharmaceutical waste disposal.[1][2][6] These regulations are in place to prevent environmental contamination and ensure public safety.[4]

Key Disposal Parameters

ParameterGuidelineSource
Primary Disposal Method Incineration in a chemical incinerator[3]
Pre-treatment Dissolve or mix with a combustible solvent[3]
Container Requirements Closed and suitable containers[3]
Regulatory Compliance Dispose of waste according to applicable laws[3]
Spill Cleanup Absorb with inert material and collect in a suitable container[1][3]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

start Start: this compound Waste Generated assess_waste Assess Waste Type (Pure compound, contaminated material, etc.) start->assess_waste is_spill Is it a spill? assess_waste->is_spill cleanup_spill Clean up spill using inert absorbent material. Collect in a sealed container. is_spill->cleanup_spill Yes package_waste Package waste in a labeled, sealed container. is_spill->package_waste No cleanup_spill->package_waste is_pure Is it the pure compound? package_waste->is_pure dissolve Dissolve or mix with a combustible solvent. is_pure->dissolve Yes contact_vendor Contact Licensed Hazardous Waste Vendor is_pure->contact_vendor No (Contaminated Material) dissolve->contact_vendor provide_sds Provide Safety Data Sheet to Vendor contact_vendor->provide_sds incinerate Incinerate at a permitted facility with afterburner and scrubber. provide_sds->incinerate document Document disposal records. incinerate->document

This compound Disposal Workflow

Disclaimer: This information is intended as a guide and does not supersede any local, state, or federal regulations. Always consult the most recent Safety Data Sheet (SDS) for this compound and your institution's environmental health and safety (EHS) department for specific disposal protocols.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.